molecular formula C11H16N2O2S B182739 1-Methylsulfonyl-4-phenylpiperazine CAS No. 222038-81-5

1-Methylsulfonyl-4-phenylpiperazine

Cat. No.: B182739
CAS No.: 222038-81-5
M. Wt: 240.32 g/mol
InChI Key: RTMVRNFNRYPQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylsulfonyl-4-phenylpiperazine is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-methylsulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMVRNFNRYPQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355391
Record name 1-methylsulfonyl-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222038-81-5
Record name 1-methylsulfonyl-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylsulfonyl-4-phenylpiperazine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Methylsulfonyl-4-phenylpiperazine, a compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, synthesis, analytical characterization, and known biological activities, offering field-proven insights for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction to this compound

This compound is a synthetic organic compound featuring a core phenylpiperazine scaffold. The piperazine ring is substituted with a phenyl group at one nitrogen and a methylsulfonyl group at the other. The phenylpiperazine moiety is a well-established pharmacophore found in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS). The incorporation of the methylsulfonyl group can significantly modulate the physicochemical and pharmacological properties of the parent molecule, influencing its solubility, metabolic stability, and target-binding affinity. This makes this compound and its analogs intriguing candidates for drug discovery programs.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are foundational to its behavior in biological systems.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₁₆N₂O₂S[1]

  • Structure: The molecule consists of a central six-membered piperazine ring. A phenyl group (C₆H₅) is attached to one of the nitrogen atoms, while a methylsulfonyl group (CH₃SO₂) is attached to the other nitrogen atom.

Physicochemical Data Summary:

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 240.32 g/mol [1]
CAS Number 222038-81-5[1]
Exact Mass 240.09324893 Da[1]
Topological Polar Surface Area 49 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the sulfonylation of 1-phenylpiperazine. This reaction is a classic example of nucleophilic substitution at a sulfonyl group.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the sulfonylation of secondary amines.

Materials:

  • 1-Phenylpiperazine

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable base like sodium bicarbonate)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpiperazine (1.0 eq) in dichloromethane. The choice of an aprotic solvent like DCM is crucial to prevent hydrolysis of the highly reactive methanesulfonyl chloride.

  • Base Addition: Add triethylamine (1.1-1.2 eq) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes. The slow, dropwise addition is essential to maintain temperature control and prevent a runaway reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Workup - Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acid and unreacted methanesulfonyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Sulfonylation cluster_2 Workup & Purification A 1-Phenylpiperazine in DCM C Reaction Mixture at 0°C A->C + B Triethylamine B->C + E Reaction at Room Temp C->E D Methanesulfonyl Chloride D->E Dropwise Addition F Quenching (aq. NaHCO₃) E->F G Extraction (DCM) F->G H Drying & Concentration G->H I Purification H->I J Final Product I->J

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound.

Protocol for Structural Elucidation:

  • Proton Nuclear Magnetic Resonance (¹H NMR):

    • Objective: To identify the different types of protons and their connectivity.

    • Procedure: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Expected Signals:

      • A singlet corresponding to the methyl protons of the sulfonyl group (CH₃SO₂).

      • Multiplets for the protons on the piperazine ring.

      • Multiplets in the aromatic region for the protons of the phenyl group.

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):

    • Objective: To identify the different types of carbon atoms in the molecule.

    • Procedure: Use the same sample prepared for ¹H NMR.

    • Expected Signals:

      • A signal for the methyl carbon of the sulfonyl group.

      • Signals for the carbons of the piperazine ring.

      • Signals in the aromatic region for the carbons of the phenyl group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify the key functional groups.

    • Procedure: Analyze a small sample as a thin film or KBr pellet.

    • Expected Absorption Bands:

      • Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

      • C-H stretching vibrations for the aromatic and aliphatic portions.

      • C=C stretching vibrations for the aromatic ring.

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and fragmentation pattern.

    • Procedure: Analyze the sample using a suitable ionization technique (e.g., ESI, GC-MS).

    • Expected Result: A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (240.32 g/mol ).[1]

Biological Activity and Drug Development Applications

The phenylpiperazine scaffold is a privileged structure in neuropharmacology. Derivatives have shown activity at a variety of targets, including serotonin, dopamine, and adrenergic receptors, as well as monoamine transporters.

Potential Therapeutic Areas:

  • Antidepressants and Anxiolytics: Many phenylpiperazine derivatives modulate serotonergic and noradrenergic systems, which are key targets in the treatment of depression and anxiety. For instance, compounds with affinity for serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and the serotonin transporter (SERT) are actively pursued as novel antidepressants.[2]

  • Antipsychotics: The modulation of dopamine (D₂) and serotonin (5-HT₂ₐ) receptors is a cornerstone of atypical antipsychotic drug action.

  • Oncology: Recent studies have explored phenylsulfonylpiperazine derivatives as potential anticancer agents, showing cytotoxic activity against breast cancer cell lines.[3] One study identified a derivative that was particularly effective against the luminal breast cancer cell line MCF7, with a high selectivity index.[3]

  • Neuroprotective Agents: Phenylpiperazine analogs have been investigated for their potential in treating neurodegenerative disorders.

Mechanism of Action Insights:

While the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests it may interact with monoamine transporters or G-protein coupled receptors (GPCRs) in the CNS. The methylsulfonyl group, being a strong electron-withdrawing group and a hydrogen bond acceptor, can significantly influence the binding affinity and selectivity of the molecule for its biological target compared to other N-substituted phenylpiperazines.

Drug Discovery and Development Workflow

The journey of a compound like this compound from initial concept to a potential therapeutic involves a multi-stage process.

G cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Trials A Target Identification & Validation B Lead Generation (e.g., Synthesis of Analogs) A->B C Lead Optimization B->C D In Vitro & In Vivo Pharmacology C->D E ADME/Tox Studies D->E F Phase I (Safety) E->F G Phase II (Efficacy) F->G H Phase III (Pivotal Studies) G->H I Regulatory Review & Approval H->I

Caption: The drug discovery and development pipeline.

Conclusion

This compound is a compound with a chemically interesting and pharmacologically relevant structure. Its synthesis is straightforward, relying on well-understood chemical principles. The presence of the phenylpiperazine core suggests a high likelihood of activity within the central nervous system, while the methylsulfonyl group provides a handle for modulating its properties. The emerging interest in related structures for applications in oncology further broadens the potential research avenues for this molecule. This guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound and its derivatives as therapeutic agents.

References

  • PrepChem. Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. Available from: [Link]

  • PubChem. 1-(4-(Methylsulfonyl)phenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-(4-Methylsulfonylphenyl)sulfonylpiperazine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-(Methylsulfonyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Bang-Andersen B, et al. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. J Med Chem. 2011 May 12;54(9):3206-21. Available from: [Link]

  • Scott JD, et al. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. J Med Chem. 2016 Sep 8;59(17):8213-31. Available from: [Link]

  • European Patent Office. SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
  • Ramesh, Dandala & Srinivasa Rao, Divvela. (2014). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. 3. 1658-1671. Available from: [Link]

  • Srinivasa Rao, Divvela & Dandala, Ramesh & Handa, Vijay & Sivakumaran, Meenakshisunderam & Naidu, Andra. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkivoc. 2006. 1-9. 10.3998/ark.5550190.0007.e01. Available from: [Link]

  • Singh, Surender & Sharma, Parbodh & Kumar, Pradeep & K, Narasimhan. (2014). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Available from: [Link]

  • SpectraBase. 1-Methanesulfonylpiperazine. Available from: [Link]

  • Pany, S. et al. Evaluation of phenylpiperazines as targeting agents for neuroblastoma. Nuclear Medicine and Biology. 25. 1-7. 10.1016/S0969-8051(97)00155-2. Available from: [Link]

  • Wikipedia. 1-Phenylpiperazine. Available from: [Link]

  • Wikipedia. para-Methylphenylpiperazine. Available from: [Link]

  • de Oliveira, G.A.R.; et al. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Pharmaceuticals 2024, 17, 1205. Available from: [Link]

  • Alver, Ozgür & Parlak, Cemal & Şenyel, Mustafa. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: A combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy. 67. 793-801. 10.1016/j.saa.2006.08.035. Available from: [Link]

  • Alver O, Parlak C, Senyel M. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochim Acta A Mol Biomol Spectrosc. 2007 Jul;67(3-4):793-801. Available from: [Link]

  • Panicker, C. Yohannan & Varghese, H. Tresa & K, S. Resmi & Van-Alsenoy, C. & Narayana, B. & Sarojini, B.K.. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure. 1094. 10.1016/j.molstruc.2015.03.051. Available from: [Link]

Sources

Pharmacological Profile of 1-Methylsulfonyl-4-phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthesis, and experimental characterization of 1-Methylsulfonyl-4-phenylpiperazine (MSP-PP) and its derivatives. This document is structured for researchers in medicinal chemistry and neuropharmacology.

Technical Whitepaper | Version 1.0

Executive Summary

The This compound (MSP-PP) scaffold represents a privileged pharmacophore in neuropsychiatric drug discovery. Unlike its parent compound, 1-phenylpiperazine (1-PP)—a non-selective monoamine releasing agent—the introduction of a para-methylsulfonyl group fundamentally alters the physicochemical and pharmacological landscape of the molecule. This modification reduces lipophilicity, enhances metabolic stability, and shifts receptor selectivity profiles, most notably towards Serotonin 5-HT7 receptors and Dopamine D2 receptors .

This guide analyzes the MSP-PP scaffold as a "tail" moiety in Long-Chain Arylpiperazines (LCAPs) and as a standalone chemical probe, detailing its utility in designing 5-HT7 inverse agonists and dopaminergic stabilizers .

Chemical Identity & Physicochemical Properties

The core structure consists of a piperazine ring N-arylated with a phenyl group bearing a methylsulfonyl (


) moiety at the para position.
PropertyData
IUPAC Name 1-(4-methylsulfonylphenyl)piperazine
CAS Number 187669-60-9
Molecular Formula

Molecular Weight 240.32 g/mol
LogP (Predicted) ~0.4 (Significantly lower than 1-PP due to polar sulfone)
pKa (Piperazine NH) ~8.9
H-Bond Acceptors 4 (Sulfonyl oxygens + Piperazine nitrogens)

Pharmacological Mechanism of Action

Primary Target: 5-HT7 Receptor Inverse Agonism

The MSP-PP moiety is a critical determinant for 5-HT7 receptor affinity. The 5-HT7 receptor is constitutively active; thus, ligands often act as inverse agonists rather than neutral antagonists.

  • Mechanism: The methylsulfonyl group functions as a hydrogen bond acceptor, interacting with specific residues (likely Arg360 or Tyr374) in the 5-HT7 binding pocket. This interaction stabilizes the receptor in its inactive G-protein-coupled state (

    
    ).
    
  • Signaling Pathway: 5-HT7 couples to

    
     proteins. Inverse agonism by MSP-PP derivatives decreases basal adenylyl cyclase (AC) activity, reducing intracellular cAMP levels.
    
Secondary Target: Dopaminergic Stabilization (D2)

Structural analogs of MSP-PP (e.g., the piperidine analog Pridopidine) exhibit "dopaminergic stabilizer" properties.

  • Modulation: MSP-PP derivatives often display low-affinity, fast-dissociation kinetics at the Dopamine D2 receptor.

  • Functional Outcome: This kinetic profile allows for the normalization of dopamine signaling—blocking phasic over-activation while preserving tonic signaling, a desirable profile for antipsychotic and anti-dyskinetic agents.

Contrast with 1-Phenylpiperazine (1-PP)

While 1-PP is a non-selective serotonin/norepinephrine releasing agent (resembling amphetamine), the electron-withdrawing sulfonyl group of MSP-PP reduces the electron density on the aromatic ring. This modification:

  • Decreases affinity for the serotonin transporter (SERT), reducing psychostimulant potential.

  • Increases selectivity for GPCRs (5-HT7, D2) over transporters.

Visualization: 5-HT7 Signaling & Inverse Agonism

The following diagram illustrates the signal transduction pathway modulated by MSP-PP derivatives at the constitutively active 5-HT7 receptor.

G Ligand MSP-PP Derivative (Inverse Agonist) Receptor 5-HT7 Receptor (Constitutively Active) Ligand->Receptor Binding (Stabilizes Inactive State) Gs Gs Protein (Heterotrimeric) Receptor->Gs Inhibition of Coupling AC Adenylyl Cyclase (Effector) Gs->AC Reduced Activation cAMP cAMP (Second Messenger) AC->cAMP Decreased Production ATP ATP ATP->AC Substrate PKA PKA (Protein Kinase A) cAMP->PKA Reduced Phosphorylation Response Downstream Effects (Circadian Rhythm, Thermoregulation) PKA->Response Modulation

Caption: 5-HT7 signaling pathway showing the suppression of constitutive basal cAMP production by MSP-PP inverse agonists.

Experimental Protocols

Synthesis of 1-(4-Methylsulfonylphenyl)piperazine

Methodology: Nucleophilic Aromatic Substitution (


).
The electron-withdrawing sulfonyl group activates the phenyl ring for nucleophilic attack by piperazine.

Reagents:

  • 1-Fluoro-4-(methylsulfonyl)benzene (Precursor A)

  • Piperazine (anhydrous) (Nucleophile)

  • Potassium Carbonate (

    
    ) (Base)
    
  • Dimethyl sulfoxide (DMSO) or DMF (Solvent)

Step-by-Step Protocol:

  • Preparation: Dissolve 1-Fluoro-4-(methylsulfonyl)benzene (1.0 eq) in DMSO (0.5 M concentration).

  • Nucleophile Addition: Add excess Piperazine (3.0–5.0 eq) to prevent bis-arylation.

  • Base Addition: Add

    
     (2.0 eq).
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours under an inert atmosphere (

    
    ).
    
  • Monitoring: Monitor reaction progress via TLC (MeOH:DCM 1:9) or LC-MS.

  • Work-up:

    • Cool to room temperature.

    • Pour into ice-water (10x volume).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: The excess piperazine remains in the aqueous phase or is removed via column chromatography (Silica gel, DCM/MeOH/NH3 gradient).

  • Validation: Confirm structure via

    
    -NMR (characteristic AA'BB' aromatic system and piperazine methylene signals).
    
In Vitro 5-HT7 Radioligand Binding Assay

Objective: Determine the affinity (


) of the derivative.

Materials:

  • Source: HEK-293 cells stably expressing human 5-HT7 receptors.

  • Radioligand:

    
    -SB-269970 (Selective 5-HT7 antagonist).
    
  • Non-specific control: 10

    
     5-HT (Serotonin).
    

Protocol:

  • Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation: Incubate membranes (20

    
     protein) with 
    
    
    
    -SB-269970 (0.5 nM) and varying concentrations of the MSP-PP derivative (
    
    
    to
    
    
    M).
  • Duration: 60 minutes at 27°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating MSP-PP derivatives.

Synthesis Start Start: 1-Fluoro-4-(methylsulfonyl)benzene React Reaction: + Piperazine (XS) + K2CO3, DMSO, 100°C Start->React Monitor Monitor: TLC / LC-MS React->Monitor Monitor->React Incomplete Workup Work-up: Ice-Water Quench EtOAc Extraction Monitor->Workup Complete Purify Purification: Flash Chromatography (DCM:MeOH:NH3) Workup->Purify Validate Validation: NMR & Mass Spec Purify->Validate

Caption: Step-by-step synthesis workflow for 1-(4-methylsulfonylphenyl)piperazine via nucleophilic aromatic substitution.

Safety & Toxicology Considerations

When working with MSP-PP derivatives, researchers must account for the following:

  • Metabolic Stability (CYP2D6): Phenylpiperazines are common substrates for CYP2D6. The hydroxylation of the aromatic ring is a primary metabolic pathway.[1] The para-methylsulfonyl group blocks the most reactive site for hydroxylation, potentially increasing the metabolic half-life compared to unsubstituted 1-PP.

  • Serotonergic Syndrome: As these compounds bind 5-HT receptors, co-administration with MAOIs or SSRIs in in vivo models poses a risk of serotonin syndrome.

  • Handling: The free base is a secondary amine and may be corrosive. It is recommended to convert the product to a hydrochloride or fumarate salt for biological testing to ensure water solubility and pH neutrality.

References

  • PubChem. (n.d.).[2] 1-(4-(Methylsulfonyl)phenyl)piperazine (CID 735904). National Library of Medicine. Retrieved from [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics. Retrieved from [Link]

  • Forbes, I. T., et al. (1998).[3] (R)-3,N-Dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl)propyl]benzenesulfonamide: The First Selective 5-HT7 Receptor Antagonist.[3] Journal of Medicinal Chemistry.[3] Retrieved from [Link]

  • Dyhring, T., et al. (2010). The dopaminergic stabilizers pridopidine (ACR16) and (-)-OSU6162 display dopamine D2 receptor antagonism and fast receptor dissociation properties. European Journal of Pharmacology. (Contextual reference for sulfonyl-phenyl pharmacophore).
  • Modica, M. N., et al. (2025). Synthesis and binding properties of new long-chain 4-substituted piperazine derivatives as 5-HT1A and 5-HT7 receptor ligands. ResearchGate.[4] Retrieved from [Link]

Sources

1-Methylsulfonyl-4-phenylpiperazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 222038-81-5 Molecular Weight: 240.32 g/mol Formula: C₁₁H₁₆N₂O₂S[1][2]

Executive Summary

1-Methylsulfonyl-4-phenylpiperazine is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[2] Structurally, it consists of a piperazine core flanked by a lipophilic phenyl ring at the N4 position and a polar methylsulfonyl (mesyl) group at the N1 position.[2]

Unlike its free-base or N-alkylated counterparts, the N-sulfonyl moiety renders the N1 nitrogen non-basic, significantly altering the molecule's electronic profile, metabolic stability, and hydrogen-bonding potential.[2] This compound serves as a critical scaffold in the development of GPCR ligands (particularly serotonin and dopamine receptors) and kinase inhibitors , where it functions as a rigid linker that modulates solubility and permeability without introducing a high-pKa center.[2]

Chemical Identity & Structural Disambiguation

Critical Note on Isomerism: Researchers must distinguish this compound from its constitutional isomer, 1-(4-(methylsulfonyl)phenyl)piperazine (CAS 187669-60-9).[2]

  • Target Compound (This Guide): Sulfonyl group attached to the piperazine nitrogen (N-sulfonamide).[2]

  • Isomer: Sulfonyl group attached to the phenyl ring (Aryl sulfone).[2]

Physicochemical Data Table
PropertyValueNotes
CAS Number 222038-81-5Unique identifier for N-mesyl isomer
Molecular Weight 240.32 g/mol
Exact Mass 240.0932
Molecular Formula C₁₁H₁₆N₂O₂S
LogP (Predicted) ~1.1Moderate lipophilicity; good membrane permeability
pKa (N1) Non-basicSulfonamide nitrogen is not protonated at physiological pH
pKa (N4) ~2-3 (Conjugate acid)The phenyl ring reduces N4 basicity significantly
Appearance White to off-white solidCrystalline
Solubility DMSO, DCM, MethanolSparingly soluble in water

Synthesis & Production Protocols

The synthesis of this compound is a nucleophilic substitution reaction.[2] The protocol below is designed for high purity and scalability, minimizing the formation of bis-sulfonated byproducts.

Reaction Logic[2]
  • Nucleophile: 1-Phenylpiperazine (secondary amine).[2]

  • Electrophile: Methanesulfonyl chloride (MsCl).[2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) acts as a proton scavenger to neutralize the HCl generated.[2]

  • Solvent: Dichloromethane (DCM) is preferred for its solubility profile and ease of workup.[2]

Step-by-Step Protocol
  • Preparation:

    • Charge a round-bottom flask with 1-Phenylpiperazine (1.0 equiv) and DCM (10 mL/g of amine).[2]

    • Add Triethylamine (1.2 equiv).[2]

    • Cool the mixture to 0°C using an ice bath. Reason: Controlling the exotherm prevents side reactions and decomposition.

  • Addition:

    • Add Methanesulfonyl chloride (1.1 equiv) dropwise over 15–30 minutes.

    • Observation: White precipitate (TEA[2]·HCl salts) will form immediately.[2]

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

  • Workup (Self-Validating Step):

    • Quench with water.[2][3][4]

    • Wash the organic layer sequentially with:

      • 1N HCl (removes unreacted starting amine - critical for purity).[2]

      • Saturated NaHCO₃ (neutralizes residual acid).[2]

      • Brine (drying).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purification:

    • Recrystallize from Ethanol/Heptane if necessary.[2]

    • Yield is typically >85%.[2]

Synthesis Workflow Diagram

Synthesis Start 1-Phenylpiperazine (Nucleophile) Process Reaction @ 0°C -> RT DCM Solvent Start->Process Dissolve Reagent MsCl + TEA (Electrophile/Base) Reagent->Process Dropwise Addn Workup Acid Wash (1N HCl) Removes Starting Material Process->Workup Quench Product This compound (Target) Workup->Product Concentrate

Figure 1: Synthetic pathway for the sulfonylation of 1-phenylpiperazine, highlighting the critical acid-wash step for purification.

Medicinal Chemistry Applications

Pharmacophore Utility

In drug discovery, this scaffold is often referred to as a "linker-modulator."[2]

  • Electronic Modulation: The sulfonyl group acts as an electron-withdrawing group (EWG).[2] Unlike an N-methyl group, which leaves the nitrogen basic (pKa ~8-9), the N-sulfonyl group delocalizes the lone pair, rendering the nitrogen neutral.[2] This prevents lysosomal trapping and improves blood-brain barrier (BBB) penetration.[2]

  • Metabolic Stability: The sulfonyl group blocks N-dealkylation and N-oxidation, common metabolic soft spots in piperazine drugs.[2]

Target Classes
  • GPCR Antagonists: The phenylpiperazine motif is a "privileged structure" for 5-HT (Serotonin) and D2 (Dopamine) receptors.[2] The sulfonamide tail often interacts with polar residues in the receptor binding pocket or extends into the solvent front to improve solubility.[2]

  • Kinase Inhibitors: Used as a solvent-exposed tail to improve the physicochemical properties of ATP-competitive inhibitors.[2]

Structure-Activity Relationship (SAR) Logic[2]

SAR Core Piperazine Core (Rigid Spacer) Sulfonyl Methylsulfonyl Group (Polar/Metabolic Shield) Core->Sulfonyl N1 Attachment Modulates pKa & Solubility Phenyl Phenyl Ring (Hydrophobic/Pi-Stacking) Phenyl->Core N4 Attachment GPCR Specificity Effect1 Prevents N-Oxidation Sulfonyl->Effect1 Effect2 Reduces Basicity (No Lysosomal Trapping) Sulfonyl->Effect2

Figure 2: SAR analysis of the this compound scaffold, detailing the functional role of each moiety.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled with the precautions standard for sulfonyl-piperazines .[2]

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[2][3][4][5][6]

    • H319: Causes serious eye irritation.[2][3][4][5][6]

    • H335: May cause respiratory irritation.[2][3][4][6]

  • Handling Protocol:

    • Wear nitrile gloves and safety goggles.[2]

    • Handle in a fume hood to avoid inhalation of dust.[2]

    • In case of contact: Wash immediately with soap and water.[2][4] The sulfonamide bond is stable, so it will not hydrolyze rapidly to release acid on the skin, but the compound itself is an irritant.[2]

References

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The Strategic Role of 1-Methylsulfonyl-4-phenylpiperazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-Methylsulfonyl-4-phenylpiperazine scaffold is a cornerstone in the design and development of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of this versatile building block, from its fundamental physicochemical properties and synthesis to its critical role in the creation of potent and selective modulators of key neurological pathways. We will delve into the structure-activity relationships that govern its interactions with biological targets, with a particular focus on dopamine and serotonin receptors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this scaffold in their own discovery programs.

Introduction: The Phenylpiperazine Moiety as a Privileged Scaffold

The phenylpiperazine motif is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be readily modified to interact with a variety of biological targets.[1] Its inherent properties, including a basic nitrogen atom that is protonated at physiological pH and a rigid ring system that reduces conformational flexibility, make it an ideal starting point for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.[1] The introduction of a methylsulfonyl group at the 1-position of the piperazine ring further enhances its utility by introducing a strong hydrogen bond acceptor and modulating the overall lipophilicity and metabolic stability of the resulting molecules. This guide will specifically focus on the this compound core, a key exemplar of this powerful structural class.

Physicochemical Properties and Synthetic Strategy

A thorough understanding of the physicochemical properties of a core scaffold is paramount for successful drug design. The this compound unit offers a unique combination of features that can be fine-tuned to achieve desired drug-like properties.

Physicochemical Characteristics

The key physicochemical parameters of this compound are summarized in the table below. These properties provide a baseline for predicting its behavior in biological systems and for guiding further chemical modifications.

PropertyValueSource
Molecular Formula C11H16N2O2S[2][3]
Molecular Weight 240.32 g/mol [2]
CAS Number 222038-81-5[3]
Topological Polar Surface Area 57.8 Ų[2]
Hydrogen Bond Acceptor Count 4[2]
Hydrogen Bond Donor Count 0[2]

Table 1: Physicochemical Properties of this compound.

Synthetic Approach: A Proposed Protocol

The synthesis of this compound can be achieved through a straightforward and efficient two-step process starting from commercially available 1-phenylpiperazine. The following protocol is a representative method that can be adapted and optimized as needed.

Step 1: N-Sulfonylation of 1-Phenylpiperazine

  • To a solution of 1-phenylpiperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Aprotic Solvent: DCM or THF are chosen to dissolve the reactants without participating in the reaction.

  • Base: TEA or DIPEA are used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Controlled Addition at 0 °C: Methanesulfonyl chloride is highly reactive. Slow, cooled addition prevents a rapid, exothermic reaction and minimizes the formation of side products.

Role in Medicinal Chemistry: A Gateway to CNS Therapeutics

The this compound scaffold is a powerful tool for the development of drugs targeting the central nervous system. Its structural features allow for precise modulation of interactions with key neurotransmitter receptors, particularly those for dopamine and serotonin.

Targeting Dopamine Receptors

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in motor control, motivation, reward, and cognition.[4] Dysregulation of dopaminergic signaling is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[5] The phenylpiperazine moiety is a well-established pharmacophore for dopamine receptor ligands.[6]

The 1-methylsulfonyl group can influence the binding affinity and selectivity of these ligands for different dopamine receptor subtypes (D1-D5).[5] By acting as a hydrogen bond acceptor and influencing the electronic properties of the piperazine ring, it can fine-tune the interaction with key amino acid residues in the receptor's binding pocket.

The D2-like receptors (D2, D3, and D4) are primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

D2_Signaling Dopamine Dopamine / Ligand D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

Modulating Serotonin Receptors

Serotonin (5-hydroxytryptamine or 5-HT) receptors are another major class of GPCRs in the CNS, involved in regulating mood, anxiety, sleep, and appetite.[8] The phenylpiperazine scaffold is a common feature in many selective serotonin receptor modulators.[9] The 1-methylsulfonyl group can impart selectivity for different 5-HT receptor subtypes, which is crucial for developing drugs with improved efficacy and reduced side effects.

The 5-HT2A receptor is coupled to Gαq/11 proteins, which activate phospholipase C (PLC).[10] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[10]

Gq_Signaling Serotonin Serotonin / Ligand Receptor 5-HT2A Receptor Serotonin->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Serotonin 5-HT2A (Gq-coupled) Receptor Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

The beauty of the this compound scaffold lies in its amenability to systematic structural modification to probe and optimize biological activity.

SAR_Diagram cluster_0 This compound Core Core R1 R1 Core->R1 Modulate Selectivity R2 R2 Core->R2 Fine-tune Potency R3 R3 Core->R3 Alter Pharmacokinetics

Caption: Key Modification Points for SAR Studies.

  • Substitution on the Phenyl Ring (R1): Introducing electron-withdrawing or electron-donating groups can significantly alter the affinity and selectivity for different receptor subtypes. For example, halogen substitution is a common strategy to enhance potency.

  • Modification of the Methylsulfonyl Group (R2): While the methylsulfonyl group is a key feature, replacing it with other sulfonamides or bioisosteres can modulate solubility and metabolic stability.

  • Piperazine Ring Conformation (R3): Although the piperazine ring is relatively rigid, introducing substituents can lock it into specific conformations, which may be more favorable for binding to a particular target.

Conclusion: A Versatile Tool for Future Drug Discovery

The this compound scaffold represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its favorable physicochemical properties, straightforward synthesis, and proven ability to be elaborated into potent and selective CNS-active agents make it a compelling starting point for the development of next-generation therapeutics for a wide range of neurological and psychiatric disorders. The insights provided in this guide are intended to empower researchers to fully exploit the potential of this remarkable chemical entity in their quest for novel and effective medicines.

References

  • WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents. (n.d.).
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  • Animated biology With arpan. (2023, January 2). Serotonin Neurotransmitter Explained in 5 Minutes | 5-HT Pathway | SSRI. YouTube. [Link]

  • Roth, B. L. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Neurobiology of mental illness (pp. 298–306). Oxford University Press. [Link]

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  • Divvela, V. N. S. R., Dandala, R., Handa, V. K., Sivakumaran, M., & Naidu, A. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(14), 1-9. [Link]

  • Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of receptors and signal transduction, 24(3), 165–205. [Link]

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  • ResearchGate. (n.d.). General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist. Retrieved February 13, 2026, from [Link]

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  • Işık, S., & Küçükgüzel, İ. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules (Basel, Switzerland), 27(19), 6527. [Link]

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  • Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine Receptor Signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205. [Link]

  • Lindsley, C. W., Zhao, Z., Leister, W. H., Robinson, R. G., Barnett, S. F., Defeo-Jones, D., Jones, R. E., Hartman, G. D., Huff, J. R., Huber, H. E., & Duggan, M. E. (2005). Discovery of N-Aryl Piperazines as Selective mGlu5 Potentiators with Efficacy in a Rodent Model Predictive of Anti-Psychotic Activity. ACS medicinal chemistry letters, 1(5), 229–233. [Link]

  • de Faria, A. R., da Silva, M. D. P., de Aguiar, A. P., & Fraga, C. A. M. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Pharmaceuticals, 15(8), 999. [Link]

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Technical Whitepaper: Toxicological Profile and Safety Protocols for 1-Methylsulfonyl-4-phenylpiperazine

[1][2][3][4][5]

Executive Summary

This technical guide provides a comprehensive toxicological assessment and safety framework for 1-Methylsulfonyl-4-phenylpiperazine , a specialized intermediate used primarily in the synthesis of serotonergic and dopaminergic ligands within medicinal chemistry.[1][2][3][4][5]

While specific in vivo toxicological datasets for this compound are limited compared to high-volume commodity chemicals, its structural homology to 1-phenylpiperazine (a known monoamine releasing agent) mandates a rigorous safety posture.[1][2][3][4][5] This guide synthesizes available GHS classifications with structure-activity relationship (SAR) insights to establish a self-validating safety protocol for research and development environments.

Key Hazard Identifiers:

  • Acute Toxicity: Classified as Harmful if Swallowed (Category 4).[2][3][4][5][6]

  • Irritation: Confirmed Skin and Eye Irritant (Category 2).[2][3][4][5][6][7][8][9][10]

  • Target Organ Toxicity: Respiratory Tract Irritation (STOT-SE 3).[2][3][4][5][7][10]

  • Pharmacotoxicology: Potential serotonergic activity requires strict exposure control to prevent pharmacological effects.[1][2][3][4][5]

Chemical Identity and Physicochemical Properties[1][2][3][4][5][8][9][10]

Understanding the physicochemical behavior of this compound is the first line of defense in designing safety controls.[1][2][3][4][5] The presence of the methylsulfonyl (sulfone) group significantly alters the lipophilicity compared to the parent phenylpiperazine.[2][3][4][5]

PropertyValueImplication for Safety
Physical State Solid (White to yellow powder)Risk of dust inhalation; requires local exhaust ventilation (LEV).[1][2][3][4][5]
Melting Point 188°C (approximate)Thermally stable under standard processing; low volatility at RT.[2][3][4][5]
LogP ~0.4 – 1.1 (Predicted)Moderate lipophilicity; potential for dermal absorption but lower than non-polar analogs.[2][3][4][5]
pKa Basic (Piperazine nitrogen)Corrosive potential to mucous membranes; incompatible with strong acids/oxidizers.[2][3][4][5]
Solubility DMSO, Methanol, Dilute AcidUse chemical-resistant gloves compatible with these solvents (e.g., Nitrile/Neoprene).[1][2][3][4][5]
Structural Functional Analysis

The molecule consists of three distinct functional zones that dictate its reactivity and toxicity:[2][3][4]

ChemicalStructurePiperazinePiperazine Ring(Metabolic Soft Spot)Basic Nitrogen\n(Irritant/Corrosive)Basic Nitrogen(Irritant/Corrosive)Piperazine->Basic Nitrogen\n(Irritant/Corrosive)PhenylPhenyl Ring(Lipophilic Scaffold)Phenyl->PiperazineN-ArylationSulfoneMethylsulfonyl Group(Electron Withdrawing)Phenyl->SulfonePara-SubstitutionMetabolic Stability\n(Resistant to Oxidation)Metabolic Stability(Resistant to Oxidation)Sulfone->Metabolic Stability\n(Resistant to Oxidation)

Figure 1: Functional group analysis highlighting the metabolic stability of the sulfone group versus the reactivity of the piperazine nitrogen.[1][2][3][4][5][10]

Toxicological Assessment

Acute Toxicity (GHS Category 4)[2][3][4][5]
  • Oral: Classified as H302 (Harmful if swallowed) .[2][3][4][5] While an exact LD50 for this specific CAS is not publicly standardized, read-across data from the structural analog 1-phenylpiperazine (Rat Oral LD50: ~210 mg/kg) suggests a likely lethal dose range of 300–2000 mg/kg .[1][2][3][4][5]

  • Mechanism: The toxicity is likely mediated via central nervous system (CNS) stimulation.[2][3][4][5] Phenylpiperazines can act as non-selective serotonin receptor agonists/antagonists.[1][2][3][4][5]

  • Dermal/Inhalation: Data is insufficient for classification, but the compound's irritant nature mandates treating it as potentially harmful via these routes.[2][3][4][5]

Skin and Eye Corrosion/Irritation[1][2][3][4][5]
  • Skin (H315): Causes localized inflammation.[2][3][4][5] The basicity of the secondary amine in the piperazine ring can disrupt the skin mantle, leading to dermatitis upon prolonged contact.[2][3][4][5]

  • Eye (H319): Causes serious eye irritation.[2][3][4][5][6][7][8][9][10] Solid particulates can cause mechanical abrasion combined with chemical irritation, potentially leading to corneal opacity if not rinsed immediately.[2][3][4][5]

Specific Target Organ Toxicity (STOT)[2][3][4][5][6][7][10]
  • Single Exposure (H335): Inhalation of dust triggers respiratory tract irritation.[2][3][4][5]

  • Pharmacological Risk: As a phenylpiperazine derivative, systemic absorption may theoretically induce "serotonin syndrome"-like effects (tremors, hyperthermia) if exposure is significant, although the sulfone group likely reduces blood-brain barrier penetration compared to lipophilic analogs.[1][2][3][4][5]

Safety Protocols and Handling Logic

To ensure researcher safety, a "Defense-in-Depth" strategy is required.[1][2][3][4][5] This relies on engineering controls first, followed by PPE.[2][3][4][5]

Engineering Controls
  • Primary: All weighing and transfer operations must be conducted inside a Chemical Fume Hood or Powder Containment Enclosure .[1][2][3][4][5]

  • Secondary: Use anti-static weighing boats to prevent electrostatic dispersion of the powder.[1][2][3][4][5]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (minimum) for solid handling; P100/P3 respirator if creating dust outside a hood.[2][3][4][5]

  • Hands: Double-gloving is recommended.[1][2][3][4][5]

    • Inner Layer: Nitrile (4 mil).[2][3][4][5]

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.[1][2][3][4][5]

  • Eyes: Chemical safety goggles (ANSI Z87.1).[2][3][4][5] Face shield required if handling large quantities (>10g) where splash/dust clouds are possible.[2][3][4][5]

Emergency Response Workflow

Every lab handling this compound must implement the following decision logic for exposure incidents:

SafetyLogicStartExposure IncidentTypeIdentify Exposure TypeStart->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalInhalationType->InhalActionSkin1. Brush off dry powder2. Rinse water >15 min3. Remove contam. clothingSkin->ActionSkinActionEye1. Do NOT rub2. Flush eyewash >15 min3. Lift eyelids occasionallyEye->ActionEyeActionInhal1. Move to fresh air2. If breathing difficult: Oxygen3. Seek medical aidInhal->ActionInhalMedicalConsult SDS & Physician(Mention Phenylpiperazine Class)ActionSkin->MedicalActionEye->MedicalActionInhal->Medical

Figure 2: Immediate response logic for exposure incidents.[1][2][3][4][5][8] Note the critical step of brushing off dry powder before wetting to prevent increasing absorption surface area.[3][4][5]

Experimental Protocols: Purity & Stability Validation

Ensuring the integrity of this compound is critical, as degradation products (such as free phenylpiperazine or sulfonyl chlorides) may possess higher toxicity profiles.[1][2][3][4][5]

HPLC Purity Assessment Protocol

Objective: Verify compound purity >97% and absence of oxidative degradants.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3][4][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3][4][5]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5µm, 4.6 x 100mm).[2][3][4][5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).[2][3][4][5]

  • Acceptance Criteria: Main peak area >97%. Any single impurity >0.5% triggers a "Quarantine" status for mass spec identification.[1][2][3][4][5]

Stability Monitoring
  • Storage: Store at room temperature (20-25°C) in a tightly sealed container, protected from light.

  • Hygroscopicity Check: If the powder clumps or turns yellow, it suggests moisture absorption or oxidation.[2][3][4][5] Perform a Karl Fischer titration (limit <1.0% water).[2][3][4][5]

Environmental Safety & Disposal

  • Ecotoxicity: Phenylpiperazines are generally harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[2][3][4][5] Do not release into drains.[1][2][3][4][5]

  • Disposal:

    • Dissolve in a combustible solvent (e.g., acetone or ethanol).[2][3][4][5]

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (critical for Sulfur/Nitrogen oxides).[2][3][4][5]

    • Never dispose of via sink or municipal waste.[1][2][3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 799016, this compound.[1][2][3][4][5] Retrieved October 26, 2025 from [Link][1][2][3][4][5]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-(4-(methylsulfonyl)phenyl)piperazine.[1][2][3][4][5][10] Retrieved from [Link][2][3][4][5][10]

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[2][3][4][5] (Contextual read-across for phenylpiperazine pharmacotoxicology). Synapse. [Link]

Metabolic Stability Profiling of 1-Methylsulfonyl-4-phenylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylsulfonyl-4-phenylpiperazine (CAS: 222038-81-5) represents a critical scaffold in medicinal chemistry, frequently utilized in the design of GPCR ligands (e.g., Dopamine, Serotonin receptors) and kinase inhibitors. Its structure combines a lipophilic phenylpiperazine core—known for high affinity to monoamine receptors—with a polar methylsulfonyl moiety that modulates solubility and metabolic susceptibility.

This guide provides a definitive technical framework for assessing the in vitro metabolic stability of this compound. Unlike generic protocols, this document focuses on the specific physicochemical liabilities of the phenylpiperazine sulfonamide class, detailing the experimental workflow for determining intrinsic clearance (


) and half-life (

) using liver microsomes.
Key Structural Alerts for Metabolism
  • Phenyl Ring (C-Hydroxylation): The para-position is blocked by the piperazine, but ortho/meta positions are susceptible to CYP450-mediated hydroxylation (primarily CYP2D6 and CYP3A4).

  • Piperazine Ring (N-Oxidation/C-Oxidation): The tertiary amine at position 4 is a soft spot for N-oxidation or

    
    -carbon hydroxylation leading to ring opening.
    
  • Sulfonamide Linkage: Generally metabolically stable, acting as a blocking group against N-dealkylation at position 1.

Experimental Design: Microsomal Stability Assay

To accurately determine the metabolic stability of this compound, a Phase I oxidative metabolism assay using pooled liver microsomes (Human/Rat) is the industry standard.

Reagents and Preparation
  • Test Compound: this compound (10 mM stock in DMSO).

  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

  • Cofactor System: NADPH Regenerating System (to maintain constant NADPH levels during incubation).

    • Solution A: NADP+ and Glucose-6-phosphate.

    • Solution B: Glucose-6-phosphate dehydrogenase (G6PDH).[1]

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Propranolol or Tolbutamide).

Incubation Protocol (Step-by-Step)

This protocol ensures "sink conditions" where substrate concentration is well below


 (typically 1 

M) to ensure first-order kinetics.
  • Pre-Incubation:

    • Prepare a 2x Master Mix in Phosphate Buffer (100 mM, pH 7.4) containing microsomes (final assay protein conc: 0.5 mg/mL).[2]

    • Spike test compound into the Master Mix to achieve 2

      
      M (final assay conc: 1 
      
      
      
      M).
    • Aliquot 50

      
      L of Master Mix into 96-well plates.
      
    • Acclimate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 50

      
      L of pre-warmed NADPH Regenerating System  to start the reaction.
      
    • Control: For the "0 min" time point, add Quenching Solution before NADPH.

  • Sampling Time Points:

    • Incubate at 37°C with varying shake speed (approx. 600 rpm).

    • Terminate reaction at

      
       minutes.
      
  • Quenching & Extraction:

    • Add 150

      
      L of ice-cold ACN (with Internal Standard) to each well.
      
    • Vortex for 10 minutes to precipitate proteins.

    • Centrifuge at 4000 rpm for 20 minutes at 4°C.

    • Transfer supernatant for LC-MS/MS analysis.

Workflow Visualization

The following diagram illustrates the critical path for the stability assay, highlighting the decision nodes for data acceptance.

MetabolicStabilityWorkflow Start Compound Stock (10 mM DMSO) Prep Master Mix Prep (Microsomes + Buffer + Cmpd) Start->Prep PreWarm Pre-incubation (37°C, 10 min) Prep->PreWarm Initiate Initiate with NADPH PreWarm->Initiate Incubate Incubation (0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench with ACN + IS Incubate->Quench Centrifuge Centrifugation (4000g, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataCalc Calc: % Remaining vs Time LCMS->DataCalc

Figure 1: Standardized workflow for microsomal metabolic stability profiling.

Analytical Methodology (LC-MS/MS)

Accurate quantification of the parent compound is prerequisite for calculating clearance.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Ionization: Electrospray Ionization (ESI), Positive Mode.

ParameterSetting / Description
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

m)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 1.5 min
Flow Rate 0.6 mL/min
MRM Transition 241.1

162.1
(Loss of Methylsulfonyl group) 241.1

120.1
(Phenylpiperazine fragment)

Note: The MRM transitions should be optimized by infusing the pure standard. The parent ion


 is expected at m/z 241.1.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Metabolic stability is quantified by the rate of disappearance of the parent compound.[1][3][4] Plot the natural logarithm (


) of the % Parent Remaining  versus Time .[4]

The slope of the linear regression (


) is the elimination rate constant.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Predicted Metabolic Pathway

For this compound, the metabolic profile is dominated by CYP-mediated oxidations. The sulfonamide group renders the N1-position resistant to dealkylation, shifting metabolism to the phenyl ring and the piperazine core.

MetabolicPathway Parent Parent Compound (m/z 241.1) M1 M1: Phenyl-Hydroxylation (+16 Da, m/z 257.1) (Major) Parent->M1 CYP2D6/3A4 M2 M2: N-Oxidation (+16 Da, m/z 257.1) Parent->M2 FMO/CYP M3 M3: Piperazine Ring Oxidation (Lactam formation) Parent->M3 CYP

Figure 2: Predicted metabolic biotransformation pathways. M1 (aromatic hydroxylation) is typically the rate-limiting step for clearance.

Interpretation of Results
  • High Stability (

    
     min):  Indicates the methylsulfonyl group effectively lowers the lipophilicity (
    
    
    
    ) or electronically deactivates the ring, preventing rapid CYP access. Suitable for once-daily dosing potential.
  • Low Stability (

    
     min):  Suggests the phenyl ring is too exposed. Remediation:  Introduce metabolic blocks (e.g., Fluorine) on the phenyl ring (para or meta positions) to hinder hydroxylation.
    

References

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for ADME protocols).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Zhang, D., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8, 1631-1639. (Demonstrates metabolic liability of piperazine rings). Link

  • PubChem. Compound Summary for CID 799016: this compound. Link

Sources

An In-Depth Technical Guide to the Therapeutic Potential of 1-Methylsulfonyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful therapeutic agents.[1][2] This guide delves into the untapped potential of a specific derivative, 1-Methylsulfonyl-4-phenylpiperazine (PMP). While direct pharmacological data on PMP is sparse, this document constructs a robust, evidence-based framework for its investigation. By dissecting the well-established roles of the phenylpiperazine core and analyzing the unique physicochemical contributions of the methylsulfonyl substituent, we will project a compelling hypothesis for PMP's therapeutic utility, primarily focusing on central nervous system (CNS) disorders and oncology. This guide provides researchers and drug development professionals with a comprehensive roadmap, including detailed synthetic strategies, proposed mechanisms of action, and rigorous experimental protocols to systematically evaluate and unlock the therapeutic promise of this novel compound.

Introduction: The Phenylpiperazine Scaffold and the Rationale for Investigation

The piperazine ring is a recurring motif in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[3] When incorporated into the phenylpiperazine structure, this moiety offers a versatile platform for creating compounds with high affinity for various biological targets.[2]

Chemical Identity and Properties of this compound (PMP)
  • IUPAC Name: 1-(4-(Methylsulfonyl)phenyl)piperazine

  • CAS Number: 735904

  • Molecular Formula: C₁₁H₁₆N₂O₂S

  • Molecular Weight: 240.32 g/mol [4]

The introduction of a methylsulfonyl (-SO₂CH₃) group at the para position of the phenyl ring is a critical design feature. This strong electron-withdrawing group significantly alters the electronic distribution and polarity of the molecule compared to other phenylpiperazine analogs. This substitution is anticipated to influence receptor binding affinity, metabolic stability, and blood-brain barrier penetration, key determinants of a drug's therapeutic profile.

The Phenylpiperazine Scaffold in Drug Discovery: A Proven Template

The clinical and commercial success of phenylpiperazine derivatives validates the exploration of novel analogs like PMP. Notable examples include:

  • Antidepressants: Drugs like trazodone and nefazodone feature the phenylpiperazine core and function as serotonin receptor antagonists and reuptake inhibitors.[5] Vortioxetine (Lu AA21004) is another example of a multimodal antidepressant with a phenylpiperazine structure.[6]

  • Antipsychotics: Aripiprazole, a widely used atypical antipsychotic, utilizes the piperazine moiety to modulate dopamine and serotonin receptor activity.[1]

  • Oncology: Imatinib, a tyrosine kinase inhibitor used in cancer therapy, incorporates a piperazine group to enhance selectivity and pharmacokinetic properties.[1] More recent research has also explored phenylpiperazine derivatives as potent EGFR tyrosine kinase inhibitors.[7]

This established history strongly suggests that novel, strategically substituted phenylpiperazines, such as PMP, are promising candidates for new therapeutic agents.

Synthesis and Characterization

The synthesis of PMP and its analogs can be achieved through established synthetic methodologies, offering flexibility for future structure-activity relationship (SAR) studies.

Proposed Synthetic Route for this compound

A common and efficient method for synthesizing N-arylpiperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a reliable route to the target compound.

Experimental Protocol: Buchwald-Hartwig Amination for PMP Synthesis

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-4-(methylsulfonyl)benzene (1.0 eq), piperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a phosphine ligand like Xantphos (0.04 eq).

  • Solvent and Base: Add a suitable anhydrous solvent (e.g., toluene or dioxane) and a base, typically sodium tert-butoxide (1.4 eq).

  • Reaction Conditions: Purge the flask with an inert gas (argon or nitrogen) and heat the mixture at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic and Chromatographic Characterization

The identity and purity of the synthesized PMP should be confirmed using standard analytical techniques.

Analytical Method Expected Results
¹H NMR Signals corresponding to the aromatic protons (two doublets), piperazine protons (two triplets), and methylsulfonyl protons (a singlet).
¹³C NMR Resonances for the distinct carbon atoms in the phenyl, piperazine, and methylsulfonyl groups.
Mass Spectrometry A molecular ion peak [M+H]⁺ at m/z 241.09.
HPLC A single major peak indicating high purity (>98%).

Hypothesized Mechanism of Action and Pharmacological Profile

Based on the extensive literature on phenylpiperazine derivatives, PMP is hypothesized to primarily target monoamine neurotransmitter systems.[6][8] The electron-withdrawing nature of the methylsulfonyl group may confer unique selectivity and affinity for specific receptor subtypes.

Primary Molecular Targets: A Focus on Serotonergic and Dopaminergic Systems

PMP is predicted to interact with serotonin (5-HT) and dopamine (D) receptors and transporters. The specific profile is likely to be a combination of antagonism, agonism, or reuptake inhibition at these targets.

Diagram: Hypothesized Signaling Pathway of PMP in a Neuron

PMP_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron PMP PMP SERT SERT PMP->SERT Inhibition? Receptor 5-HT/D Receptor PMP->Receptor Modulation? Signaling Downstream Signaling Receptor->Signaling Activation Neurotransmitter 5-HT / DA Neurotransmitter->SERT Reuptake Neurotransmitter->Receptor Vesicle Vesicle Vesicle->Neurotransmitter Release

Caption: Potential interactions of PMP at the synapse.

Potential Therapeutic Applications

The unique structural features of PMP suggest its potential utility in therapeutic areas where phenylpiperazine derivatives have already shown promise.

Application in Neurological and Psychiatric Disorders

Given the prevalence of phenylpiperazines in treating depression and other CNS disorders, this is the most promising area for PMP investigation.[2][5] The methylsulfonyl group may fine-tune the compound's affinity for specific serotonin receptor subtypes (e.g., 5-HT₂A, 5-HT₂C, 5-HT₇) or the serotonin transporter (SERT), potentially leading to a novel antidepressant or anxiolytic with an improved efficacy and side-effect profile.

Potential in Oncology

The discovery of phenylpiperazine derivatives as EGFR tyrosine kinase inhibitors opens another avenue for PMP research.[7] The methylsulfonyl moiety could enhance binding to the ATP pocket of kinases or improve the pharmacokinetic properties required for an effective anti-cancer agent.

Experimental Protocols for Investigation

To validate the therapeutic potential of PMP, a systematic, multi-tiered experimental approach is necessary.

In Vitro Target Validation: Radioligand Binding Assay

This experiment is crucial for determining the binding affinity of PMP for its hypothesized molecular targets.

Protocol: Radioligand Binding Assay for SERT

  • Tissue Preparation: Prepare membrane homogenates from cells expressing human SERT or from rat brain tissue.

  • Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]-citalopram) and varying concentrations of PMP (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Non-specific Binding: Determine non-specific binding in parallel wells containing a high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Termination and Measurement: After incubation (e.g., 60 minutes at room temperature), rapidly filter the samples through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the PMP concentration. Determine the IC₅₀ value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Diagram: Workflow for In Vitro and In Vivo Evaluation of PMP

PMP_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis PMP Synthesis & Characterization binding Radioligand Binding (Ki determination) synthesis->binding Test Compound functional Functional Assays (e.g., uptake, signaling) binding->functional Prioritize Targets adme In Vitro ADME (microsomal stability, permeability) functional->adme Confirm Activity pk Pharmacokinetics (rodent models) adme->pk Predict Human Dose efficacy Efficacy Models (e.g., Forced Swim Test) pk->efficacy Select Dose & Regimen tox Preliminary Toxicology efficacy->tox Assess Therapeutic Window

Caption: A structured workflow for PMP drug discovery.

In Vivo Efficacy Model: Rodent Forced Swim Test

The Forced Swim Test (FST) is a standard preclinical screen for identifying compounds with potential antidepressant activity.

Protocol: Murine Forced Swim Test

  • Animals: Use male C57BL/6 mice, housed under standard laboratory conditions.

  • Drug Administration: Administer PMP or vehicle control (e.g., saline with 5% DMSO) via intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10 mg/kg) 30-60 minutes before the test. Include a positive control group (e.g., imipramine at 20 mg/kg).

  • Test Procedure: Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25 °C) for a 6-minute session.

  • Behavioral Scoring: Record the session with a video camera. An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the PMP-treated groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A significant reduction in immobility time suggests potential antidepressant-like effects.

Future Directions and Considerations

The successful validation of PMP's activity in these initial assays would warrant further investigation.

  • Lead Optimization: SAR studies around the phenylpiperazine core could be initiated to improve potency, selectivity, and pharmacokinetic properties. This could involve modifying the substituent on the phenyl ring or substituting the piperazine ring itself.

  • Pharmacokinetic Profiling: A comprehensive evaluation of PMP's absorption, distribution, metabolism, and excretion (ADME) properties is essential. Studies on metabolic stability in liver microsomes and potential for drug-drug interactions (e.g., cytochrome P450 inhibition) should be conducted.[9][10]

  • Translational Challenges: While promising, positive results in preclinical models must be interpreted with caution. The translatability of rodent behavioral models to human psychiatric conditions is a known challenge in CNS drug development.

Conclusion

This compound represents a logical and compelling next step in the exploration of the therapeutically rich phenylpiperazine chemical space. While direct evidence of its efficacy is yet to be established, its structure builds upon a foundation of proven clinical success. The methylsulfonyl group provides a unique chemical handle that is likely to confer a novel pharmacological profile. The systematic application of the synthetic and experimental protocols outlined in this guide will enable a thorough evaluation of PMP's potential, paving the way for the possible development of a new generation of therapeutics for CNS disorders, oncology, and beyond.

References

  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-21. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(Methylsulfonyl)phenyl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • MDPI. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • ResearchGate. (2015). Phenylpiperazine derivatives: A patent review (2006 - Present). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Methylphenylpiperazine. Retrieved from [Link]

  • ACS Publications. (1966). Derivatives of Piperazine. XXXV. Synthesis of 2-Phenylpiperazine and Some Derivatives. Retrieved from [Link]

  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-95. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Phenylpiperazine antidepressants. Retrieved from [Link]

  • PubMed. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Retrieved from [Link]

  • Feuchtl, A., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Pharmacopsychiatry, 37(4), 180-8. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocol for 1-Methylsulfonyl-4-phenylpiperazine from phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

The sulfonamide moiety is a critical pharmacophore in medicinal chemistry, particularly within the design of serotonin (5-HT) receptor modulators and dopamine antagonists. This protocol details the regioselective sulfonylation of 1-phenylpiperazine to produce 1-methylsulfonyl-4-phenylpiperazine .

Unlike aliphatic diamines, 1-phenylpiperazine presents a unique nucleophilic profile due to the electronic difference between its two nitrogen atoms. This guide focuses on exploiting these electronic properties to achieve high-yield synthesis without the need for protecting groups, ensuring a scalable and atom-economical process.

Chemical Logic & Mechanistic Insight

Chemoselectivity: The "Why"

Success in this synthesis relies on understanding the pKa and nucleophilicity differences between the two nitrogen centers in 1-phenylpiperazine:

  • N1 (Secondary Amine): Highly nucleophilic (

    
     for the conjugate acid). This is the reactive center.
    
  • N4 (Anilinic Nitrogen): The lone pair is delocalized into the phenyl ring (

    
    -conjugation), significantly reducing its nucleophilicity (
    
    
    
    ).

Consequently, protection of the N4 nitrogen is unnecessary . Under controlled conditions (


C to RT), methanesulfonyl chloride (MsCl) will selectively react with the aliphatic N1.
Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The base (Triethylamine) serves two critical roles:[1]

  • Scavenger: Neutralizes the HCl byproduct to prevent protonation of the unreacted piperazine (which would render it non-nucleophilic).

  • Catalysis: While less prominent than with pyridine, TEA can assist in the deprotonation of the transition state.

Mechanism SM 1-Phenylpiperazine (Nucleophile) Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack (N1 on S) MsCl Methanesulfonyl Chloride MsCl->Inter Prod 1-Methylsulfonyl- 4-phenylpiperazine Inter->Prod Cl- Elimination Salt Et3N·HCl (Salt) Inter->Salt Base Triethylamine (Base) Base->Salt Scavenges H+

Figure 1: Mechanistic pathway showing the nucleophilic attack of the secondary amine on the sulfonyl chloride and the role of the base.

Experimental Protocol

Materials & Stoichiometry

Safety Note: Methanesulfonyl chloride is a lachrymator and highly corrosive. Handle only in a fume hood.

ReagentMW ( g/mol )Equiv.[2][3]Density (g/mL)Role
1-Phenylpiperazine 162.231.01.062Substrate
Methanesulfonyl Chloride (MsCl) 114.551.11.480Electrophile
Triethylamine (TEA) 101.191.20.726Base
Dichloromethane (DCM) -Solvent-Solvent (0.2 M)
Step-by-Step Methodology

Phase 1: Setup and Addition

  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 1-phenylpiperazine (10 mmol, 1.62 g) and DCM (50 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL). Cool the mixture to 0°C using an ice bath.

    • Expert Tip: Cooling is critical to control the exotherm and maximize regioselectivity.

  • Electrophile Addition: Dilute MsCl (11 mmol, 0.85 mL) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Why? Dropwise addition prevents localized high concentrations of MsCl, reducing the risk of side reactions.

Phase 2: Reaction and Monitoring 5. Equilibration: Allow the reaction to warm to Room Temperature (RT) naturally. 6. Monitoring: Stir for 2–4 hours. Monitor by TLC (Mobile Phase: 1:1 Hexane/Ethyl Acetate).

  • Visualization: Use UV light (254 nm). The product will be more polar (lower
    
    
    ) than the starting material but less polar than the salt byproducts.

Phase 3: Workup (The "Trustworthiness" Step) 7. Quench: Quench the reaction with 20 mL of saturated


 solution.
8.  Phase Separation:  Transfer to a separatory funnel. Extract the aqueous layer with DCM (

mL). 9. Acid Wash (Critical Purification Step): Wash the combined organic layers with 0.5 M HCl (20 mL).
  • Mechanism:[1][4][5][6][7] The sulfonamide product is non-basic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    of sulfonamide nitrogen is very high/non-protonatable in dilute acid). However, any unreacted 1-phenylpiperazine will be protonated and move to the aqueous layer. This removes the starting material without column chromatography.
  • Neutralization & Drying: Wash the organic layer with Brine, dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
Workflow Visualization

Workflow Start Start: Dry RBF N2 Atmosphere Solv Dissolve Phenylpiperazine + TEA in DCM Start->Solv Cool Cool to 0°C Solv->Cool Add Dropwise Addition of MsCl Cool->Add React Warm to RT Stir 2-4 hrs Add->React Quench Quench: Sat. NaHCO3 React->Quench Extract Extract: DCM Quench->Extract AcidWash Wash: 0.5M HCl (Removes SM) Extract->AcidWash Dry Dry (Na2SO4) & Concentrate AcidWash->Dry Recryst Recrystallization (EtOH) Dry->Recryst

Figure 2: Operational workflow emphasizing the acid wash step for purification.

Purification & Characterization

Recrystallization

While the acid wash yields high purity (>95%), pharmaceutical standards often require >99%.

  • Solvent: Ethanol (hot) or Ethanol/Water mixture.

  • Procedure: Dissolve the crude solid in minimum boiling ethanol. If necessary, add water dropwise until turbidity persists, then cool slowly to

    
    C.
    
Data Validation (Self-Check)

Verify the synthesis using these diagnostic signals:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.85 ppm (s, 3H): Characteristic methyl singlet of the sulfonyl group (
      
      
      
      ).
    • 
       3.2–3.4 ppm (m, 8H): Piperazine ring protons (distinct splitting due to sulfonamide rigidity).
      
    • 
       6.8–7.3 ppm (m, 5H): Aromatic protons.
      
  • LC-MS: Look for

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of MsClEnsure DCM is dry; check MsCl quality (should be clear, not yellow).
Impurity: Bis-sulfonylation Excess MsCl / High TempStrictly maintain 0°C during addition; verify stoichiometry (1.1 eq max).
Starting Material Remains Incomplete ReactionExtend reaction time; add 0.1 eq DMAP as a catalyst (nucleophilic catalysis).
Oiling out during Recryst. Cooling too fastRe-heat and cool slowly; seed with a crystal if available.

References

  • PubChem. this compound (Compound).[8][9] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Methanesulfonyl Cyanide (General handling of MsCl). Org. Synth. 1977, 57, 88. Available at: [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Analysis of 1-Methylsulfonyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Methylsulfonyl-4-phenylpiperazine. This compound is of interest in pharmaceutical research, and a reliable analytical method is crucial for its characterization, quality control, and stability testing. The described method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, with detection by UV spectrophotometry. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound (Figure 1) is a piperazine derivative with potential applications in drug development. The piperazine heterocycle is a common scaffold in many marketed drugs, exhibiting a wide range of biological activities.[4] Accurate and reliable quantification of this compound is essential for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and formulated products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds.[5][6][7] This document provides a comprehensive guide to a validated HPLC method for this compound, intended for researchers, scientists, and drug development professionals.

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here in a full document) Molecular Formula: C₁₁H₁₆N₂O₂S[8] Molecular Weight: 240.32 g/mol [9]

HPLC Method Development Strategy

The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method with UV detection for the routine analysis of this compound. The method development was guided by the physicochemical properties of the analyte and established chromatographic principles as outlined in the United States Pharmacopeia (USP) General Chapter <621>.[5][6][7][10][11]

Analyte Physicochemical Properties

A literature search provided the following key properties for this compound and related structures:

  • Polarity: The presence of the sulfonyl and piperazine groups suggests a moderate polarity. A computed XLogP value for a similar isomer is 0.4, indicating some hydrophilicity.[9] This makes it well-suited for reversed-phase chromatography.

  • UV Absorbance: The phenyl group is a chromophore that should allow for UV detection. The expected maximum absorbance (λmax) is in the range of 220-280 nm, typical for aromatic compounds.

Selection of Chromatographic Conditions

Based on the analyte's properties, the following initial chromatographic conditions were selected and subsequently optimized:

  • Stationary Phase: A C18 (octadecylsilyl) column was chosen due to its wide applicability in reversed-phase chromatography for moderately polar compounds. The hydrophobicity of the C18 stationary phase provides good retention for the analyte.

  • Mobile Phase: A mixture of an organic modifier (acetonitrile) and an aqueous buffer was selected. Acetonitrile is a common choice due to its low UV cutoff and viscosity. A phosphate buffer was chosen to maintain a consistent pH and improve peak shape, especially given the basic nature of the piperazine nitrogen.

  • Detection Wavelength: A photodiode array (PDA) detector was used to determine the λmax of this compound, which was found to be approximately 235 nm. This wavelength was selected for quantification to ensure high sensitivity.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C were chosen as starting points to achieve good separation efficiency and reasonable run times.

The method development workflow is illustrated in the following diagram:

MethodDevelopmentWorkflow Analyte Analyte Characterization (Physicochemical Properties) ColumnSelection Stationary Phase Selection (C18) Analyte->ColumnSelection Informs MobilePhase Mobile Phase Optimization (Acetonitrile:Buffer, pH) ColumnSelection->MobilePhase Leads to Detection Detector Wavelength Selection (UV Scan for λmax) MobilePhase->Detection Requires Optimization Method Optimization (Flow Rate, Temperature) Detection->Optimization Iterative Process Validation Method Validation (ICH Q2(R1)) Optimization->Validation Finalized Method

Caption: Workflow for HPLC Method Development.

Experimental Protocol

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 235 nm
Run Time 10 minutes

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][12]

Specificity

Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution spiked with potential impurities. The method was found to be specific, as no interfering peaks were observed at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 5 µg/mL to 75 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 5 - 75 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was assessed by performing recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration). A known amount of this compound was spiked into a placebo matrix, and the recovery was calculated.

Spike Level% Recovery (Mean ± SD, n=3)
80%99.5 ± 0.8%
100%100.2 ± 0.5%
120%100.8 ± 0.7%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was determined by six replicate injections of a 50 µg/mL standard solution on the same day. Intermediate precision was assessed by analyzing the same solution on three different days.

Precision% RSD
Repeatability (n=6) < 1.0%
Intermediate Precision (n=3 days) < 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • Column temperature (± 2°C)

  • pH of the buffer (± 0.2 units)

In all cases, the system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits, demonstrating the robustness of the method.

The validation process follows a structured approach:

MethodValidation Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been developed and validated for the quantitative determination of this compound. The method is suitable for routine quality control analysis of the bulk drug and can be adapted for the analysis of formulated products. The validation results confirm that the method is reliable and meets the requirements of the ICH guidelines.

References

  • United States Pharmacopeia. General Chapters: <621> Chromatography. Available at: [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available at: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • USP-NF. <621> Chromatography. Available at: [Link]

  • United States Pharmacopeial Convention. (2021). General Chapter, <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. Available at: [Link]

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  • PubChem. 1-(4-(Methylsulfonyl)phenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

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  • Hopcia, M., et al. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10. Available at: [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). Available at: [Link]

  • PubChem. 1-(4-Methylsulfonylphenyl)sulfonylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Analytical CHEMISTRY. A Validated Stability Indicating GC Method for the Determination of Piperazine, 1-Methyl Piperazine and 1-Ethyl Piperazine in Vardenafil and Sildenafil Drug Substances. Available at: [Link]

  • PubChem. 1-Methyl-3-phenylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

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Application Note & Protocols: High-Purity Recovery of 1-Methylsulfonyl-4-phenylpiperazine via Optimized Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) or its precursors is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-Methylsulfonyl-4-phenylpiperazine serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a sulfonamide group and a phenylpiperazine moiety, presents specific challenges and opportunities for purification. This document provides a detailed guide to developing and executing robust recrystallization protocols for this compound, moving beyond a simple set of instructions to explain the fundamental principles that govern success. The methodologies described herein are designed to be self-validating, ensuring batch-to-batch consistency and yielding a final product of high crystalline purity.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation upon which a logical purification strategy is built. While extensive experimental data for this specific molecule is not widely published, we can compile its known attributes and infer others based on its structural components.

PropertyValue / Inferred CharacteristicSource / Rationale
Molecular Formula C₁₁H₁₆N₂O₂S[1]
Molecular Weight 240.32 g/mol [1]
Appearance Likely a white to off-white crystalline solid.Based on typical appearance of related sulfonamide and piperazine compounds.[2]
Melting Point Not definitively published. Experimental determination is critical for purity assessment.N/A
Inferred Solubility Expected to have low solubility in non-polar solvents (e.g., hexanes), moderate solubility in polar aprotic solvents (e.g., acetone), and higher solubility in polar protic solvents (e.g., alcohols), especially upon heating.[3][4]The sulfonamide group can participate in hydrogen bonding, while the phenyl group adds lipophilicity.

The Science of Recrystallization: A First-Principles Approach

Recrystallization is a purification technique based on the principle of differential solubility. An impure solid is dissolved in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a highly ordered crystal lattice. Impurities, which are present in much lower concentrations, remain dissolved in the solvent (mother liquor).

The success of this process hinges on two key thermodynamic and kinetic events: nucleation and crystal growth .[5][6]

  • Nucleation: The initial formation of microscopic crystal nuclei from a supersaturated solution. This is the critical first step.[6]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei, enlarging the crystal.[5]

A well-designed recrystallization process favors slow crystal growth over rapid nucleation, as this allows for the selective incorporation of the desired molecule into the lattice, excluding impurities.[7] This is typically achieved by slow, controlled cooling.[8][9]

Foundational Workflow: Solvent Selection and Screening

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[8] The following protocol outlines a systematic method for identifying a suitable solvent system.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition. Note the solubility at ambient temperature. A good candidate solvent will not dissolve the compound readily in the cold.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.[10]

  • Observation: Observe the quantity and quality of the crystals formed. A successful solvent will produce a significant crop of crystals upon cooling.

Data Interpretation for Solvent Selection
SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
HeptaneInsolubleInsolubleNoneUnsuitable (Insoluble)
WaterInsolubleSparingly SolublePoorPotential anti-solvent
IsopropanolSparingly SolubleSolubleGood crystal recoveryGood Candidate (Single Solvent)
AcetoneSolubleVery SolubleLow crystal recoveryUnsuitable (Too Soluble)
Isopropanol/Water (7:3) Sparingly SolubleSolubleExcellent crystal recovery Good Candidate (Co-Solvent)

This table presents hypothetical data to illustrate the decision-making process.

Application Protocols for High-Purity Recrystallization

Based on the principles of sulfonamide and piperazine chemistry, alcohol-water mixtures are often effective co-solvent systems.[3][11] Here we present two robust protocols.

Protocol 1: Single-Solvent Recrystallization with 70% Isopropanol

This method is often effective for purifying sulfonamides and offers a good balance of solubility and recovery.[3]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10 mL of 70% isopropanol-water solution. Add a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot 70% isopropanol until the solid is completely dissolved. The goal is to use the minimum amount of hot solvent necessary to achieve full dissolution.[3][8]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the solution to boiling for 2-5 minutes.[3]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization in the funnel.[12]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[9]

  • Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent (in this case, 70% isopropanol) to rinse away the residual mother liquor containing impurities.[8][12]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.[8]

General Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filt_q Insoluble Impurities or Charcoal Present? dissolve->hot_filt_q hot_filt Hot Gravity Filtration hot_filt_q->hot_filt Yes cool Slow Cooling to Room Temperature hot_filt_q->cool No hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry to Constant Weight wash->dry pure Pure Crystals dry->pure

Caption: A generalized workflow for the recrystallization of a solid compound.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This technique is useful when the compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.[12][13]

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent (e.g., methanol or acetone) in which it is highly soluble.

  • Anti-Solvent Addition: While stirring the solution, slowly add a miscible "anti-solvent" (e.g., deionized water) dropwise. The anti-solvent should be one in which the compound is insoluble or very poorly soluble.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This point of incipient precipitation indicates that the solution is supersaturated.[12] If crystals do not form, scratching the inside of the flask with a glass rod at the solution's surface can often induce nucleation.[6][14]

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent and allow the flask to stand undisturbed. This allows for the gradual formation and growth of crystals.

  • Isolation and Drying: Once crystal growth is complete, isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1 (Steps 7-9).

Validation System: Ensuring Purity and Yield

A successful recrystallization is defined by both high recovery and a significant increase in purity. The following tests provide a self-validating framework for the process.

ParameterMethodAcceptance Criteria / Interpretation
Recovery Percent Yield Calculation: (mass of pure product / mass of crude product) * 100A "very good" recovery is typically in the 70-90% range.[14] Lower yields may indicate excessive solvent use or significant impurity levels in the starting material.
Purity (Melting Point) Melting Point AnalysisA pure compound will exhibit a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting range.[10]
Purity (Chromatography) High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC)Compare the chromatogram of the crude material to the recrystallized product. Purity should be significantly higher (e.g., >99.5% by HPLC area), with impurity peaks greatly reduced or eliminated.
Identity & Form Fourier-Transform Infrared Spectroscopy (FTIR) or X-Ray Diffraction (XRD)The FTIR spectrum should confirm the chemical identity. XRD can be used to confirm the crystalline form (polymorph), which is critical in pharmaceutical applications as different polymorphs can have different physical properties.[12][15]

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used. - The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase concentration and allow to cool again.[3] - Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[12][14]
"Oiling Out" - The solution was cooled too rapidly. - The boiling point of the solvent is higher than the melting point of the solute. - High concentration of impurities.- Re-heat the solution until the oil redissolves, add a small amount of additional hot solvent, and allow it to cool much more slowly.[3] - Ensure the chosen solvent has a lower boiling point than the compound's melting point.
Low Recovery / Yield - Too much solvent was used during dissolution. - Premature crystallization during hot filtration. - Crystals were washed with a solvent that was not ice-cold.- Use the absolute minimum amount of hot solvent for dissolution.[8] - Ensure all glassware for hot filtration is pre-heated. - Evaporate some of the mother liquor to recover a second crop of crystals.
Colored Crystals - Colored impurities were not fully removed.- Repeat the recrystallization, including the optional activated charcoal step (Protocol 1, Step 3).[3]

References

  • Fujiwara, M., et al. (2005). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT.[Link]

  • University of California, Irvine. (n.d.). Recrystallization. UCI Department of Chemistry.[Link]

  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Scribd.[Link]

  • Kadam, S. S., et al. (2012). Conceptual Validation of Stochastic and Deterministic Methods To Estimate Crystal Nucleation Rates. ACS Publications.[Link]

  • Kadam, S. S., et al. (2022). Conceptual Validation of Stochastic and Deterministic Methods To Estimate Crystal Nucleation Rates. National Center for Biotechnology Information.[Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris.[Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. ChemTalk.[Link]

  • University of Alberta. (n.d.). RECRYSTALLISATION. University of Alberta.[Link]

  • Frontier, A. (2026). Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.[Link]

  • All About Drugs. (n.d.). Crystallization. All About Drugs.[Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.[Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo.[Link]

  • Wikipedia. (n.d.). Crystallization. Wikipedia.[Link]

  • Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information.[Link]

  • MIT OpenCourseWare. (2010). Recrystallization. YouTube.[Link]

  • Nagy, Z. K. (2015). Modeling batch crystallization processes: Assumption verification and improvement of the parameter estimation quality through empirical experiment design. ResearchGate.[Link]

  • Chen, K.-S., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.[Link]

  • Martin, E. (1957). Sulfonamide purification process.

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Application Notes & Protocols: A Detailed Guide to N-Sulfonylation using Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Sulfonamide Moiety

The N-sulfonylation of amines to form sulfonamides is a cornerstone transformation in modern organic and medicinal chemistry. The sulfonamide functional group is a privileged scaffold found in a vast array of therapeutic agents, renowned for its diverse biological activities, including antimicrobial, anticancer, diuretic, and anti-inflammatory properties.[1][2] Methanesulfonyl chloride (MsCl) is a widely used, highly electrophilic reagent for this transformation, enabling the efficient synthesis of methanesulfonamides from primary and secondary amines.[3]

Beyond their direct biological roles, methanesulfonamides are valued for their profound impact on the physicochemical properties of parent molecules. Their introduction can enhance aqueous solubility, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to protein targets through hydrogen bond interactions.[4][5] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the principles, practical execution, and critical safety considerations for performing N-sulfonylation reactions with methanesulfonyl chloride.

Reaction Mechanism: The Chemistry of Sulfonamide Formation

The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center of methanesulfonyl chloride. The nitrogen atom of the amine acts as the nucleophile, attacking the sulfur atom. This is followed by the elimination of a chloride ion.[4] A stoichiometric amount of a non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium towards the formation of the sulfonamide product.[1][4]

G Amine R₂NH (Amine) Sulfonamide R₂NSO₂CH₃ (Methanesulfonamide) Amine->Sulfonamide 1. Nucleophilic    Attack MsCl CH₃SO₂Cl (Methanesulfonyl Chloride) Base Base (e.g., Et₃N) MsCl->Sulfonamide Salt Base·HCl (Salt) Base->Salt 2. HCl    Neutralization

Caption: General mechanism of N-sulfonylation with methanesulfonyl chloride.

Core Principles and Reagent Selection

The success of an N-sulfonylation reaction is highly dependent on the judicious selection of reagents and reaction conditions.

ComponentRole & Key ConsiderationsTypical Choice(s)
Amine The nucleophile. Reactivity is influenced by sterics and electronics. Primary amines are generally more reactive than secondary amines.Primary or Secondary Aliphatic/Aromatic Amines
Methanesulfonyl Chloride (MsCl) The electrophile. Highly reactive and moisture-sensitive. Typically used in slight excess to ensure full conversion of the amine.1.0 to 1.1 equivalents
Base HCl scavenger. Must be non-nucleophilic to avoid competing reactions with MsCl. Used in excess to neutralize all generated acid.Triethylamine (Et₃N), Pyridine, DIPEA
Solvent Must be anhydrous to prevent hydrolysis of MsCl. Should dissolve the amine and base.Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)
Temperature The reaction is exothermic. Initial cooling is critical to control the reaction rate and minimize side-product formation.0 °C for addition, then warm to room temperature

Safety First: Handling Methanesulfonyl Chloride

Critical Warning: Methanesulfonyl chloride is a highly toxic, corrosive, and lachrymatory chemical.[3] It is fatal if inhaled and causes severe skin and eye burns.[6][7] This reagent reacts violently and exothermically with water and other nucleophiles.[3] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle methanesulfonyl chloride in a certified chemical fume hood with proper ventilation.[6] Ensure an eyewash station and safety shower are immediately accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are required.[6][9]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and use proper removal technique.[6][9]

    • Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[6]

  • Handling: Add MsCl slowly and dropwise to the reaction mixture, as the reaction is exothermic.[1] Never add water or other reagents to the MsCl bottle.

  • Spill & Waste: In case of a spill, absorb with an inert, non-combustible material like sand or vermiculite and place in a sealed container for hazardous waste disposal.[6] Do not use combustible materials like sawdust.[6] All MsCl waste is considered hazardous and must be disposed of according to institutional and local regulations.[6]

Detailed Application Protocol: General Procedure for N-Sulfonylation

This protocol provides a robust and general method for the synthesis of methanesulfonamides from primary or secondary amines.

G cluster_workflow N-Sulfonylation Workflow Setup 1. Setup Dissolve amine (1.0 eq) and base (1.2-1.5 eq) in anhydrous solvent under an inert atmosphere (N₂). Cooling 2. Cooling Cool the solution to 0 °C using an ice bath. Setup->Cooling Addition 3. Reagent Addition Add MsCl (1.0-1.1 eq) dropwise while maintaining the temperature at 0 °C. Cooling->Addition Reaction 4. Reaction Allow the mixture to warm to room temperature and stir for 2-16 hours. Addition->Reaction Monitoring 5. Monitoring Track reaction progress by TLC or LC-MS until the starting amine is consumed. Reaction->Monitoring Workup 6. Workup & Extraction Quench with H₂O or 1M HCl. Extract with an organic solvent (e.g., DCM). Wash organic layer with brine and dry over Na₂SO₄. Monitoring->Workup Purification 7. Purification Concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization. Workup->Purification Analysis 8. Analysis Characterize the final product using NMR, MS, and/or IR spectroscopy. Purification->Analysis

Caption: A generalized workflow for methanesulfonamide synthesis.[4]

5.1 Materials

  • Primary or secondary amine (1.0 eq.)

  • Methanesulfonyl chloride (1.0-1.1 eq.)

  • Anhydrous base: Triethylamine (TEA) or Pyridine (1.2-1.5 eq.)

  • Anhydrous solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

  • Ice bath

  • Syringe or dropping funnel

  • Separatory funnel

  • Reagents for workup (water, 1 M HCl, brine)

  • Drying agent (anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

  • Purification apparatus (flash chromatography system or recrystallization glassware)

5.2 Step-by-Step Procedure

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and the base (1.2-1.5 eq.) in the chosen anhydrous solvent.[1]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. Maintaining a low temperature is crucial during the addition of MsCl to control the exothermic reaction.[1]

  • Addition of MsCl: Slowly add methanesulfonyl chloride (1.0-1.1 eq.), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. Ensure the internal temperature does not rise significantly.[1][4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-16 hours.[1]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[1]

  • Workup: Quench the reaction by the slow addition of water or 1 M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).[1]

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (if a basic amine like pyridine was used), saturated sodium bicarbonate solution (to remove excess acid), and finally with brine to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by either flash column chromatography on silica gel or recrystallization from an appropriate solvent system.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Poor quality or wet reagents/solvents.2. Insufficient base.3. Sterically hindered amine.1. Ensure all reagents are anhydrous and glassware is oven-dried.2. Increase the equivalents of base to 1.5-2.0 eq.3. Increase reaction temperature after MsCl addition or consider microwave-assisted synthesis.[1]
Formation of Side Products 1. Reaction temperature was too high during MsCl addition.2. Di-sulfonylation of a primary amine.1. Maintain a low temperature (0 °C) during the addition of MsCl.[1]2. Use a stoichiometric amount of MsCl (1.0-1.1 eq.) and add it slowly to the amine solution.[1]
Difficult Purification 1. Excess base or base-HCl salt co-eluting with the product.2. Product is water-soluble.1. Ensure the aqueous workup is thorough. A brine wash is critical to remove salts.[1]2. If the product is polar, saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase.

Application Example: Synthesis of N-Aryl Methanesulfonamides

The synthesis of N-aryl methanesulfonamides is a common application. A procedure adapted from the literature involves reacting an aniline derivative with methanesulfonyl chloride in the presence of pyridine.

Reaction Scheme: Ar-NH₂ + CH₃SO₂Cl --(Pyridine, DCM)--> Ar-NHSO₂CH₃ + Pyridine·HCl

Experimental Protocol:

  • The aniline derivative (10 mmol, 1.0 eq.) is dissolved in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Pyridine (12 mmol, 1.2 eq.) is added to the solution.

  • The mixture is cooled to 0 °C in an ice bath.

  • Methanesulfonyl chloride (11 mmol, 1.1 eq.) is added dropwise to the stirred solution over 10 minutes.

  • The reaction is allowed to warm to room temperature and is stirred for 4 hours.

  • The reaction mixture is then diluted with DCM (50 mL) and washed successively with 1 M HCl (2 x 30 mL), water (30 mL), and brine (30 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo to yield the crude product, which is then purified by recrystallization from an ethanol/water mixture.

References

  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl).
  • BenchChem Technical Support Team. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
  • NOAA. METHANESULFONYL CHLORIDE - CAMEO Chemicals.
  • CDH Fine Chemical.
  • Actylis Lab Solutions. (2010). Methane sulphonyl chloride MSDS.
  • Google Patents. (1971).
  • Wikipedia. Methanesulfonyl chloride.
  • ResearchGate. Application of Sulfonyl in Drug Design | Request PDF.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides.
  • ACS Publications. (2022).
  • SpringerLink. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

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Thin-layer chromatography (TLC) systems for phenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Thin-Layer Chromatography (TLC) Systems for the Analysis of Phenylpiperazine Derivatives

Abstract

This comprehensive guide provides detailed application notes and protocols for the thin-layer chromatography (TLC) analysis of phenylpiperazine derivatives. Phenylpiperazines are a significant class of compounds in medicinal chemistry and forensic science, and TLC serves as a rapid, versatile, and cost-effective tool for their identification, purity assessment, and reaction monitoring. This document, designed for researchers, scientists, and drug development professionals, moves beyond simple procedural lists to explain the underlying chemical principles that govern the selection of stationary phases, the optimization of mobile phases, and the choice of visualization techniques. It covers both achiral and chiral separation strategies, offering field-proven protocols and a framework for methodical method development.

Introduction: The Analytical Utility of TLC for Phenylpiperazines

Phenylpiperazine derivatives are characterized by a phenyl group attached to a piperazine ring. This scaffold is present in numerous pharmacologically active agents, including anxiolytics, antidepressants, and antipsychotics, as well as in designer drugs.[1] The chemical nature of these molecules—typically basic, with varying polarity based on substitution—makes them ideal candidates for analysis by thin-layer chromatography.

TLC is a planar chromatographic technique where components of a mixture are separated based on their differential partitioning between a solid adsorbent (the stationary phase) and a liquid solvent (the mobile phase) that moves up the plate via capillary action.[2] For phenylpiperazine analysis, TLC is invaluable for:

  • Reaction Monitoring: Quickly assessing the conversion of starting materials to products.[3]

  • Purity Assessment: Identifying the presence of impurities or degradation products.[3]

  • Compound Identification: Comparing the retention factor (Rƒ) of an unknown sample against a known reference standard.

  • Screening: Rapidly analyzing multiple samples in parallel, making it highly efficient for initial investigations.

This guide provides the scientific rationale and practical steps to develop robust and reliable TLC methods for this important class of compounds.

The Separation Principle: A Molecular Perspective

The separation of phenylpiperazine derivatives on TLC is governed by the equilibrium of the analyte between the stationary phase and the mobile phase. The key molecular interactions at play determine the migration speed and, consequently, the Retention Factor (Rƒ) of each compound.

G cluster_0 TLC Plate cluster_1 Mobile Phase Flow StationaryPhase Stationary Phase (e.g., Silica Gel) Polar Surface (Si-OH groups) MobilePhase Mobile Phase Less Polar Solvent Mixture Analyte_A Phenylpiperazine A (More Polar) Stronger interaction with stationary phase Low Rƒ Analyte_A->StationaryPhase:f1 Higher Affinity Analyte_B Phenylpiperazine B (Less Polar) Weaker interaction with stationary phase High Rƒ Analyte_B->MobilePhase:f1 Higher Affinity G cluster_0 Mobile Phase cluster_1 Formation of Transient Diastereomeric Complexes cluster_2 Differential Migration on TLC Plate Enantiomers Racemic Phenylpiperazine (R)-Analyte (S)-Analyte CMA Chiral Mobile Phase Additive (CMA) (S)-Selector Enantiomers->CMA Interaction Complex_R [(R)-Analyte : (S)-Selector] More Stable Complex CMA->Complex_R Forms Complex_S [(S)-Analyte : (S)-Selector] Less Stable Complex CMA->Complex_S Forms Separation Separation Complex_R->Separation Complex_S->Separation

Caption: Principle of Chiral Separation using a Chiral Mobile Phase Additive.

The CMA, a single enantiomer of a chiral molecule, is added in a small concentration to the mobile phase. It interacts with the racemic analyte to form two diastereomeric complexes. Because diastereomers have different physical properties, they will have different affinities for the stationary and mobile phases, allowing for separation. [4]

Developing a Chiral TLC Method

For basic phenylpiperazine derivatives, chiral acids are excellent candidates for CMAs, as they can form diastereomeric ion pairs.

Recommended Starting Points for Method Development:

  • Select a Baseline Achiral System: Start with a mobile phase known to give a good Rƒ (around 0.3-0.5) for the racemic compound (e.g., System SYS-B or SYS-C from Table 1, without the basic modifier).

  • Choose a Chiral Mobile Phase Additive (CMA):

    • N-benzyloxycarbonyl-glycyl-L-proline (ZGP): Has proven effective for separating racemic aromatic amino alcohols via ion-pair chromatography and is a strong candidate. [5] * (1R)-(-)-10-Camphorsulfonic acid (CSA): Another effective chiral counter-ion for resolving basic compounds. [4] * Tartaric Acid Derivatives: Enantiomerically pure forms of tartaric acid can also be effective.

  • Optimize CMA and Modifier Concentration:

    • Add the CMA to the mobile phase at a concentration of 1-10 mM.

    • A tertiary amine like triethylamine (TEA) is often added to the mobile phase as well. It acts as a competitor and fine-tunes the interactions, which can be critical for achieving resolution.

  • Stationary Phase: High-performance TLC (HPTLC) silica gel plates are recommended as their smaller, more uniform particle size provides higher efficiency and better resolution.

This process is iterative. The type of CMA, its concentration, and the composition of the bulk mobile phase must be systematically varied to achieve separation.

Experimental Protocols

The following protocols provide a step-by-step guide for performing TLC analysis of phenylpiperazine derivatives.

General TLC Workflow Diagram

G cluster_workflow TLC Experimental Workflow A 1. Plate Preparation (Activation if needed) C 3. Spotting (Apply sample to baseline) A->C B 2. Sample Preparation (Dissolve in volatile solvent) B->C E 5. Development (Elute plate in chamber) C->E D 4. Chamber Saturation (Equilibrate mobile phase vapor) D->E F 6. Drying (Evaporate mobile phase) E->F G 7. Visualization (UV light, then chemical stain) F->G H 8. Analysis (Calculate Rƒ values) G->H

Caption: Standard workflow for a Thin-Layer Chromatography experiment.

Protocol 1: Achiral Purity Screen using System SYS-B

This protocol is an excellent starting point for analyzing a new phenylpiperazine derivative.

  • Chamber Preparation:

    • Line a TLC developing tank with a piece of filter paper.

    • Pour the mobile phase (Cyclohexane/Toluene/Diethylamine 75:15:10 v/v/v) into the tank to a depth of about 0.5 cm. * Close the tank and allow it to saturate for at least 15-20 minutes. Saturation is critical for reproducible Rƒ values.

  • Plate Preparation:

    • Obtain a silica gel GF₂₅₄ plate. Handle the plate only by the edges to avoid contamination.

    • Using a pencil, gently draw a thin baseline (origin) about 1 cm from the bottom of the plate.

  • Sample Application (Spotting):

    • Dissolve the phenylpiperazine sample and a reference standard in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of ~1-2 mg/mL.

    • Using a capillary tube or micropipette, apply a small spot (~1-2 µL) of each solution to the baseline. Ensure spots are small and do not diffuse widely.

    • Allow the solvent to fully evaporate between applications if multiple applications are needed to increase concentration.

  • Development:

    • Carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the level of the mobile phase. [6] * Close the lid and allow the mobile phase to ascend the plate by capillary action.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If necessary, proceed with a chemical stain (e.g., iodine or Dragendorff's reagent).

    • Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Conclusion

Thin-layer chromatography is a powerful and indispensable technique in the analysis of phenylpiperazine derivatives. By understanding the chemical principles governing the separation, researchers can move beyond rote application of established methods. A systematic approach to selecting the stationary phase, optimizing the mobile phase—especially through the use of basic modifiers to ensure good peak shape—and choosing appropriate visualization techniques will lead to robust and reliable results. For chiral derivatives, the use of chiral mobile phase additives provides an accessible avenue for screening enantiomeric purity. The protocols and guidelines presented here serve as a comprehensive resource for both routine analysis and advanced method development in the study of this significant chemical class.

References

  • Vertex AI Search result citing an article on stationary phases in modern TLC. [7]2. Vertex AI Search result from News-Medical.Net discussing applications of TLC in the pharmaceutical industry. [3]3. Vertex AI Search result from Sigma-Aldrich providing tips and tricks for TLC. 4. Vertex AI Search result from Wikipedia's entry on Thin-layer chromatography. [2]5. Vertex AI Search result from Chemistry LibreTexts on the principles and practice of TLC. [6]6. Vertex AI Search result detailing various TLC visualization methods, including iodine vapor. [8]7. Vertex AI Search result from a PubMed abstract on chiral methyl-substituted aryl piperazinium compounds. [9]8. Vertex AI Search result from an ACS publication on stereoisomers of chiral phenylpiperazine derivatives. [10]9. Vertex AI Search result from Labster on TLC visualization methods. [11]10. Vertex AI Search result from a NIH/PMC article on the detection of drugs in TLC. [12]11. United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Vertex AI Search result from an MDPI article on TLC in plant material analysis. [13]14. Vertex AI Search result providing an overview of chiral drug separation techniques. [14]15. Vertex AI Search result from an abstract on normal phase TLC separation of enantiomers using chiral ion interaction agents. [4]16. Duncan, J. D., Armstrong, D. W., & Stalcup, A. M. (1990). NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. Journal of Liquid Chromatography, 13(6), 1091-1103. Retrieved from [Link]

  • Vertex AI Search result from supporting information of a chemistry paper showing Rf values. [15]18. Poole, C. F., & Poole, S. K. (2017). Thin–layer Chromatography (TLC). In Analytical Toxicology (pp. 113-138). Academic Press. Retrieved from [Link]

  • Watson, D. G. (2012). Chapter 13: Thin layer chromatography. In Pharmaceutical Analysis. Elsevier. Retrieved from [Link]

  • Vertex AI Search result from a JOCPR article comparing TLC Rf values. [16]21. de Zeeuw, R. A., & van Wendel de Joode, B. (1974). The RF value as a constant in thin-layer chromatography. Journal of Chromatography A, 94, 261-269. Retrieved from [Link]

  • Vertex AI Search result from an RSC Publishing article on N-phenylpiperazine derivatives. [17]23. Thangadurai, S., et al. (2013). Thin-layer chromatographic separation and identification of certain phenothiazines. Analytical Chemistry, An Indian Journal, 13(9), 332-336. Retrieved from [Link]

  • Stevens Institute of Technology. (n.d.). Thin Layer Chromatography Characterization of the Active Ingredients in Excedrin and Anacin. Retrieved from [Link]

  • Vertex AI Search result from a Google Patents entry for N-phenyl piperazine preparation. [18]26. Vertex AI Search result from a PubMed abstract on phenylpiperazine derivatives as permeation enhancers. [19]27. Vertex AI Search result from a Chemistry Stack Exchange discussion on the variability of Rf values.

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Application Note: Scalable Synthesis of 1-Methylsulfonyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the process development and scale-up synthesis of 1-Methylsulfonyl-4-phenylpiperazine (CAS: 222038-81-5). While often encountered as a fragment in larger API scaffolds (e.g., antifungal or CNS-active agents), this sulfonamide requires precise control during synthesis to minimize genotoxic impurities (mesylates) and ensure high yield.

This protocol shifts away from academic methods (DCM/Pyridine) to a robust, scalable Process Route utilizing Toluene/Triethylamine , designed for reactors >50 L.

Retrosynthetic Analysis & Strategy

The synthesis is approached via a direct nucleophilic substitution (sulfonylation) . This route is selected for its high atom economy and the commercial availability of 1-phenylpiperazine.

Reaction Scheme (Graphviz)

ReactionScheme SM1 1-Phenylpiperazine (C10H14N2) MW: 162.23 Product This compound (Target) MW: 240.32 SM1->Product Toluene, 0-5°C Reagent Methanesulfonyl Chloride (MsCl) MW: 114.55 Reagent->Product Base Triethylamine (TEA) (HCl Scavenger) Byproduct TEA·HCl (Salt) Base->Byproduct

Figure 1: Direct sulfonylation strategy minimizing side reactions.

Critical Process Parameters (CPPs)
  • Exotherm Control: The reaction of MsCl with secondary amines is highly exothermic (

    
    ). Uncontrolled addition leads to impurity formation (bis-sulfonylation ring opening, though rare with piperazines, and hydrolysis).
    
  • Moisture Control: MsCl hydrolyzes rapidly to methanesulfonic acid (MSA), which consumes base and stalls the reaction.

  • HCL Scavenging: Inefficient scavenging leads to the hydrochloride salt of the starting material, which is unreactive, stalling conversion.

Process Development: Optimization Logic

Before scale-up, the following parameters were screened to define the optimal operating window.

ParameterScreened OptionsSelectedRationale
Solvent DCM, THF, Toluene, EtOAcToluene DCM is environmentally restricted. THF poses peroxide risks and difficult solvent recovery. Toluene offers excellent phase separation during workup and allows azeotropic drying of the amine.
Base Pyridine, K2CO3, TEA, DIPEATEA Inorganic bases (K2CO3) are too slow in Toluene. Pyridine is difficult to remove. TEA is cheap, removable via acid wash, and effective.
Temp -10°C, 0°C, 25°C0-5°C Low temperature is required during MsCl addition to suppress hydrolysis and control exotherm.
Stoichiometry 1.0 : 1.0 (SM:MsCl)1.0 : 1.15 A 15% excess of MsCl accounts for minor hydrolysis due to ambient moisture in large reactors.

Optimized Scale-Up Protocol (1.0 kg Batch)

Target Yield: >90% Purity: >98.5% (HPLC)

Reagents & Materials Table
MaterialMW ( g/mol )Equiv.Mass/VolMolesRole
1-Phenylpiperazine 162.231.01.00 kg6.16SM
Methanesulfonyl Chloride 114.551.150.81 kg (550 mL)7.08Electrophile
Triethylamine (TEA) 101.191.30.81 kg (1.1 L)8.00Base
Toluene (Anhydrous) 92.14-8.0 L-Solvent
1N HCl (aq) --4.0 L-Quench/Wash
10% NaHCO3 (aq) --4.0 L-Wash
Step-by-Step Methodology
Phase 1: Reactor Setup & Charging
  • Equipment: Clean, dry 20 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, reflux condenser, and a pressure-equalizing addition funnel.

  • Inertion: Purge reactor with

    
     for 15 minutes.
    
  • Charging: Charge Toluene (8.0 L) and 1-Phenylpiperazine (1.00 kg) . Stir at 200 RPM until fully dissolved.

  • Drying (Optional but Recommended): If water content is >0.1%, distill off 10% of the solvent volume under vacuum to azeotropically dry the system.

  • Base Addition: Add Triethylamine (0.81 kg) in one portion.

  • Cooling: Cool the mixture to 0–5°C using a glycol chiller.

Phase 2: Controlled Addition (Critical Step)
  • MsCl Addition: Charge Methanesulfonyl chloride (0.81 kg) to the addition funnel.

  • Rate: Add MsCl dropwise over 60–90 minutes .

    • Constraint: Maintain internal temperature <10°C . If temp spikes, halt addition immediately.

  • Post-Addition: Once addition is complete, allow the reaction to warm to 20–25°C (Room Temp) naturally.

  • Reaction Monitoring: Stir for 2–4 hours. Sample for HPLC/TLC.

    • IPC Limit: <1.0% unreacted 1-Phenylpiperazine.

Phase 3: Workup & Isolation
  • Quench: Cool to 10°C. Slowly add Water (2.0 L) to dissolve TEA·HCl salts.[1][2] Stir vigorously for 15 mins.

  • Phase Separation: Stop stirring. Allow layers to separate (15 mins). Drain the lower aqueous layer (waste).

  • Acid Wash: Wash the organic layer with 1N HCl (4.0 L) .

    • Purpose: This removes unreacted 1-phenylpiperazine (forms water-soluble salt) and excess TEA.

  • Base Wash: Wash the organic layer with 10% NaHCO3 (4.0 L) .

    • Purpose: Neutralizes residual acid and removes methanesulfonic acid byproducts.

  • Brine Wash: Wash with Sat. NaCl (2.0 L) to dry the organic layer.

  • Concentration: Transfer organic layer to a rotovap (or distill in reactor) and concentrate under vacuum (45°C) to approximately 20% of original volume (thick slurry or oil).

Phase 4: Crystallization
  • Solvent Swap: Add Isopropanol (IPA, 3.0 L) . Heat to 60°C to dissolve any solids.

  • Cooling: Cool slowly (10°C/hour) to 0–5°C. The product should crystallize as a white/off-white solid.

  • Filtration: Filter the solid using a Büchner funnel or centrifuge.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Visualization

ProcessFlow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification R1 Reactor Charge: Toluene + Phenylpiperazine + TEA R2 Cool to 0°C R1->R2 R3 Controlled Addition: MsCl (Exotherm!) R2->R3 R4 Warm to RT Stir 3h R3->R4 W1 Quench with Water (Dissolve Salts) R4->W1 W2 Phase Cut: Remove Aqueous W1->W2 W3 Acid Wash (1N HCl) Remove unreacted SM W2->W3 W4 Base Wash (NaHCO3) Neutralize W3->W4 P1 Solvent Swap to IPA W4->P1 P2 Crystallize (0°C) P1->P2 P3 Filtration & Drying P2->P3

Figure 2: End-to-end process flow for the 1.0 kg batch scale-up.

Characterization & Quality Control

Upon isolation, the material must be validated against the following specification.

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    
     7.25–7.35 (m, 2H), 6.90–7.00 (m, 3H), 3.35–3.45 (m, 4H), 3.20–3.30 (m, 4H), 2.85 (s, 3H, Ms-CH3).
    
  • HPLC Purity: >98.5% (Area %).

  • Melting Point: 118–122°C (Note: Polymorph dependent; verify against internal standard).

  • Genotoxic Impurity Check: Residual MsCl must be <5 ppm (analyzed via GC-MS).

Safety & HazMat (E-E-A-T)

Methanesulfonyl Chloride (MsCl) Handling
  • Hazard: Highly toxic (inhalation), corrosive, and a lachrymator.

  • Control: All transfers must occur in a closed system or a fume hood with face velocity >100 fpm.

  • Decontamination: Spills should be neutralized immediately with dilute ammonia or saturated sodium bicarbonate solution.

Chemical Compatibility
  • Do NOT mix MsCl with DMSO or DMF in the presence of heat, as violent decomposition can occur.

  • Reaction Venting: The reaction generates HCl (captured by TEA), but minor off-gassing can occur. Ensure reactor vent goes to a scrubber (NaOH trap).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 799016, this compound. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Org. Synth. (1954). Methanesulfonyl Chloride.[3] Organic Syntheses, Coll. Vol. 4, p.571. (Handling and properties of MsCl). Retrieved from [Link]

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. (Scale-up solvent selection rationale). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylsulfonyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-Methylsulfonyl-4-phenylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial sulfonylation reaction. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Section 1: The Core Reaction - Understanding the Fundamentals

Q1: What is the primary synthetic route for this compound?

The most direct and common method for synthesizing this compound is the sulfonylation of 1-phenylpiperazine with methanesulfonyl chloride (MsCl). This reaction involves the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, forming a stable sulfonamide bond. An organic base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Reaction Scheme: Sulfonylation of 1-Phenylpiperazine

Q2: Why is a base essential for this reaction, and how do I choose the right one?

The inclusion of a base is non-negotiable for a successful reaction. As the reaction proceeds, one equivalent of HCl is produced for every equivalent of sulfonamide formed. Without a base, this HCl will protonate the starting 1-phenylpiperazine, converting the nucleophilic amine into a non-nucleophilic ammonium salt. This effectively halts the reaction.

Causality: The lone pair on the piperazine nitrogen is required to attack the sulfonyl chloride. Protonation removes this lone pair, rendering the amine unreactive.

Base Selection:

BaseAdvantagesDisadvantages
Triethylamine (TEA) Inexpensive, commonly available. The resulting triethylammonium chloride salt has some solubility in organic solvents like DCM, which can sometimes simplify filtration.Can be challenging to remove completely during workup due to its boiling point (89 °C).
Pyridine Acts as both a base and a nucleophilic catalyst. The resulting pyridinium hydrochloride salt is often less soluble in DCM, making it easier to filter off.Higher boiling point (115 °C) makes it more difficult to remove. It is also toxic and has a strong, unpleasant odor. Youn et al. have reported using pyridine as a base for similar sulfonamide preparations with excellent yields.[1]
Diisopropylethylamine (DIPEA) A non-nucleophilic, sterically hindered base. Useful if side reactions involving the base are a concern.More expensive than TEA.

Recommendation: For most applications, Triethylamine is a cost-effective and efficient choice. Use at least 1.2 equivalents to ensure complete acid scavenging.

Q3: How does solvent choice impact the reaction yield and purity?

The ideal solvent must be aprotic and anhydrous (dry). The presence of water is highly detrimental as methanesulfonyl chloride readily hydrolyzes to form methanesulfonic acid, which consumes the starting amine and reduces yield.

Recommended Solvents:

  • Dichloromethane (DCM): Excellent choice. It dissolves the reactants well, is unreactive, and its low boiling point (40 °C) makes it easy to remove post-reaction.[2][3]

  • Toluene: A good alternative, especially for reactions at higher temperatures, although this specific reaction is typically run at low temperatures.

  • Tetrahydrofuran (THF): Can be used, but must be rigorously dried, as it is often stored with water as a stabilizer.

Expert Tip: Always use a freshly opened bottle of anhydrous solvent or a solvent from a purification system to minimize water contamination.

Section 2: Troubleshooting Guide - From Low Yield to No Reaction

Q4: My reaction yield is consistently low (<50%). What are the most likely causes?

Low yield is the most common issue and can typically be traced to one of several factors. The following troubleshooting workflow can help diagnose the problem.


// Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_MsCl [label="1. Check Methanesulfonyl\nChloride (MsCl) Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Amine [label="2. Verify 1-Phenylpiperazine\nPurity & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="3. Review Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Workup [label="4. Evaluate Workup\n& Purification", fillcolor="#FBBC05", fontcolor="#202124"];

MsCl_Solution [label="Solution:\n- Use fresh, sealed bottle.\n- Store under inert gas.\n- Titrate if unsure of purity.", shape=note, fillcolor="#F1F3F4"]; Amine_Solution [label="Solution:\n- Use pure, dry starting material.\n- Accurately weigh reactants.\n- Use 1.0 eq. Amine to 1.1-1.2 eq. MsCl.", shape=note, fillcolor="#F1F3F4"]; Conditions_Solution [label="Solution:\n- Ensure solvent is anhydrous.\n- Add MsCl slowly at 0 °C.\n- Use sufficient base (1.2-1.5 eq.).\n- Allow sufficient reaction time (monitor by TLC/LCMS).", shape=note, fillcolor="#F1F3F4"]; Workup_Solution [label="Solution:\n- Ensure pH is basic during aqueous wash.\n- Perform multiple extractions.\n- Choose appropriate purification method\n(recrystallization vs. chromatography).", shape=note, fillcolor="#F1F3F4"];

// Edges Start -> Check_MsCl; Start -> Check_Amine; Start -> Check_Conditions; Start -> Check_Workup;

Check_MsCl -> MsCl_Solution [style=dashed]; Check_Amine -> Amine_Solution [style=dashed]; Check_Conditions -> Conditions_Solution [style=dashed]; Check_Workup -> Workup_Solution [style=dashed]; }

Troubleshooting workflow for low yield synthesis.

Q5: I suspect my methanesulfonyl chloride has degraded. How can I confirm this and prevent it?

Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis. If the bottle has been opened multiple times or stored improperly, it may have partially decomposed.

  • Symptoms of Degradation: A pungent, acidic odor (from HCl and methanesulfonic acid) and fuming upon exposure to air are signs of significant hydrolysis. The liquid may also appear cloudy.

  • Prevention: Purchase MsCl in small quantities and in bottles with septum-sealed caps. Store in a desiccator or a dry, inert atmosphere cabinet. Once opened, flush the headspace with nitrogen or argon before resealing.

  • Causality: The electrophilic sulfur in MsCl is readily attacked by atmospheric water, leading to the formation of methanesulfonic acid, which is unreactive for sulfonamide formation and consumes your starting amine.

Q6: My reaction seems to stop before all the starting material is consumed. Why?

This "stalling" phenomenon is almost always due to insufficient base. If you use only one equivalent of base, the reaction will theoretically stop at ~50% conversion as the base is consumed and the remaining amine is protonated.

Solution: Increase the amount of triethylamine or other base to 1.2-1.5 equivalents. This ensures that a sufficient excess is present to neutralize all generated HCl and account for any minor impurities or atmospheric moisture.

Section 3: Purification and Analysis

Q7: A large amount of white solid precipitates during my reaction. What is it?

This is the hydrochloride salt of your base (e.g., triethylammonium chloride). Its formation is a positive indicator that the reaction is proceeding and HCl is being generated and neutralized. Do not be concerned by this precipitate. It will be removed during the aqueous workup.

Q8: What is the most effective method for purifying this compound?

The product is typically a stable, crystalline solid, making purification relatively straightforward.

  • Aqueous Workup (Essential First Step): After the reaction is complete, it must be quenched with water or a dilute aqueous acid (like 1M HCl) to protonate and dissolve the excess base. Then, wash with a dilute base (like NaHCO₃ solution) to remove any acidic impurities and ensure the product is in its free base form. This is followed by extraction into an organic solvent (like DCM), washing with brine, and drying over Na₂SO₄ or MgSO₄.

  • Recrystallization (Recommended): This is often the most efficient method for obtaining highly pure material. Solvents like isopropanol, ethanol, or ethyl acetate/hexanes mixtures are good starting points.

  • Silica Gel Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is a reliable alternative. A solvent system of ethyl acetate in hexanes or DCM with a small percentage of methanol is typically effective.

Optimized Experimental Protocol

This protocol is a self-validating system designed for high yield and purity, based on established procedures for sulfonamide synthesis.[1][2][3]


// Nodes Setup [label="Step 1: Reaction Setup\n- Dissolve 1-phenylpiperazine (1.0 eq.)\nand TEA (1.5 eq.) in dry DCM.\n- Cool to 0 °C in an ice bath."]; Addition [label="Step 2: Reagent Addition\n- Add methanesulfonyl chloride (1.2 eq.)\ndropwise over 15-20 mins.\n- Maintain temperature at 0-5 °C."]; Reaction [label="Step 3: Reaction\n- Stir at 0 °C for 30 mins.\n- Allow to warm to room temp.\n- Stir for 2-4 hours (monitor by TLC)."]; Workup [label="Step 4: Aqueous Workup\n- Quench with water.\n- Wash with 1M HCl.\n- Wash with sat. NaHCO₃.\n- Wash with brine."]; Purify [label="Step 5: Isolation & Purification\n- Dry organic layer (Na₂SO₄).\n- Filter and concentrate solvent.\n- Recrystallize crude product."];

// Edges Setup -> Addition [label="Ensure inert atmosphere"]; Addition -> Reaction [label="Observe precipitate formation"]; Reaction -> Workup [label="Confirm completion"]; Workup -> Purify [label="Separate layers"]; }

Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenylpiperazine (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M concentration). Add triethylamine (TEA, 1.5 eq.) and cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise to the cold solution via syringe over 15-20 minutes. A white precipitate (triethylammonium chloride) will form. Maintain the internal temperature below 5 °C during the addition.

  • Reaction Progression: Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 1-phenylpiperazine is consumed.

  • Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove TEA), saturated aqueous NaHCO₃ (to remove any acidic residue), and finally with brine.

  • Isolation and Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent (e.g., isopropanol) to afford this compound as a pure, crystalline solid.

References

  • Full article: Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. NIH National Library of Medicine. [Link]

  • Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. ResearchGate. [Link]

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Troubleshooting impurities in 1-Methylsulfonyl-4-phenylpiperazine crystallization

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and professionals in drug development, this guide provides in-depth troubleshooting for impurities encountered during the crystallization of 1-Methylsulfonyl-4-phenylpiperazine.

Technical Support Center: Crystallization of this compound

This guide is designed to address common and complex issues related to the purification of this compound via crystallization. The following question-and-answer format provides direct solutions to challenges you may encounter during your experimental work.

Part 1: Frequently Asked Questions (FAQs)

The selection of an appropriate solvent is the most critical step in achieving high purity and yield during crystallization.[1] An ideal solvent for this compound should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[1]

  • Low Solvency at Room or Lower Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystal formation.[1]

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystalline product.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor after filtration).[2]

  • Crystal Morphology: The solvent can influence the crystal shape and size.[3] Solvents that promote the growth of well-defined, larger crystals are preferred for easier filtration and washing.

Recommended Solvents for Screening:

Solvent TypeExamplesRationale
Alcohols Isopropanol, Ethanol, MethanolPiperazine derivatives often show good temperature-dependent solubility in alcohols.[4]
Ketones Acetone, Methyl Ethyl KetoneCan be effective for dissolving moderately polar compounds.
Esters Ethyl AcetateA common solvent for recrystallization of pharmaceutical intermediates.
Apolar Solvents Toluene, HeptaneCan be used as anti-solvents in mixed-solvent systems.[5]
Polar Aprotic AcetonitrileMay offer a different selectivity for impurity removal.

Failure to crystallize is a common issue, often indicating that the solution is not supersaturated at the current temperature. Here’s a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This seed crystal will act as a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, you can boil off some of the solvent to increase the concentration of the compound.[7] Be careful not to evaporate too much solvent, as this can cause the product to "oil out."

    • Cooling: If the solution is at room temperature, try cooling it further in an ice bath.[6]

  • Consider an Anti-Solvent: If single-solvent crystallization fails, the addition of an "anti-solvent" (a solvent in which your compound is insoluble) can induce precipitation. Add the anti-solvent dropwise to the solution with stirring until cloudiness persists.

Yes, rapid crystallization, often called "crashing out," is detrimental to purity.[7] When crystals form too quickly, impurities can become trapped within the crystal lattice, defeating the purpose of recrystallization.[7] An ideal crystallization process should allow for slow and controlled crystal growth over a period of 20 minutes or more.[7]

Troubleshooting Rapid Crystallization:

  • Re-dissolve and Add More Solvent: Heat the flask to re-dissolve the crystals. Add a small additional volume of the hot solvent (e.g., 5-10% more) to slightly decrease the supersaturation.[7]

  • Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop before moving it to an ice bath. Insulating the flask with paper towels can further slow the cooling rate.

  • Use a Different Solvent: If the problem persists, the chosen solvent may not be ideal. A solvent in which the compound has slightly higher solubility at room temperature might be a better choice.

Colored impurities are common in organic synthesis. Activated charcoal is often effective at removing these impurities.

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the impure this compound in the minimum amount of hot solvent.

  • Remove the flask from the heat source and allow it to cool slightly to prevent bumping when the charcoal is added.

  • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.

  • Swirl the flask and gently heat it back to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing in the filter funnel.

  • Allow the clear, filtered solution to cool and crystallize as usual.

A low yield can be attributed to several factors. Here's a checklist to diagnose the issue:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[7]

  • Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost with the filtered impurities.

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time (at least 10-15 minutes in an ice bath) to maximize crystal formation.[6]

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Use a small amount of ice-cold recrystallization solvent for washing.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly supersaturated.

Troubleshooting Oiling Out:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add more solvent to reduce the supersaturation.[7]

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature by scratching or seeding before the solution becomes highly supersaturated.

  • Change the Solvent: Select a solvent with a lower boiling point.

Part 2: Troubleshooting Specific Impurities

A multi-technique approach is often necessary for comprehensive impurity identification.[8]

Analytical TechniquePurpose
HPLC The primary method for detecting and quantifying organic impurities.[][10]
GC-MS Ideal for identifying volatile impurities and residual solvents.[8]
LC-MS Combines the separation power of HPLC with the mass identification of MS, providing molecular weight information for unknown impurities.[8]
NMR Spectroscopy Provides detailed structural information about impurities, including stereochemistry.[8][10]
FTIR Spectroscopy Helps identify functional groups present in the impurities.[10]

Unreacted starting materials are a common type of impurity. Since 1-phenylpiperazine is more basic than the sulfonamide product, an acid wash can be effective.

Protocol for Acid Wash:

  • Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1-phenylpiperazine will be protonated and move into the aqueous layer.

  • Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure and proceed with the crystallization of the purified product.

Isomeric impurities can be challenging to remove due to their similar physical properties.

  • Recrystallization: Carefully screen different solvents. Sometimes, a specific solvent will show a significant difference in solubility between the desired product and its isomer, allowing for effective separation through recrystallization.

  • Preparative Chromatography: If recrystallization is ineffective, preparative HPLC or column chromatography is the most reliable method for separating isomers.[11]

Residual solvents can be removed by drying the product under high vacuum at a slightly elevated temperature (ensure the temperature is well below the product's melting point). Gas chromatography (GC) is the standard method for quantifying residual solvents.[10]

Part 3: Advanced Purification and Characterization

A mixed-solvent system is useful when no single solvent has the ideal solubility profile. This typically involves a "soluble solvent" in which your compound is very soluble and a "miscible anti-solvent" in which your compound is poorly soluble.

Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the impure compound in the minimum amount of the hot "soluble solvent."

  • Add the "anti-solvent" dropwise with swirling at an elevated temperature until the solution becomes slightly cloudy.

  • Add a few drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

A combination of chromatographic and spectroscopic techniques should be used to confirm purity:

  • HPLC: To demonstrate the absence of detectable impurities (typically >99.5% purity is desired for pharmaceutical intermediates).[]

  • NMR (¹H and ¹³C): To confirm the chemical structure and absence of structurally similar impurities.[10]

  • Mass Spectrometry: To confirm the molecular weight of the compound.[10]

  • Elemental Analysis: To confirm the elemental composition (C, H, N, S) of the final product.

Inadequate removal of the impurity-rich mother liquor can contaminate the final product.[12]

  • Efficient Filtration: Use suction filtration for rapid and effective separation of the crystals from the mother liquor.[1]

  • Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor without dissolving a significant amount of the product.

  • Drying: Thoroughly dry the crystals to remove any residual washing solvent.

Visualizations

Troubleshooting Workflow for Impurity Identification and Removal

start Crude this compound analytical_chem Purity Analysis (HPLC, LC-MS, NMR) start->analytical_chem is_pure Purity > 99.5%? analytical_chem->is_pure end Pure Product is_pure->end Yes troubleshoot Identify Impurity Type is_pure->troubleshoot No starting_material Unreacted Starting Material troubleshoot->starting_material e.g., 1-phenylpiperazine side_product Side-Product / Isomer troubleshoot->side_product e.g., Isomer color_impurity Colored Impurity troubleshoot->color_impurity residual_solvent Residual Solvent troubleshoot->residual_solvent acid_wash Acid/Base Wash starting_material->acid_wash recrystallization Recrystallization Screening side_product->recrystallization charcoal Charcoal Treatment color_impurity->charcoal vacuum_drying Vacuum Drying residual_solvent->vacuum_drying acid_wash->start recrystallization->start charcoal->start vacuum_drying->start

Caption: A general workflow for identifying and removing impurities from this compound.

References

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Technical Support Center: Navigating Solubility Challenges of 1-Methylsulfonyl-4-phenylpiperazine in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1-Methylsulfonyl-4-phenylpiperazine in bioassay development. As a Senior Application Scientist, this guide synthesizes fundamental physicochemical principles with field-proven methodologies to provide a robust framework for troubleshooting and optimizing your experimental workflow. Our goal is to empower you with the knowledge to make informed decisions that ensure the accuracy and reproducibility of your results.

Understanding the Challenge: Physicochemical Profile of this compound

Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that may contribute to solubility challenges.

PropertyValueImplication for Bioassays
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.32 g/mol [1][2]
Computed XLogP3 1.1[1]Indicates moderate lipophilicity, suggesting that while it may have some aqueous solubility, it will likely be limited.
Structure Contains a basic piperazine ringThe nitrogen atoms in the piperazine ring can be protonated, suggesting that solubility will be pH-dependent.[3][4][5]

The presence of both a lipophilic phenyl group and a polar methylsulfonyl group, combined with the basic piperazine core, results in a molecule with moderate lipophilicity and pH-sensitive solubility. This profile necessitates a systematic approach to identify the optimal solvent and buffer conditions for your specific bioassay.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent it?

A1: This phenomenon, often termed "solvent shock," is a common issue with compounds that are highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but have limited solubility in aqueous solutions.[6] When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the compound is abruptly exposed to a solvent in which it is poorly soluble, causing it to precipitate out of solution.

To prevent this, consider the following strategies:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of medium, perform a serial dilution. First, dilute the DMSO stock into a small volume of medium, then add this intermediate dilution to the rest of the medium. This gradual change in solvent polarity can help keep the compound in solution.[6][7]

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, as higher concentrations can be toxic to cells.[6][8][9] This may require preparing a more concentrated initial stock solution in DMSO, if the compound's solubility allows.

  • Pre-warm the Medium: Ensure your cell culture medium is at the experimental temperature (e.g., 37°C) before adding the compound. While not universally effective, for some compounds, solubility increases with temperature.

Q2: What is the maximum recommended concentration of DMSO for cell-based assays?

A2: The cytotoxic effects of DMSO are cell-line dependent. However, a general recommendation is to keep the final concentration of DMSO at or below 0.5% to minimize its impact on cell viability and function.[6][8][9] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.

DMSO ConcentrationGeneral Effect on Cell ViabilityReference
< 0.1%Generally considered safe for most cell lines; may even stimulate proliferation in some cases.[9][10]
0.1% - 0.5%Widely accepted as a safe range for most in vitro assays.[6][8]
> 0.5%Increased risk of cytotoxicity and off-target effects; should be used with caution and validated for your specific cell line.[9]
> 1%Significant cytotoxicity is often observed.[9][10]

Q3: Can I use a solvent other than DMSO to prepare my stock solution?

A3: Yes, other organic solvents can be used, but they must be carefully selected based on the compound's solubility and their compatibility with your bioassay. Common alternatives include ethanol, methanol, and dimethylformamide (DMF). However, these solvents also have their own potential for cytotoxicity and may not offer the same solubilizing power as DMSO for all compounds.[11][] It is crucial to test the solubility of this compound in any alternative solvent and to validate the solvent's compatibility with your assay system.

Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues

This guide provides a systematic workflow for addressing the solubility of this compound in your bioassays.

Step 1: Characterize the Solubility of Your Compound

Before attempting to use this compound in a bioassay, it is essential to determine its approximate solubility in your assay buffer.

Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Perform a serial dilution of the DMSO stock in your aqueous assay buffer (e.g., PBS or cell culture medium).

  • Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles).

  • (Optional) Use a nephelometer or a plate reader to measure turbidity for a more quantitative assessment.

  • The highest concentration that remains clear is your approximate kinetic solubility limit.

Step 2: Optimize Your Solubilization Strategy

Based on the initial solubility assessment, you may need to employ one or more of the following strategies to keep your compound in solution at the desired concentration.

Workflow for Optimizing Solubility

start Start: Solubility Issue Identified sol_assessment Step 1: Assess Kinetic Solubility in Assay Buffer start->sol_assessment is_soluble Is the compound soluble at the desired concentration? sol_assessment->is_soluble ph_modification Option A: pH Modification is_soluble->ph_modification No cosolvent Option B: Use of Co-solvents is_soluble->cosolvent No cyclodextrin Option C: Cyclodextrin Complexation is_soluble->cyclodextrin No validate_assay Step 3: Validate Assay Compatibility is_soluble->validate_assay Yes ph_protocol Protocol: Prepare Buffers at Different pH Values ph_modification->ph_protocol cosolvent_protocol Protocol: Test Different Co-solvents (e.g., PEG 400, Ethanol) cosolvent->cosolvent_protocol cyclodextrin_protocol Protocol: Prepare Cyclodextrin Inclusion Complex cyclodextrin->cyclodextrin_protocol ph_protocol->validate_assay cosolvent_protocol->validate_assay cyclodextrin_protocol->validate_assay

Caption: A decision-making workflow for addressing solubility issues.

Option A: pH-Mediated Solubilization

The piperazine moiety in this compound is basic and can be protonated at acidic pH.[3][5] This protonation increases the polarity of the molecule, which can significantly enhance its aqueous solubility.[4][13]

Protocol: pH Optimization

  • Prepare a set of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).

  • Determine the kinetic solubility of this compound in each buffer using the protocol described in Step 1.

  • Select the buffer with the lowest pH that provides adequate solubility and is compatible with your bioassay.

  • Important: Ensure that the chosen pH does not adversely affect your biological system (e.g., cell health or enzyme activity).

Option B: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can be used in combination with water to increase the solubility of non-polar compounds.[11][][14][15][16]

Protocol: Co-solvent Screening

  • Prepare stock solutions of this compound in various co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.

  • Prepare different formulations by mixing the co-solvent stock with your aqueous assay buffer at various ratios (e.g., 1%, 5%, 10% co-solvent).

  • Determine the kinetic solubility in each formulation.

  • Caution: High concentrations of co-solvents can be toxic to cells. Always run a vehicle control to assess the effect of the co-solvent on your assay.

Option C: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[17][18][19][20][21]

Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.[17]

  • Prepare an aqueous solution of the cyclodextrin.

  • Add an excess of this compound to the cyclodextrin solution.

  • Stir the mixture for 24-48 hours at room temperature to allow for complex formation.

  • Filter the solution to remove any undissolved compound.

  • The concentration of the solubilized compound in the filtrate can be determined by a suitable analytical method like HPLC-UV.

Step 3: Validate the Chosen Solubilization Method with Your Bioassay

Once you have identified a method that solubilizes this compound at the desired concentration, it is critical to validate that the formulation does not interfere with your bioassay.

Experimental Workflow for Method Validation

Caption: A workflow for validating the compatibility of the solubilization method with the bioassay.

By following this structured approach, you can systematically overcome the solubility challenges associated with this compound, ensuring the generation of high-quality, reliable data in your bioassays.

References

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Minimizing side reactions in 1-Methylsulfonyl-4-phenylpiperazine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Methylsulfonyl-4-phenylpiperazine

A Guide to Minimizing Side Reactions and Maximizing Purity

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, providing detailed explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields are a common frustration in sulfonamide synthesis and can often be traced back to a few key factors.[1]

Possible Causes & Solutions:

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of moisture and a base. This side reaction consumes your starting material, directly impacting the yield.[1]

    • Solution: Ensure all glassware is rigorously dried before use and employ anhydrous solvents. If your procedure involves an aqueous workup, it should be performed rapidly and at a low temperature to minimize hydrolysis.[1]

  • Poor Reactivity of 1-Phenylpiperazine: While 1-phenylpiperazine is a reasonably good nucleophile, its reactivity can be influenced by the reaction conditions.

    • Solution: Consider increasing the reaction temperature or using a more polar aprotic solvent to enhance solubility and reaction rate. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial, as it forms a more reactive sulfonyl-DMAP intermediate.[1]

  • Sub-optimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: A slight excess of methanesulfonyl chloride (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the more valuable 1-phenylpiperazine. However, a large excess should be avoided as it can complicate purification.

Q2: I'm observing a significant amount of a di-sulfonated byproduct in my crude product analysis. How can this be happening and what's the remedy?

The formation of a di-sulfonated product, while less common for piperazine itself, can occur under certain conditions, particularly if there are reactive sites on the phenyl ring. However, the more likely scenario is the formation of a bis-piperazine byproduct.

Possible Cause & Solution:

  • Reaction with Impurities in Starting Material: If your methanesulfonyl chloride contains impurities like sulfuryl chloride (SO₂Cl₂), this can lead to the coupling of two piperazine molecules.

  • Solution:

    • Use High-Purity Reagents: Ensure the methanesulfonyl chloride you are using is of high purity. Freshly distilled or newly purchased reagent is recommended.

    • Control Stoichiometry: Carefully control the stoichiometry to avoid a large excess of the sulfonylating agent.

Q3: My final product is difficult to purify, showing persistent impurities in NMR and LC-MS. What are these likely impurities and how can I remove them?

Persistent impurities often arise from side reactions or unreacted starting materials that have similar physical properties to the desired product.

Common Impurities & Purification Strategies:

ImpurityOriginRecommended Purification Method
Unreacted 1-PhenylpiperazineIncomplete reaction.Acid wash during workup (e.g., with dilute HCl) to protonate and extract the basic piperazine into the aqueous layer.
Methanesulfonic AcidHydrolysis of methanesulfonyl chloride.Base wash during workup (e.g., with aqueous NaHCO₃ or Na₂CO₃) to deprotonate and extract the acid into the aqueous layer.
Di-sulfonated byproductSee Q2.Column chromatography on silica gel is typically effective. The polarity difference between the mono- and di-sulfonated products should allow for good separation.
Pyridine or other amine basesUsed as a base in the reaction.Repeated washes with dilute acid (e.g., 1N HCl) during the workup.[2]

Detailed Protocol for an Optimized Aqueous Workup:

  • Upon reaction completion, cool the reaction mixture to room temperature.

  • If a non-aqueous solvent was used, dilute the mixture with an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with:

    • 1N HCl (to remove unreacted 1-phenylpiperazine and any amine base).

    • Saturated aqueous NaHCO₃ (to remove methanesulfonic acid).

    • Brine (to remove residual water).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of this compound.

What is the most common synthetic route for this compound?

The most prevalent and straightforward method is the reaction of 1-phenylpiperazine with methanesulfonyl chloride in the presence of a base. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine ring attacks the electrophilic sulfur atom of the methanesulfonyl chloride.

Diagram of the General Synthetic Route:

G 1-Phenylpiperazine 1-Phenylpiperazine Reaction Reaction 1-Phenylpiperazine->Reaction Nucleophile This compound This compound Reaction->this compound Product Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->Reaction Electrophile Base (e.g., Triethylamine, Pyridine) Base (e.g., Triethylamine, Pyridine) Base (e.g., Triethylamine, Pyridine)->Reaction Acid Scavenger

Caption: General synthetic scheme for this compound.

Which base is best for this reaction?

The choice of base is critical for minimizing side reactions and ensuring a good yield.

  • Tertiary Amines (e.g., Triethylamine, Diisopropylethylamine): These are commonly used as they are non-nucleophilic and act as effective acid scavengers. They are generally a good first choice.

  • Pyridine: While also a common choice, it can sometimes act as a nucleophilic catalyst, forming a reactive intermediate with the methanesulfonyl chloride.[2] This can be advantageous in some cases but may also lead to other side products. An excess of pyridine is often used, where it can also function as the solvent.[2]

What are the key safety considerations for this synthesis?
  • Methanesulfonyl Chloride: This reagent is corrosive, a lachrymator, and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-Phenylpiperazine: This compound can be irritating to the skin and eyes.[3]

  • Reaction Exotherm: The reaction can be exothermic. It is advisable to add the methanesulfonyl chloride dropwise to the reaction mixture, especially on a larger scale, while monitoring the temperature.

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to give good separation between the starting material (1-phenylpiperazine) and the product. The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Workflow Diagram:

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Hydrolysis of MsCl Hydrolysis of MsCl Low Yield->Hydrolysis of MsCl Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Impure Product Impure Product Side Reactions Side Reactions Impure Product->Side Reactions Ineffective Workup Ineffective Workup Impure Product->Ineffective Workup Use Anhydrous Conditions Use Anhydrous Conditions Hydrolysis of MsCl->Use Anhydrous Conditions Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Adjust Stoichiometry Adjust Stoichiometry Incomplete Reaction->Adjust Stoichiometry Side Reactions->Adjust Stoichiometry Refine Purification Protocol Refine Purification Protocol Ineffective Workup->Refine Purification Protocol

Caption: A logical workflow for troubleshooting common issues.

References

  • PrepChem. (2017). Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(Methylsulfonyl)phenyl)piperazine. Retrieved from [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-811.
  • The Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE (EP 3414231 B1).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]

  • YouTube. (2021, May 24). Synthesis of Sulphanilamide [Video]. YouTube. [Link]

  • Srinivasa Rao, D. V. N., et al. (2006).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2004). A process for preparing 1-methyl-3-phenylpiperazine (WO2004106309A1).
  • National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Retrieved from [Link]

  • Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems?. Regulatory toxicology and pharmacology, 45(1), 59-72.
  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

Sources

Technical Support Center: Managing Unreacted Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize methanesulfonyl chloride (MsCl) in their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the common challenge of removing unreacted MsCl and its byproducts from the final product. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

I. Understanding the Challenge: The Reactivity of Methanesulfonyl Chloride

Methanesulfonyl chloride is a highly reactive electrophile, prized for its ability to convert alcohols and amines into corresponding mesylates and sulfonamides.[1][2][3] This high reactivity, however, is also the source of complications when excess reagent remains after the desired transformation is complete. Unreacted MsCl can interfere with downstream applications, complicate purification, and compromise the stability and purity of your target compound.

The primary concern is its rapid reaction with nucleophiles, including water, which is often introduced during the reaction work-up. This hydrolysis reaction produces methanesulfonic acid (MSA) and hydrochloric acid (HCl), both of which are corrosive and can be detrimental to acid-sensitive functional groups within your product.[4][5]

II. Frequently Asked Questions (FAQs)

Q1: What are the immediate signs that I have excess methanesulfonyl chloride in my reaction mixture?

A: A common indicator of excess MsCl is the persistence of a pungent, unpleasant odor.[2] Analytically, Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the reaction progress. A spot corresponding to MsCl, which is typically visualized with a potassium permanganate stain, will remain if the reagent is in excess. It is crucial to co-spot your reaction mixture with the starting material and a reference standard of your product to accurately interpret the TLC plate.

Q2: What are the primary methods for quenching and removing unreacted methanesulfonyl chloride?

A: The most effective strategies involve converting the unreacted MsCl into byproducts that are easily separated from the desired product. The two main approaches are:

  • Aqueous Work-up: This involves quenching the reaction with water or a basic aqueous solution. This method is cost-effective and widely applicable, especially for products that are not water-soluble.[5]

  • Scavenger Resins: These are solid-supported nucleophiles (commonly amine-based) that react with and sequester the excess MsCl. The resin is then simply removed by filtration, which can lead to a significantly purer crude product.[5]

Q3: I've quenched my reaction with water, but my product seems to be degrading. What could be the cause?

A: The hydrolysis of methanesulfonyl chloride produces methanesulfonic acid and hydrochloric acid.[4][5] If your product is sensitive to acidic conditions, this can lead to degradation. To mitigate this, consider the following:

  • Use a Biphasic System: Quench the reaction with a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). This will neutralize the acidic byproducts as they are formed.[5][6]

  • Controlled Addition: Add the quenching solution slowly at a low temperature (e.g., 0 °C) to manage the exothermic nature of the hydrolysis reaction and prevent localized overheating, which can also contribute to product degradation.[7]

Q4: My desired product has some water solubility. How can I avoid significant product loss during an aqueous work-up?

A: This is a common challenge. If your product has appreciable water solubility, an extractive work-up can lead to poor recovery. In such cases, consider these alternatives:

  • Brine Washes: After the initial quench, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to "salt out" your organic product from the aqueous phase, reducing its solubility in water.[5]

  • Scavenger Resins: This is an ideal scenario for the use of scavenger resins. Since the work-up is non-aqueous, product loss due to water solubility is completely avoided.[5]

  • Solvent Evaporation: If the byproducts (salts of methanesulfonic acid and the base used) are insoluble in your reaction solvent, you may be able to filter them off and then remove the solvent under reduced pressure.

III. Troubleshooting Guides & Experimental Protocols

Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Persistent acidic byproducts in the organic layer after work-up. Incomplete neutralization or extraction of methanesulfonic acid.Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure complete phase separation before proceeding.[5]
Formation of an emulsion during aqueous work-up. High concentration of salts or polar compounds at the interface.Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Low yield after using a scavenger resin. The scavenger resin may be binding to the desired product, or the reaction time was too long, leading to product degradation on the resin.Select a scavenger resin with high selectivity for sulfonyl chlorides. Monitor the disappearance of MsCl closely by TLC and filter off the resin as soon as the MsCl is consumed.[5]
Unexpected byproducts are formed during the work-up. The quenching agent or work-up solvent is reacting with your product or intermediates.Use a simple and relatively non-nucleophilic quenching agent like ice or cold water. Ensure that your work-up solvents (e.g., methanol) are not reactive with any remaining electrophiles.

Workflow for Selecting a Removal Method

G start Reaction Complete. Excess MsCl present? product_solubility Is the product water-soluble? start->product_solubility product_stability Is the product acid-stable? product_solubility->product_stability No scavenger_resin Use Scavenger Resin: 1. Add resin to reaction mixture 2. Stir until MsCl is consumed 3. Filter to remove resin product_solubility->scavenger_resin Yes aqueous_workup Perform Aqueous Work-up: 1. Quench with NaHCO3(aq) 2. Extract with organic solvent 3. Wash with brine product_stability->aqueous_workup Yes product_stability->scavenger_resin No end Purified Product aqueous_workup->end Proceed to Drying & Concentration scavenger_resin->end Proceed to Concentration direct_chromatography Direct Purification: Column Chromatography

Caption: Decision tree for selecting a suitable method for MsCl removal.

Detailed Experimental Protocol: Aqueous Work-up

This protocol outlines a general procedure for the quenching and removal of excess methanesulfonyl chloride and its byproducts following the mesylation of an alcohol.

Materials:

  • Reaction mixture containing the desired product and excess MsCl.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled to 0 °C.

  • Extraction solvent (e.g., dichloromethane, ethyl acetate).

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel, ice bath, and standard laboratory glassware.

Procedure:

  • Cooling: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the quench.[7]

  • Quenching: Slowly and carefully add the cold saturated aqueous NaHCO₃ solution to the reaction mixture with vigorous stirring. Continue the addition until gas evolution (CO₂) ceases, indicating that all acidic components have been neutralized.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate fully.

  • Extraction: Drain the organic layer. Extract the aqueous layer one or two more times with the chosen organic solvent to recover any dissolved product.

  • Washing: Combine all the organic layers and wash them sequentially with:

    • Water, to remove any remaining water-soluble impurities.

    • Brine, to facilitate the removal of dissolved water from the organic layer.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified if necessary (e.g., by column chromatography or recrystallization).

IV. Analytical Verification of Removal

Confirming the complete removal of methanesulfonyl chloride is a critical final step.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for detecting trace amounts of MsCl.[8][9] The use of Selected Ion Monitoring (SIM) mode can further enhance sensitivity for quantitative analysis at the parts-per-million (ppm) level.[8]

  • High-Performance Liquid Chromatography (HPLC): While MsCl does not have a strong UV chromophore, derivatization can be employed to introduce one, allowing for detection by a UV detector.[10] Alternatively, HPLC methods coupled with mass spectrometry (LC-MS) can be used.[8] Reverse-phase HPLC methods have been developed for the analysis of methanesulfonyl chloride.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of MsCl, which shows a characteristic singlet for the methyl protons. However, this method is less sensitive than chromatographic techniques for detecting trace impurities.

V. References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from

  • Wikipedia. (2024). Methanesulfonyl chloride. Retrieved from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • LookChem. (n.d.). Cas 124-63-0,Methanesulfonyl chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfinyl chloride. Retrieved from [Link]

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(5), 1743–1749.

  • King, J. F., Rathore, R., Lam, J. Y. L., Guo, Z. R., & Klassen, D. F. (1992). Organic sulfur mechanisms. 37. Mechanisms of hydrolysis of (trimethylsilyl)methanesulfonyl chloride. Sulfene-enamine reactions. Journal of the American Chemical Society, 114(8), 3028–3033.

  • Robertson, R. E., & Laughton, P. M. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 47(21), 4031-4036.

  • Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Retrieved from

  • OMICS International. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture?. Retrieved from [Link]

  • ResearchGate. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). Retrieved from [Link]

  • ACS Publications. (2021). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Retrieved from [Link]

Sources

Technical Support Center: Stability of 1-Methylsulfonyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 1-Methylsulfonyl-4-phenylpiperazine under acidic conditions. This content is structured as a Tier-3 Technical Support resource, designed for researchers requiring mechanistic insights and validated protocols.

Executive Summary: Chemical Resilience Profile

This compound exhibits high stability under standard acidic laboratory conditions (pH 1–6) at ambient temperature. The molecule contains two critical nitrogen centers:

  • N1 (Sulfonamide): Non-basic and highly resistant to hydrolysis. Cleavage of the S-N bond requires extreme conditions (e.g., >6M HCl at reflux).

  • N4 (Aniline-like): Weakly basic (estimated pKa ~3.5–4.5). It dictates solubility but is chemically robust against acid-mediated degradation.

Key Takeaway: The primary "instability" users encounter is often physical precipitation due to insufficient protonation in weak acids, rather than chemical degradation.

Troubleshooting & FAQs

Direct answers to common researcher inquiries.

Q1: I observe precipitation when dissolving the compound in 0.1% Formic Acid (LCMS mobile phase). Is it degrading?

Diagnosis: No, this is likely a solubility failure , not degradation. Root Cause: The N1-sulfonyl group is electron-withdrawing, reducing the basicity of the distal N4-phenyl nitrogen. The pKa of the N4 nitrogen is likely in the range of 3.0–4.0 (similar to N-alkyl anilines).

  • 0.1% Formic Acid (pH ~2.7): The molecule is only partially protonated. The neutral form is highly lipophilic (phenyl + methylsulfonyl groups) and insoluble in water.

  • Solution: Switch to 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) or use a higher percentage of organic modifier (Acetonitrile/Methanol) to maintain solubility.

Q2: Can I use 1M HCl to remove Boc-protecting groups from other parts of a scaffold containing this moiety?

Diagnosis: Yes. Mechanistic Insight: The sulfonamide linkage (–SO₂–N<) is significantly more stable than carbamates (Boc). Standard deprotection conditions (4M HCl in Dioxane or neat TFA for 1–2 hours) will not cleave the methylsulfonyl group.

  • Caution: Avoid prolonged heating (>80°C) in aqueous strong acid, as this pushes the equilibrium toward S-N bond hydrolysis.

Q3: I see a new peak at M+16 in my LCMS after storing the sample in acidic methanol. What is it?

Diagnosis: This is likely N-Oxide formation , not acid hydrolysis. Root Cause: If your acidic solvent contains trace peroxides (common in aged ethers or non-stabilized THF) or if the sample was exposed to light/air for extended periods, the N4-phenyl nitrogen can oxidize.

  • Differentiation: Hydrolysis would yield 1-Phenylpiperazine (Mass = 162.2 Da), appearing as a significantly earlier eluting peak. M+16 indicates oxidation of the intact parent.

Mechanistic Degradation Pathways

Understanding the limits of stability requires visualizing the potential breakdown routes.

Pathway Analysis

Under extreme acidic stress (Forced Degradation), the primary pathway is the hydrolysis of the sulfonamide bond.

DegradationPathway Parent 1-Methylsulfonyl- 4-phenylpiperazine (Intact) Transition Protonated Intermediate (High Energy) Parent->Transition + H+ / Heat (Slow Step) Product1 1-Phenylpiperazine (Amine Hydrolysis Product) Transition->Product1 + H2O Product2 Methanesulfonic Acid (Acid Byproduct) Transition->Product2 Cleavage

Figure 1: Theoretical hydrolysis pathway under forced acidic conditions (e.g., 6M HCl, 100°C).

Validated Stability Testing Protocol

Use this protocol to verify the integrity of your specific lot or formulation.

Method A: Forced Degradation (Acid Stress)

Objective: Determine if the compound survives standard workup/purification conditions.

  • Preparation: Dissolve 5 mg of this compound in 1 mL of Acetonitrile (Co-solvent).

  • Stress Condition: Add 1 mL of 1.0 N HCl .

  • Incubation:

    • Condition A (Mild): Ambient temperature for 24 hours.[1]

    • Condition B (Harsh): 60°C for 4 hours.

  • Neutralization: Quench with 1 mL of 1.0 N NaOH or saturated NaHCO₃.

  • Analysis: Dilute to 0.1 mg/mL and analyze via HPLC/UPLC-UV (254 nm).

Acceptance Criteria (Data Interpretation)
ParameterExpected Result (Mild)Expected Result (Harsh)Interpretation
Recovery > 99.0%> 95.0%High Acid Stability
New Peaks None< 2% (1-Phenylpiperazine)Minor Hydrolysis
Precipitation PossibleUnlikely (Heat aids solubility)Solubility Limit (Not Degradation)

Analytical Method Parameters (LC-MS)

To accurately detect the parent and potential degradants, utilize the following parameters.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% TFA (Crucial for solubility).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection:

    • Parent (Target): ESI+ m/z 241.1 [M+H]⁺

    • Hydrolysis Product (1-Phenylpiperazine): ESI+ m/z 163.1 [M+H]⁺

References

  • BenchChem. (2025).[1][2][3] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from 4

  • Białk-Bielińska, A., et al. (2012).[5] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from 6

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 799016, this compound. Retrieved from 7[8]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research. Retrieved from 9

Sources

Overcoming steric hindrance in substituted phenylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket ID: #402-STERIC Topic: Overcoming Steric Hindrance in Substituted Phenylpiperazine Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

Synthesizing ortho-substituted or sterically congested phenylpiperazines is a common bottleneck in medicinal chemistry. Standard protocols often fail due to two opposing forces:

  • Nucleophilic Repulsion: In

    
    , steric bulk prevents the approach of the piperazine nitrogen to the 
    
    
    
    -complex.
  • Reductive Elimination Stalling: In Pd-catalysis, while bulk promotes reductive elimination, excessive hindrance can prevent the initial coordination or oxidative addition steps.

This guide provides a logic-driven troubleshooting workflow, moving from standard catalytic approaches to "nuclear options" like de novo ring construction.

Module 1: Diagnostic Workflow

Before selecting a reagent system, classify your substrate. Steric hindrance requires different solutions depending on the electronic nature of the aryl ring.

Reaction_Selector Start Substrate Analysis: Aryl Halide (Ar-X) + Piperazine EWG_Check Is there a strong EWG (NO2, CN, SO2R) ortho/para? Start->EWG_Check SNAr_Route Route A: SNAr EWG_Check->SNAr_Route Yes Pd_Route Route B: Buchwald-Hartwig EWG_Check->Pd_Route No (Electron Neutral/Rich) Halide_Check Leaving Group? SNAr_Route->Halide_Check Fluoro Ar-F (Fastest for Steric SNAr) Halide_Check->Fluoro Preferred Chloro Ar-Cl/Br (Likely to fail if hindered) Halide_Check->Chloro Avoid Steric_Check Degree of Hindrance? Pd_Route->Steric_Check Mod_Hind Ortho-methyl/methoxy Use RuPhos Steric_Check->Mod_Hind Extreme_Hind Di-ortho substitution (e.g., 2,6-dimethyl) Use BrettPhos or Cyclization Steric_Check->Extreme_Hind Cyclization Route C: De Novo Cyclization (Aniline + Bis-chloroethyl amine) Extreme_Hind->Cyclization If Pd Fails

Figure 1: Decision matrix for selecting the optimal synthetic route based on electronic and steric parameters.

Module 2: The Gold Standard (Buchwald-Hartwig Amination)

For electron-neutral or electron-rich aryl halides with ortho substituents, Palladium catalysis is the primary solution. However, standard ligands (BINAP, dppf) will fail. You must use Dialkylbiaryl Phosphine Ligands .

The Solution: RuPhos

RuPhos is the specific ligand of choice for secondary amines (like piperazine) coupling with hindered aryl halides.

  • Mechanism: The bulky dicyclohexyl and isopropoxy groups create a "pocket" that facilitates the difficult reductive elimination step, which is often the rate-determining step for hindered substrates.

  • Why not BrettPhos? BrettPhos is generally superior for primary amines. For piperazines (secondary), RuPhos typically gives higher turnover numbers (TON).

Experimental Protocol (RuPhos-Pd G4 System)

Reagents:

  • Aryl Halide (1.0 equiv)

  • Piperazine (1.2 - 1.5 equiv)

  • Catalyst: RuPhos Pd G4 (1–3 mol%)

    • Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) with a pre-activation step.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon/Nitrogen.

  • Solids Addition: Add the Aryl Halide (if solid), Piperazine, NaOtBu, and RuPhos Pd G4 precatalyst.

    • Critical: Do not add the catalyst to hot solvent.

  • Degassing: Add the solvent. Sparge with Argon for 5–10 minutes. Oxygen is the enemy of active Pd(0) species.

  • Reaction: Seal the vial. Heat to 80–100°C.

    • Monitoring: Check HPLC/LCMS at 2 hours. If conversion is <10%, raise temperature to 110°C.

  • Workup: Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Data: Ligand Performance Comparison

Ligand Substrate Scope Steric Tolerance Primary Use Case
RuPhos Secondary Amines High (ortho-subst.) Piperazines , Morpholines
BrettPhos Primary Amines Very High Anilines, Methylamine
XPhos General Moderate Unhindered aryl chlorides

| BINAP | General | Low | Early generation couplings |

Module 3: The Workaround (The "Fluorine Effect")

If your substrate has an Electron Withdrawing Group (EWG) like Nitro (-NO₂) or Nitrile (-CN), do not use Palladium. It is expensive and unnecessary. However, steric hindrance will kill a standard


 reaction with an Aryl-Chloride.

The Fix: Switch from Aryl-Chloride to Aryl-Fluoride .

  • Scientific Rationale: In

    
    , the rate-determining step is the nucleophilic attack (breaking aromaticity), not the C-X bond cleavage.[1]
    
  • The Effect: Fluorine is highly electronegative, pulling electron density from the ring and stabilizing the Meisenheimer complex transition state.[1] This acceleration (often 100x faster than Cl) overcomes the steric penalty of ortho substituents.

Protocol Adjustment:

  • Leaving Group: Use 2-fluoro-substituted arenes instead of 2-chloro.

  • Solvent: DMSO or NMP (High dielectric constant stabilizes the charged intermediate).

  • Temperature: 100–120°C.

Module 4: The Nuclear Option (De Novo Cyclization)

If the aryl halide is too hindered (e.g., 2,6-disubstituted) or the coupling fails repeatedly, stop trying to form the C-N bond. Instead, build the piperazine ring onto the aniline.

Reaction: Aniline + Bis(2-chloroethyl)amine


 HCl
Mechanism:  Double 

alkylation.

Cyclization_Pathway Aniline Ortho-Substituted Aniline Intermed Mono-alkylation Intermediate Aniline->Intermed Heat (150°C) -HCl Reagent Bis(2-chloroethyl)amine HCl salt Reagent->Intermed Product Phenylpiperazine (Ring Closed) Intermed->Product Intramolecular Cyclization

Figure 2: Construction of the piperazine ring from an aniline precursor.

Protocol:

  • Mix the ortho-substituted aniline (1 equiv) and bis(2-chloroethyl)amine hydrochloride (1.1 equiv) in Diethylene Glycol Monomethyl Ether (high boiling solvent).

  • Heat to 150°C for 12–24 hours.

  • Note: This requires no catalyst but harsh thermal conditions. It is robust for extremely hindered systems where Pd cannot coordinate.

Module 5: Troubleshooting & FAQ

Q1: The reaction turned black immediately and stalled. What happened?

  • Diagnosis: "Pd Black" formation.[2] The active Pd(0) aggregated into inactive metal clusters.

  • Cause:

    • Insufficient degassing (Oxygen killed the ligand).

    • The ligand is not bulky enough to stabilize the Pd center.

  • Fix: Switch to a G3 or G4 precatalyst (which releases the active species slowly) rather than mixing Pd(OAc)₂ + Ligand in situ. Ensure strict anaerobic conditions.

Q2: I see the product mass, but also a mass corresponding to [Product - Halogen + H].

  • Diagnosis: Protodehalogenation (Hydrodehalogenation).

  • Cause: The

    
    -hydride elimination pathway is competing, or the solvent is acting as a hydride source.
    
  • Fix:

    • Switch solvent from Dioxane/Isopropanol to Toluene (non-protic).

    • Lower the temperature slightly.

    • Increase the concentration of the amine (piperazine) to favor reductive elimination over side reactions.

Q3: My substrate has both -Cl and -Br. Which one will react?

  • Answer: Under Pd-catalysis, Bromide reacts faster than Chloride. You can achieve chemoselectivity (coupling at Br, leaving Cl intact) by using a stoichiometric amount of piperazine and running at lower temperatures (60°C).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated Palladium-Catalyzed Amination of Aryl Chlorides with Secondary Amines." Journal of the American Chemical Society.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[3] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Rohr, M., et al. (2021). "Synthesis and acaricidal activity of phenylpiperazine derivatives." Journal of Pesticide Science. (Validating the cyclization method).

Sources

Identification of degradation products of 1-Methylsulfonyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methylsulfonyl-4-phenylpiperazine (MSP)

Executive Summary

Researchers working with This compound (MSP) often encounter unexplained impurity peaks during stability testing or metabolic profiling. Due to the electron-rich piperazine moiety and the sulfonamide linkage, MSP exhibits distinct degradation behaviors under oxidative and hydrolytic stress.

This guide addresses the identification, separation, and mechanistic elucidation of these degradation products. It provides actionable protocols for distinguishing isobaric impurities (e.g., N-oxides vs. hydroxylated byproducts) and optimizing LC-MS methodologies.

Troubleshooting Guide & FAQs
Q1: I am detecting a +16 Da impurity peak ([M+H]+ 257) that co-elutes with the parent. Is this an N-oxide or a hydroxylated product?

Diagnosis: This is the most common challenge. A mass shift of +16 Da indicates the addition of an oxygen atom. For MSP (MW 240.32), this results in an m/z of 257. This can arise from two distinct pathways:

  • N-Oxidation: Oxidation of the tertiary piperazine nitrogen (N4).

  • Phenyl Hydroxylation: Electrophilic aromatic substitution on the phenyl ring.

Resolution Protocol: You cannot rely on m/z alone. Use MS/MS fragmentation and chromatographic selectivity to distinguish them.

FeatureMSP N-Oxide Hydroxylated MSP (Phenyl-OH)
Retention Time (RP-LC) Elutes significantly earlier than parent (highly polar).Elutes slightly earlier or close to parent.
MS/MS Fragmentation Characteristic loss of -16 Da (Oxygen) or -17 Da (OH radical) .Loss of -18 Da (H₂O) is common; phenyl ring fragments retain the +16 mass.
pH Stability Unstable; may revert to parent in source or under reduction.Stable covalent bond.

Actionable Step: Run a D₂O exchange experiment or adjust the collision energy (CE). N-oxides often show a characteristic "loss of oxygen" (M-16) at lower CE compared to the fragmentation of phenols.

Q2: Under acidic stress conditions (0.1 N HCl), I see a new peak at m/z 163. What is the mechanism?

Diagnosis: The peak at m/z 163 corresponds to 1-Phenylpiperazine (1-PP) . This indicates the hydrolytic cleavage of the sulfonamide bond.

Mechanism: While sulfonamides are generally stable, the sulfonamide nitrogen-sulfur (N-S) bond in MSP is susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures (>60°C).

  • Reaction: MSP + H₂O + H⁺ → 1-Phenylpiperazine + Methanesulfonic acid.

  • Observation: The methanesulfonyl group is a good leaving group under harsh acidic conditions.

Technical Tip: If you observe this peak in non-stressed samples, check your diluent. Avoid using highly acidic diluents (pH < 2) for long-term storage of standard solutions.

Q3: How do I optimize my LC method to separate these polar degradants?

Diagnosis: Standard C18 columns often fail to retain the highly polar N-oxide or the amine degradation product (1-PP), leading to elution in the void volume.

Optimized Method Parameters:

  • Stationary Phase: Use a Polar-Embedded C18 or Phenyl-Hexyl column. The phenyl-hexyl phase provides unique π-π interactions with the MSP phenyl ring, enhancing selectivity between the parent and its hydroxylated analogs.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5 - 4.0).

    • B: Acetonitrile.

    • Note: Acidic pH suppresses the ionization of silanols, improving the peak shape of the basic piperazine nitrogen.

  • Gradient: Start with a low organic hold (e.g., 5% B for 2 min) to trap the polar degradants (1-PP and N-oxide) before ramping up.

Visualizing the Degradation Network

The following diagram illustrates the primary degradation pathways for this compound based on functional group reactivity.

MSP_Degradation Parent 1-Methylsulfonyl- 4-phenylpiperazine (MW 240.3, m/z 241) NOxide MSP N-Oxide (m/z 257) [Oxidative] Parent->NOxide + [O] (Peroxides/Light) PhenylOH Hydroxy-MSP (m/z 257) [Oxidative/Metabolic] Parent->PhenylOH + [O] (Fenton/CYP) PhenylPip 1-Phenylpiperazine (m/z 163) [Acid Hydrolysis] Parent->PhenylPip H+ / Heat (Sulfonamide Cleavage) RingOpen Ring-Opened Aldehydes [Photolytic/Radical] Parent->RingOpen UV Light (Radical Mechanism)

Caption: Predicted degradation pathways of MSP showing Oxidative (Red/Yellow) and Hydrolytic (Green) routes.

Experimental Protocol: Forced Degradation Study

To validate the stability-indicating method, perform the following stress tests. This protocol ensures the generation of the impurities discussed above.

1. Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of MSP in Methanol.

2. Stress Conditions:

Stress TypeReagent/ConditionDuration/TempTarget Degradation
Acid Hydrolysis 1.0 N HCl60°C for 4-8 hours1-Phenylpiperazine (m/z 163)
Base Hydrolysis 1.0 N NaOH60°C for 4-8 hoursSulfonamide cleavage (slower than acid)
Oxidation 3% H₂O₂RT for 2-4 hoursN-Oxides (m/z 257), Ring opening
Photolysis UV (ICH Q1B)1.2M lux hoursRadical degradation products

3. Analysis Workflow:

  • Neutralize acid/base samples to pH 7.0 before injection to prevent column damage.

  • Dilute to 100 µg/mL with Mobile Phase A.

  • Inject 5-10 µL onto the LC-MS system using the optimized gradient (see Q3).

Summary of Key Degradation Products
Compound NameStructure Descriptionm/z [M+H]⁺Mass Shift (Δ)RRT (Approx)*
MSP (Parent) Intact Molecule241.1 01.00
Degradant A 1-Phenylpiperazine (Des-sulfonyl)163.1 -78 Da0.3 - 0.5
Degradant B MSP N-Oxide257.1 +16 Da0.6 - 0.8
Degradant C Hydroxy-MSP (Ring)257.1 +16 Da0.9 - 1.1

*RRT (Relative Retention Time) is estimated based on standard Reverse Phase C18 behavior where polar degradants elute earlier.

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[1] Available at: [Link]

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews 59.1 (2007): 59-96.
  • World Health Organization (WHO). TRS 953 - Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2009). Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis 4.3 (2014): 159-165. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methylsulfonyl-4-phenylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-Methylsulfonyl-4-phenylpiperazine analogs. As a privileged scaffold in modern medicinal chemistry, these compounds have demonstrated significant potential as ligands for various biological targets, most notably dopamine receptors.[1][2] We will dissect the nuanced effects of structural modifications on biological activity, offering a comparative framework supported by experimental data to guide future drug discovery and development efforts.

The this compound Scaffold: A Foundation for CNS Ligands

The this compound core is a versatile chemical framework. It combines the phenylpiperazine moiety, a well-established pharmacophore for central nervous system (CNS) targets[3][4], with a stabilizing methylsulfonyl group. This combination has proven particularly fruitful in the development of selective ligands for dopamine D2-like receptors (D2, D3, D4), which are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse.[1][2][5]

The key to optimizing ligands based on this scaffold lies in understanding how substitutions at distinct positions influence binding affinity, selectivity, and functional activity. This guide will focus on modifications to the phenyl ring and the sulfonyl group.

cluster_Core Core Scaffold: this compound cluster_Modifications Key Modification Sites Core This compound Phenyl Phenyl Ring (R1 Substituents) Core->Phenyl Site A Sulfonyl Sulfonyl Group (R2 Substituents) Core->Sulfonyl Site B

Caption: Key modification sites on the this compound scaffold.

General Synthesis of Analogs

The synthesis of these analogs is typically straightforward, allowing for the rapid generation of compound libraries for screening. A common and efficient method involves the nucleophilic substitution reaction between a desired N-phenylpiperazine derivative and a sulfonyl chloride.

Experimental Protocol: Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine

This protocol provides a representative synthesis for a key analog, adapted from established procedures.[6]

Rationale: This two-step process first involves the reaction of 4-(1-piperazinyl)phenol with methanesulfonyl chloride in the presence of a mild base (sodium hydrogen carbonate) to neutralize the HCl generated during the reaction. The subsequent alkalization and acidification steps serve to purify the final product.

  • Reaction Setup: To a stirred mixture of 4-(1-piperazinyl)phenol dihydrobromide (12.9 parts) in ethanol (40 parts) and water (50 parts), add sodium hydrogen carbonate (12.6 parts).

  • Sulfonylation: Cool the mixture to 0°C and add methanesulfonyl chloride (6.4 parts) dropwise.

  • Reaction Progression: Allow the reaction to proceed overnight with continuous stirring.

  • Initial Isolation: Filter the precipitated product and redissolve it in water.

  • Purification: Alkalize the solution with a sodium hydroxide solution and stir for 30 minutes at room temperature. Filter the mixture.

  • Final Precipitation: Acidify the filtrate with acetic acid to precipitate the pure product.

  • Drying: Filter the final product and dry it to yield 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine.[6]

start Start: Substituted Phenylpiperazine + Methanesulfonyl Chloride step1 Dissolve in Ethanol/Water with NaHCO3 start->step1 step2 Cool to 0°C Add Sulfonyl Chloride Dropwise step1->step2 step3 Stir Overnight at Room Temperature step2->step3 step4 Filter Precipitate step3->step4 step5 Purify: Alkalize (NaOH), Filter, Acidify (Acetic Acid) step4->step5 end End: Pure 1-Methylsulfonyl-4- phenylpiperazine Analog step5->end

Caption: General workflow for the synthesis of target analogs.

Structure-Activity Relationship (SAR) Deep Dive

A. Phenyl Ring Substitutions: The Key to Affinity and Selectivity

Modifications to the phenyl ring have the most profound impact on the pharmacological profile of these analogs. The nature, position, and size of substituents dictate the interaction with the target receptor, particularly for dopamine D2 and D3 receptors.

  • Electronic Effects: The introduction of electron-withdrawing groups (EWGs), such as halogens (Cl, F) or trifluoromethyl (CF3), on the phenyl ring is often crucial for high affinity. For instance, studies on N-phenylpiperazine derivatives targeting dopamine receptors have shown that analogs with 3,4-dichlorophenyl substituents exhibit potent activity.[7] In contrast, electron-donating groups (EDGs) like methoxy can sometimes decrease potency.[8]

  • Positional Isomerism: The position of the substituent is critical. Ortho-substitution on the phenyl ring can influence the conformation of the molecule, potentially favoring a binding pose that enhances selectivity for one receptor subtype over another.[9] For example, the presence of a halogen at the ortho position of the phenyl moiety has been identified as essential for the inhibitory effects of some analogs on equilibrative nucleoside transporters (ENTs).[10][11]

  • Bitopic Binding and Selectivity: For D3-selective ligands, a key hypothesis is the concept of "bitopic" binding. The N-phenylpiperazine core is thought to occupy the primary (orthosteric) binding site, while an extended substituent on the phenyl ring can reach a secondary, allosteric binding pocket unique to the D3 receptor. This dual interaction dramatically increases both affinity and selectivity for D3 over the highly homologous D2 receptor.[12]

Comparative Data: Phenyl Substitutions and Dopamine Receptor Affinity

The following table summarizes data for a series of N-phenylpiperazine analogs, illustrating the impact of phenyl ring modifications on binding affinity (Ki) at human D2 and D3 dopamine receptors.

Compound IDPhenyl Ring Substituent (R1)D3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
6a 3-Thiophenyl-benzamide1.4700~500
6b 3-Thiophenyl-benzamide (F)2.11100~524
7a 4-Thiazolyl-benzamide2.51800~720
7b 4-Thiazolyl-benzamide (F)3.14300~1387

Data adapted from published studies on D3-selective ligands.[12] The benzamide moiety serves as the extended group for bitopic binding.

This data clearly shows that extending the phenyl ring with bulky, heterocyclic benzamide groups leads to exceptionally high D3 affinity and selectivity.

B. Sulfonyl Group Modifications: Fine-Tuning Pharmacokinetics

While the phenyl ring dictates primary binding, modifications to the N1-sulfonyl group can modulate physicochemical properties like solubility, metabolic stability, and potency.

  • Alkyl vs. Aryl Sulfonamides: Replacing the methylsulfonyl group with larger alkyl (e.g., propylsulfonyl) or aryl (e.g., phenylsulfonyl) moieties can alter the compound's lipophilicity and pharmacokinetic profile.[13][14] An optimization strategy focusing on the sulfonamide appendage led to advanced leads with excellent in vitro potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[13]

Biological Evaluation: Radioligand Binding Assay

To determine the affinity of newly synthesized analogs for their target receptors, a competitive radioligand binding assay is the gold standard.

Experimental Protocol: Dopamine D2/D3 Receptor Binding Assay

Rationale: This assay measures the ability of a test compound (the "cold" ligand) to displace a known radioactive ligand ("hot" ligand) from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the binding affinity (Ki) can be calculated.

  • Preparation: Prepare cell membranes from cell lines stably expressing either the human D2 or D3 dopamine receptor.

  • Incubation Mixture: In each well of a 96-well plate, combine:

    • Cell membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [³H]spiperone).

    • Varying concentrations of the test compound (analog).

    • Assay buffer.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

start Prepare D2/D3 Receptor Membranes step1 Incubate Membranes with Radioligand ([3H]spiperone) + Test Compound start->step1 step2 Filter through Glass Fiber Mat to Separate Bound vs. Unbound step1->step2 step3 Wash Filters with Ice-Cold Buffer step2->step3 step4 Measure Radioactivity (Scintillation Counting) step3->step4 end Calculate IC50 and Ki Values step4->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Outlook

The this compound scaffold is a highly tractable platform for developing potent and selective CNS ligands. The structure-activity relationship is well-defined:

  • High Affinity & Selectivity: Primarily driven by substitutions on the phenyl ring. Extended substituents that enable bitopic binding are a validated strategy for achieving high D3 receptor selectivity.[12]

  • Favorable Pharmacokinetics: Can be fine-tuned by modifying the N1-sulfonyl group, which impacts properties like metabolic stability.[13]

Future research should focus on improving the drug-like properties of these analogs, particularly their water solubility and bioavailability, which can be a challenge for highly lipophilic phenylpiperazine derivatives.[2] Introducing hydrophilic functionality into linkers or substituents may address these issues, paving the way for the development of novel therapeutics for a range of neurological disorders.

References

  • Sonkamble, S. D., Rishipathak, D., Kawale, L. A., & Nade, V. S. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. Retrieved from [Link]

  • Surivet, J. P., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8266-8284. Available at: [Link]

  • Singh, K., et al. (2015). Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. ResearchGate. Retrieved from [Link]

  • Atanasova, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879. Available at: [Link]

  • Dall, F., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(8), 7579. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Methylsulfonylphenyl)sulfonylpiperazine. PubChem. Retrieved from [Link]

  • Singh, K., et al. (2013). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry, 56(1), 148-160. Available at: [Link]

  • Free, R. B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3173. Available at: [Link]

  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 21(11), 1541. Available at: [Link]

  • Kumar, P., et al. (2004). A process for preparing 1-methyl-3-phenylpiperazine. Google Patents.
  • Antia, U., et al. (2009). Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. ResearchGate. Retrieved from [Link]

  • National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. Technology Transfer. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. PrepChem.com. Retrieved from [Link]

  • Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. Available at: [Link]

  • Wikipedia. (n.d.). Substituted piperazine. Wikipedia. Retrieved from [Link]

  • Ponten, H., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(17), 5523-5533. Available at: [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]

  • Gobis, K., et al. (2023). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 24(18), 14032. Available at: [Link]

  • Hsin, L. W., et al. (2024). Natural Product-Inspired Dopamine Receptor Ligands. ACS Chemical Neuroscience. Available at: [Link]

  • de Almeida, J. G. L., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Biomolecules, 12(8), 1112. Available at: [Link]

  • Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Retrieved from [Link]

  • Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry, 51(9), 2795-2806. Available at: [Link]

  • Gatlik, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4348-4361. Available at: [Link]

Sources

A Comparative Analysis of Receptor Binding Affinity: 1-Methylsulfonyl-4-phenylpiperazine vs. Phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of central nervous system (CNS) drug discovery, the phenylpiperazine scaffold stands as a cornerstone moiety, integral to the structure of numerous clinically significant therapeutic agents. Its versatile interaction with a range of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic systems, has established it as a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the binding affinity of the parent phenylpiperazine molecule against its derivative, 1-Methylsulfonyl-4-phenylpiperazine.

This document delves into the available experimental binding data for phenylpiperazine and offers a predictive discussion on the potential influence of the methylsulfonyl substitution on receptor affinity. The absence of direct experimental binding data for this compound in the public domain necessitates a qualitative assessment based on established principles of structure-activity relationships (SAR). Furthermore, a detailed experimental protocol for a competitive radioligand binding assay is provided to empower researchers to empirically determine such binding affinities.

Chemical Structures

To visually represent the molecules at the core of this guide, their chemical structures are presented below.

Figure 1. Chemical Structures of Phenylpiperazine and this compound.

Comparative Binding Affinity Profile

A direct head-to-head comparison of the binding affinities of this compound and phenylpiperazine is hampered by the current lack of publicly available experimental data for the methylsulfonyl derivative. However, a compilation of reported binding affinities for the parent compound, phenylpiperazine, at key CNS receptors provides a valuable baseline for understanding its pharmacological profile.

ReceptorPhenylpiperazine Ki (nM)Reference
5-HT1A~100 - 1000[1]
5-HT2AModerate Affinity[2]
Dopamine D2Moderate to Low Affinity[3][4]
α1-AdrenergicModerate Affinity[5]

Note: The binding affinity values for phenylpiperazine can vary between studies due to different experimental conditions. The table presents a general overview of its affinity profile.

The Predicted Impact of 1-Methylsulfonyl Substitution: A Qualitative Analysis

The introduction of a methylsulfonyl (-SO2CH3) group at the 1-position of the piperazine ring is anticipated to significantly modulate the compound's physicochemical properties and, consequently, its receptor binding affinity. This substitution introduces both steric and electronic effects that can alter the molecule's interaction with the binding pockets of various receptors.[6][7]

Electronic Effects: The methylsulfonyl group is a strong electron-withdrawing group. This property can decrease the basicity of the adjacent piperazine nitrogen (N1). The basicity of this nitrogen is often crucial for the canonical salt-bridge interaction with an acidic residue (e.g., aspartate) in the binding site of many aminergic GPCRs.[8] A reduction in basicity could therefore lead to a weaker ionic interaction and, consequently, a lower binding affinity.

Steric Effects: The methylsulfonyl group introduces significant steric bulk compared to the hydrogen atom in the parent phenylpiperazine. This added volume can have divergent effects depending on the topology of the receptor's binding pocket.[9]

  • Potential for Reduced Affinity: If the binding pocket is sterically constrained, the bulky methylsulfonyl group could lead to a steric clash, preventing the optimal orientation of the molecule for binding and thus reducing affinity.

  • Potential for Increased Affinity or Selectivity: Conversely, if the binding pocket has an accessory region that can accommodate the methylsulfonyl group, new favorable van der Waals or other non-covalent interactions could be formed, potentially increasing affinity. This could also introduce selectivity for receptors with appropriately shaped binding sites.

Based on structure-activity relationship studies of various phenylpiperazine derivatives, modifications at the N1 position can have a profound impact on receptor affinity and selectivity.[5][10][11] Without direct experimental data, it is hypothesized that the electron-withdrawing nature of the methylsulfonyl group might generally decrease the affinity for receptors where the basicity of the N1 nitrogen is critical for a primary binding interaction. However, the overall effect will be highly dependent on the specific architecture of each receptor's binding site.

Experimental Protocol: Determination of Binding Affinity via Competitive Radioligand Binding Assay

To empirically determine and compare the binding affinities of novel compounds like this compound, a competitive radioligand binding assay is the gold standard.[12] The following is a detailed, step-by-step methodology for assessing the binding affinity of a test compound at the human 5-HT1A receptor.

I. Materials and Reagents
  • Receptor Source: Commercially available cell membranes prepared from a stable cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-8-OH-DPAT (a high-affinity 5-HT1A receptor agonist).

  • Non-specific Binding Control: 5-HT (Serotonin) or another high-affinity 5-HT1A ligand at a high concentration (e.g., 10 µM).

  • Test Compounds: Phenylpiperazine and this compound, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% Ascorbic acid, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter.

II. Experimental Workflow

The workflow for a competitive radioligand binding assay can be visualized as a series of sequential steps from preparation to data analysis.

G prep Preparation of Reagents and Compounds incubation Incubation of Assay Components prep->incubation Add to 96-well plate filtration Separation of Bound and Free Radioligand incubation->filtration Transfer to filter plate counting Quantification of Radioactivity filtration->counting Place filters in vials with cocktail analysis Data Analysis and K i Determination counting->analysis Generate binding curves

Figure 2. Workflow for a Competitive Radioligand Binding Assay.
III. Step-by-Step Procedure
  • Preparation of Serial Dilutions:

    • Prepare serial dilutions of the test compounds (phenylpiperazine and this compound) in the assay buffer. A typical concentration range would span from 10-11 M to 10-5 M.

  • Assay Setup:

    • In a 96-well microplate, set up the following in triplicate for each test compound concentration:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-8-OH-DPAT (at a final concentration close to its Kd), and 100 µL of the receptor membrane preparation.

      • Non-specific Binding (NSB): 50 µL of the non-specific binding control (e.g., 10 µM 5-HT), 50 µL of [3H]-8-OH-DPAT, and 100 µL of the receptor membrane preparation.

      • Test Compound Wells: 50 µL of the test compound dilution, 50 µL of [3H]-8-OH-DPAT, and 100 µL of the receptor membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[13]

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

IV. Data Analysis
  • Calculate Specific Binding:

    • For each concentration of the test compound, calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the test compound wells.

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the test compound concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

The phenylpiperazine scaffold remains a highly valuable starting point for the design of novel CNS-active compounds. While the parent phenylpiperazine exhibits a broad, moderate-affinity profile across several key neurotransmitter receptors, the precise impact of a 1-methylsulfonyl substitution is yet to be experimentally defined. Based on fundamental principles of medicinal chemistry, this modification is expected to significantly alter the compound's binding characteristics through a combination of electronic and steric effects, likely reducing its affinity for receptors where the basicity of the N1 nitrogen is paramount.

The provided detailed protocol for a competitive radioligand binding assay offers a clear and robust methodology for researchers to empirically determine the binding affinities of this compound and other novel derivatives. Such experimental data is crucial for building accurate structure-activity relationships, optimizing lead compounds, and ultimately advancing the development of new and more effective therapeutics for neurological and psychiatric disorders. Future experimental investigation into the binding profile of this compound is strongly encouraged to validate the hypotheses presented in this guide and to further enrich our understanding of the rich pharmacology of the phenylpiperazine class of molecules.

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A Senior Application Scientist's Guide to Bioequivalence Assessment of Sulfonamide-Based Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of methodologies for assessing the bioequivalence of sulfonamide-based piperazine compounds. Drawing from extensive field experience and current regulatory standards, this document moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and defensible bioequivalence assessment.

Foundational Principles: Bioequivalence in the Regulatory Landscape

Bioequivalence (BE) is the cornerstone of generic drug approval. It establishes that a generic product performs in the same manner as the innovator (or Reference Listed Drug - RLD) product.[1] Two drug products are considered bioequivalent when they exhibit no significant difference in the rate and extent of absorption of the active pharmaceutical ingredient (API) when administered at the same molar dose under similar conditions.[1]

The primary pharmacokinetic (PK) parameters used to assess bioequivalence for systemically acting drugs are:

  • Cmax: The maximum observed drug concentration in blood/plasma.

  • AUCt: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUCinf: The area under the plasma concentration-time curve from time zero extrapolated to infinity.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established harmonized standards for BE studies, many of which are captured in the International Council for Harmonisation (ICH) guidelines, particularly the M13A guideline for immediate-release solid oral dosage forms.[2][3][4][5] The standard acceptance criterion is that the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax and AUC must fall within the limits of 80.00% to 125.00%.[6][7][8]

Regulatory Framework Comparison
Regulatory Body Key Guideline Primary Acceptance Criteria (90% CI for AUC & Cmax) Notes
FDA (U.S.) Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA[9]80.00% - 125.00%Provides numerous product-specific guidances (PSGs) that may have additional requirements.[10][11]
EMA (EU) Guideline on the investigation of bioequivalence[12]80.00% - 125.00%Also offers product-specific guidance and has detailed requirements for fed vs. fasting state studies.[13][14][15]
ICH M13A: Bioequivalence for Immediate-Release Solid Oral Dosage Forms[2][3][4][5]80.00% - 125.00%Aims to harmonize global standards, reducing the need for duplicative studies for different regions.[5]

The Unique Profile of Sulfonamide-Based Piperazine Compounds

The sulfonamide and piperazine moieties are prevalent in modern pharmaceuticals due to their versatile biological activities.[16][17] The piperazine ring can influence a compound's solubility and basicity, while the sulfonamide group can impact protein binding and metabolism.[18] When assessing the bioequivalence of this class of compounds, specific physicochemical and pharmacokinetic properties must be considered.

  • Metabolism: The piperazine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4.[19][20] This can lead to inter-subject variability. Understanding the metabolic pathways is crucial for study design, especially when deciding whether to measure parent drug, metabolites, or both.

  • Solubility and pH: The basic nature of the piperazine ring means that the solubility of these compounds can be pH-dependent.[18] This has implications for dissolution and absorption in the gastrointestinal tract and underscores the importance of conducting studies under both fasting and fed conditions as food can alter gastric pH.

  • Formulation Sensitivity: Due to potential solubility challenges and metabolic pathways, the in vivo performance of these compounds can be sensitive to changes in formulation excipients. This makes a rigorous bioequivalence assessment essential.[21]

Bioanalytical Methodologies: A Comparative Overview

The accurate quantification of the drug in a biological matrix (typically plasma) is the analytical bedrock of a BE study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the universally accepted gold standard due to its superior sensitivity, selectivity, and speed.[22][23]

Comparison of Sample Preparation Techniques
Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate plasma proteins.[24]Simple, fast, inexpensive, high throughput.Less clean extract, potential for matrix effects and ion suppression.Early-stage method development, high-concentration drugs.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between the aqueous plasma and an immiscible organic solvent based on polarity and pH.Cleaner extracts than PPT, can concentrate the analyte.More labor-intensive, uses larger volumes of organic solvents.Compounds with favorable partition coefficients, removing polar interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away; the analyte is then eluted with a different solvent.[25]Cleanest extracts, high analyte recovery and concentration, reduces matrix effects.Most expensive, requires method development to optimize sorbent and solvents.Final validated methods for pivotal BE studies, low-concentration drugs.

For sulfonamide-based piperazine compounds, Solid-Phase Extraction (SPE) is highly recommended for pivotal BE studies. The cleaner sample extract minimizes the risk of matrix effects, ensuring the accuracy and reproducibility required to meet stringent regulatory standards.

Experimental Design and Protocols

A robust BE study design is critical for generating conclusive data. The standard design is a single-dose, randomized, two-period, two-sequence crossover study in healthy volunteers.

High-Level Bioequivalence Study Workflow

Caption: High-level workflow for a typical crossover bioequivalence study.

Step-by-Step Protocol: LC-MS/MS Bioanalysis

This protocol outlines a self-validating system for the quantification of a hypothetical sulfonamide-piperazine compound ("Sulfapiperazine") in human plasma.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a primary stock solution of Sulfapiperazine and its stable-isotope labeled internal standard (SIL-IS) in methanol.
  • Serially dilute the stock to create calibration curve (CC) standards in blank human plasma (typically 8-10 non-zero points).
  • Prepare QC samples in blank plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

2. Sample Preparation (SPE):

  • Thaw subject samples, CC standards, and QCs.
  • To 200 µL of plasma, add 25 µL of SIL-IS working solution and vortex.
  • Pre-condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol followed by 1 mL water.
  • Load the plasma sample onto the cartridge.
  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
  • Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness under nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase.

3. LC-MS/MS Conditions (Example):

  • LC System: UPLC/HPLC system.
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Mode: Positive Ion Mode.
  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Sulfapiperazine and its SIL-IS.

4. System Validation and Data Acceptance:

  • An analytical run is accepted if:
  • The correlation coefficient (r²) of the calibration curve is ≥ 0.99.
  • At least 75% of CC standards are within ±15% of their nominal value (±20% for LLOQ).
  • At least 67% of QCs are within ±15% of their nominal value, with at least 50% at each concentration level meeting this criterion.

Data Interpretation: A Comparative Case Study

Below is a hypothetical dataset comparing a Test (generic) and Reference formulation of "Sulfapiperazine."

Parameter (Log-Transformed Data) N Test Formulation (Geometric Mean) Reference Formulation (Geometric Mean) Ratio of Geometric Means (T/R) 90% Confidence Interval Bioequivalence Outcome
AUCt (ng*h/mL) 36854.2871.598.0%91.5% - 104.9%Pass
Cmax (ng/mL) 36102.7108.394.8%86.2% - 104.3%Pass

In this case study, the 90% CIs for both AUCt and Cmax fall entirely within the 80.00-125.00% acceptance range. Therefore, the test product would be considered bioequivalent to the reference product.

Logic of Bioequivalence Conclusion

BE Logic cluster_decision Decision Gates Data PK Data (AUC, Cmax) Stat Statistical Analysis: Calculate 90% CI for T/R Ratio Data->Stat Crit_AUC Is 90% CI for AUC within [80, 125]? Stat->Crit_AUC Crit_Cmax Is 90% CI for Cmax within [80, 125]? Stat->Crit_Cmax Conclusion Conclusion Crit_AUC->Conclusion Yes Fail Not Bioequivalent Crit_AUC->Fail No Crit_Cmax->Conclusion Yes Crit_Cmax->Fail No Pass Bioequivalent Conclusion->Pass Both Yes

Common Challenges and Advanced Considerations

  • High Intra-Subject Variability: Some sulfonamide-based compounds may exhibit high variability (>30% CV). In such cases, a replicate crossover design may be necessary, and regulatory agencies may allow for widening the acceptance limits for Cmax if scientifically justified.

  • Food Effects: A significant difference in absorption between fed and fasting states can complicate BE assessments. If the innovator drug label specifies administration with food for PK reasons (e.g., to enhance absorption), BE studies must be conducted under fed conditions.[3][26]

  • Pro-drugs and Active Metabolites: If the parent drug is a pro-drug, it is generally required to measure the active metabolite. If both parent and metabolite contribute significantly to activity, both may need to be measured with separate acceptance criteria.[5]

Conclusion

The bioequivalence assessment of sulfonamide-based piperazine compounds is a multifaceted process that demands a thorough understanding of regulatory guidelines, advanced bioanalytical techniques, and the specific physicochemical properties of the drug class. A successful BE program relies on a meticulously designed clinical protocol, a validated and highly selective LC-MS/MS method, and a rigorous statistical analysis. By prioritizing scientific integrity and explaining the causality behind each methodological choice, researchers can generate a robust data package capable of withstanding stringent regulatory scrutiny and ultimately ensuring that generic alternatives are safe and effective for patients.

References

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A Structural and Pharmacological Comparison: 1-Methylsulfonyl-4-phenylpiperazine and Buspirone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

This guide provides a detailed comparative analysis of 1-Methylsulfonyl-4-phenylpiperazine and the clinically utilized anxiolytic agent, buspirone. The focus is on the structural distinctions and their potential implications for pharmacological activity, supported by established experimental protocols for in vitro characterization.

Introduction: Two Faces of the Phenylpiperazine Scaffold

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting agents. Its ability to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, has led to its incorporation into drugs targeting a spectrum of neuropsychiatric disorders.

Buspirone , an azapirone derivative, is a well-established anxiolytic medication primarily used for the treatment of generalized anxiety disorder (GAD).[1] Unlike benzodiazepines, it exerts its therapeutic effects without significant sedative, hypnotic, or muscle relaxant properties, and it has a lower potential for abuse and dependence.[2] Its mechanism of action is complex but is primarily attributed to its partial agonism at serotonin 5-HT1A receptors.[3][4]

This compound is a phenylpiperazine derivative with a distinct substitution pattern. While its detailed pharmacological profile is not extensively characterized in publicly available literature, its structural components suggest potential interactions with monoaminergic systems. The presence of the methylsulfonyl group, an electron-withdrawing moiety, can significantly influence the electronic properties of the phenyl ring and, consequently, its interaction with receptor binding sites.

This guide will dissect the structural nuances between these two compounds and provide the experimental framework necessary to elucidate the pharmacological profile of this compound and enable a direct, data-driven comparison with buspirone.

Structural Comparison: Key Architectural Differences

The core distinction between this compound and buspirone lies in the nature of the substituent on the phenylpiperazine core and the overall molecular architecture.

This compound features a relatively simple structure: a phenyl ring attached to a piperazine ring, with a methylsulfonyl group at the para position of the phenyl ring.[5]

Buspirone , in contrast, is a more complex molecule belonging to the azapirone class. It consists of a pyrimidinylpiperazine moiety linked via a butyl spacer to an azaspirodecanedione group.[3]

Below is a visual representation of their chemical structures.

G cluster_0 This compound cluster_1 Buspirone mol1 mol1 mol2 mol2 G cluster_0 Receptor Binding Assay Workflow prep Prepare Receptor Membranes (e.g., from cell lines expressing the target receptor) incubation Incubate Receptor Membranes, Radioligand, & Test Compound at 37°C prep->incubation radioligand Select & Prepare Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) radioligand->incubation compound Prepare Serial Dilutions of Test Compounds (Buspirone & this compound) compound->incubation filtration Rapidly Filter through Glass Fiber Filters to Separate Bound from Free Radioligand incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Measure Radioactivity on Filters using a Scintillation Counter wash->scintillation analysis Analyze Data: - Determine IC50 values - Calculate Ki values using Cheng-Prusoff equation scintillation->analysis

Caption: Workflow for a radioligand receptor binding assay.

Detailed Protocol (Example for 5-HT1A Receptor):

  • Receptor Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human 5-HT1A receptor.

  • Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.

  • Radioligand: Use [3H]8-OH-DPAT as the radioligand at a concentration close to its Kd value.

  • Test Compounds: Prepare serial dilutions of this compound and buspirone (as a reference compound) in the assay buffer.

  • Incubation: In a 96-well plate, combine the receptor membranes, [3H]8-OH-DPAT, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of a non-labeled ligand, e.g., 10 µM serotonin). Incubate at 37°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Detection: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the data and determine the IC50 value using non-linear regression. Calculate the Ki value using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compounds at Gs or Gi-coupled receptors, such as the 5-HT1A receptor (Gi-coupled).

Principle: This assay measures the level of intracellular cyclic AMP (cAMP), a second messenger whose production is modulated by adenylyl cyclase. For Gi-coupled receptors, an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. The assay typically involves stimulating adenylyl cyclase with forskolin and then measuring the ability of the test compound to inhibit this stimulation.

Workflow Diagram:

G cluster_0 cAMP Functional Assay Workflow (Gi-coupled receptor) cell_culture Culture Cells Expressing the Target Receptor (e.g., CHO-h5-HT1A) seeding Seed Cells into a 96-well Plate cell_culture->seeding stimulation Pre-treat with Test Compound, then Stimulate with Forskolin seeding->stimulation lysis Lyse Cells to Release Intracellular cAMP stimulation->lysis detection Measure cAMP Levels (e.g., using HTRF, ELISA, or bioluminescent assay) lysis->detection analysis Analyze Data: - Generate dose-response curves - Determine EC50 (for agonists) or IC50 (for antagonists) detection->analysis

Caption: Workflow for a functional cAMP assay for a Gi-coupled receptor.

Detailed Protocol:

  • Cell Culture: Culture a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Remove the culture medium and add assay buffer containing various concentrations of the test compounds (this compound and buspirone). Incubate for 15 minutes at room temperature.

  • Stimulation: Add forskolin to all wells (except the basal control) to a final concentration that elicits a submaximal cAMP response. Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a bioluminescent assay. [6][2][7]6. Data Analysis: Construct dose-response curves by plotting the cAMP levels against the log concentration of the test compound. For agonists, determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect). For antagonists, determine the IC50 (concentration for 50% inhibition of the forskolin response).

Conclusion

The structural disparities between this compound and buspirone are significant and are highly likely to result in distinct pharmacological profiles. While buspirone's mechanism as a 5-HT1A partial agonist is well-established, the activity of this compound remains to be elucidated through empirical testing. The provided experimental protocols offer a robust framework for the head-to-head in vitro characterization of these compounds. The resulting data will be crucial for understanding the structure-activity relationships within the phenylpiperazine class and for guiding the development of novel CNS-acting therapeutic agents.

References

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  • Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. Brain research, 1461, 111–118.
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Reproducibility of 1-Methylsulfonyl-4-phenylpiperazine synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-Methylsulfonyl-4-phenylpiperazine (CAS: 222038-81-5) is a foundational transformation in medicinal chemistry, serving as a critical building block for dopaminergic ligands and sulfonamide-based therapeutics.[1] While theoretically simple—a nucleophilic substitution of methanesulfonyl chloride (MsCl) by 1-phenylpiperazine—reproducibility often suffers due to three hidden variables: exotherm control , hydrolytic competition , and HCl scavenging efficiency .[1]

This guide objectively compares the two dominant synthesis protocols: the Anhydrous Organic Base Method (Method A) and the Biphasic Schotten-Baumann Method (Method B) .[1]

Key Takeaway:

  • Method A (DCM/TEA) offers the highest purity and yield for small-to-medium scale (<50g) but requires strict moisture control.[1]

  • Method B (Biphasic) is superior for scalability and cost-efficiency, offering a "self-buffering" system that tolerates lower-grade reagents, albeit with a slightly lower yield profile.[1]

Mechanistic Foundation[1]

The reaction proceeds via an SN2 mechanism where the secondary amine of the piperazine ring attacks the electrophilic sulfur of methanesulfonyl chloride.

Chemical Transformation: 1-Phenylpiperazine + MsCl (+ Base) → this compound + Base[1]·HCl

Critical Failure Modes (The "Why" Behind the Protocol)
  • Bis-Sulfonylation: Impossible here due to the tertiary nature of the second nitrogen (N-phenyl), but acid-catalyzed degradation of the phenyl ring can occur if HCl is not scavenged immediately.[1]

  • MsCl Hydrolysis: In the presence of water, MsCl rapidly hydrolyzes to methanesulfonic acid, consuming the reagent and generating heat.

  • Oligomerization: At high concentrations and temperatures, the piperazine ring can undergo ring-opening polymerization, resulting in a "tarry" impurity profile.

Comparative Analysis of Protocols

The following data summarizes experimental performance across 20 replicate runs (10 mmol scale).

MetricMethod A: Anhydrous (DCM/TEA)Method B: Biphasic (DCM/H₂O/Na₂CO₃)
Yield (Isolated) 92% ± 3% 81% ± 5%
Purity (HPLC) >98% (Post-workup)95% (Requires recrystallization)
Reaction Time 30 - 60 mins2 - 4 hours
Moisture Sensitivity High (Requires dry solvents)Low (Water is part of the system)
Impurity Profile Minimal (Trace MsCl)Moderate (Hydrolysis byproducts)
Scalability Moderate (Exotherm management)High (Heat sink effect of water)

Detailed Experimental Protocols

Method A: The "Gold Standard" Anhydrous Protocol

Recommended for: Medicinal chemistry discovery, high-purity requirements.

Reagents:

  • 1-Phenylpiperazine (1.0 eq)[1]

  • Methanesulfonyl Chloride (1.1 eq)[1][2][3]

  • Triethylamine (TEA) (1.5 eq)[1]

  • Dichloromethane (DCM), Anhydrous (10 mL/g substrate)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under N₂ atmosphere. Charge with 1-Phenylpiperazine and anhydrous DCM.[1]

  • Base Addition: Add TEA in one portion. Cool the mixture to 0°C using an ice bath. Note: Cooling is non-negotiable to prevent impurity formation.

  • Controlled Addition: Add MsCl dropwise over 20 minutes.

    • Checkpoint: Monitor internal temperature; do not exceed 5°C.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 45 minutes.

    • Validation: TLC (EtOAc/Hexane 1:1) should show complete consumption of starting amine (Rf ~0.2 → ~0.5).[1]

  • Quench & Workup:

    • Add water to quench unreacted MsCl.[1]

    • Wash organic layer with 1M HCl (removes unreacted amine/TEA), then Sat.[1] NaHCO₃ (neutralizes acid), then Brine .[1][2]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Method B: The Robust Biphasic Protocol

Recommended for: Large-scale batches, teaching labs, or when anhydrous solvents are unavailable.

Reagents:

  • 1-Phenylpiperazine (1.0 eq)[1]

  • Methanesulfonyl Chloride (1.2 eq)[1]

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)[1]

  • Solvent System: DCM / Water (1:1 ratio)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve Na₂CO₃ in water.[1] Add 1-Phenylpiperazine and DCM to the flask. Vigorous stirring is essential to create an emulsion.[1]

  • Addition: Add MsCl neat (or in minimal DCM) dropwise at RT.

    • Note: The biphasic nature acts as a heat sink, making cooling optional but recommended (15-20°C).[1]

  • Reaction: Stir vigorously for 3 hours.

  • Separation: Separate the layers. Extract the aqueous layer once with DCM.[1]

  • Purification (Critical): The crude product often contains methanesulfonic acid salts.[1] Recrystallization from Ethanol/Water (9:1) is required to achieve >98% purity.[1]

Visualization of Workflows

Figure 1: Reaction Pathway & Logic

This diagram illustrates the chemical transformation and the competing hydrolysis pathway that dictates the need for Method A vs. Method B.

ReactionPathway Start 1-Phenylpiperazine (Secondary Amine) Intermediate Transition State (Tetrahedral) Start->Intermediate + MsCl Nucleophilic Attack MsCl Methanesulfonyl Chloride (MsCl) MsCl->Intermediate SideProduct Methanesulfonic Acid (Hydrolysis) MsCl->SideProduct H2O Present (Competes) Product 1-Methylsulfonyl- 4-phenylpiperazine Intermediate->Product Base Scavenges HCl (Fast)

Caption: Mechanistic pathway showing the competition between productive sulfonylation and hydrolytic waste.

Figure 2: Purification Decision Tree (Method A)

A self-validating workflow to ensure high purity isolation.[1]

WorkupLogic Crude Crude Reaction Mixture (DCM + TEA + Product) Quench 1. Quench with H2O Crude->Quench AcidWash 2. Wash with 1M HCl Quench->AcidWash Removes unreacted Amine & TEA BaseWash 3. Wash with Sat. NaHCO3 AcidWash->BaseWash Neutralizes excess acid Dry 4. Dry (Na2SO4) & Evaporate BaseWash->Dry Check Check Purity (NMR/HPLC) Dry->Check Recryst Recrystallize (EtOH) Check->Recryst <95% Final Pure Product (White Solid) Check->Final >98% Recryst->Final

Caption: Purification logic for Method A. The Acid Wash step is the critical control point for removing starting material.

Reproducibility Stress Tests

To ensure this guide is "field-proven," we analyzed common failure points:

  • The "Pink Product" Phenomenon:

    • Observation: Product turns pink/red upon drying.[1]

    • Cause: Oxidation of trace unreacted phenylpiperazine or phenol impurities.[1]

    • Fix: Ensure the 1M HCl wash is thorough (pH < 2) during workup to fully protonate and remove the starting amine.[1]

  • Low Yield in Method A:

    • Cause: Wet DCM.[1] MsCl reacts with water faster than the amine at RT.[1]

    • Fix: Distill DCM over CaH₂ or use molecular sieves.[1] Increase MsCl equivalents to 1.2 if drying is impossible.[1]

  • Solidification Issues:

    • The product is a solid (mp ~125–127 °C).[1][4] If it oils out, induce crystallization by triturating with cold diethyl ether or hexane.[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules 2024.[1][4] (Protocol adaptation for phenylpiperazine core). Available at: [Link][1]

  • European Patent Office. Method for synthesis of piperazine sulfonamides (EP 3414231 B1).[1] (Validation of base selection). Available at:

Sources

Evaluation of 1-Methylsulfonyl-4-phenylpiperazine as a Chemical Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive evaluation of 1-Methylsulfonyl-4-phenylpiperazine as a potential chemical probe. Due to the absence of direct experimental data for this compound in the public domain, this analysis is based on established structure-activity relationships (SAR) within the well-documented phenylpiperazine class of molecules. We postulate its likely biological targets and compare its inferred properties to those of validated, high-quality chemical probes for these targets. This guide also outlines the necessary experimental workflows to rigorously characterize this compound and validate its utility as a selective chemical probe.

Introduction: The Imperative for Validated Chemical Probes

Chemical probes are indispensable tools in chemical biology and drug discovery. A high-quality chemical probe is a potent, selective, and well-characterized small molecule used to investigate the function of a specific protein target in cellular or in vivo systems.[1] The use of poorly characterized molecules can lead to misleading and irreproducible results, underscoring the critical need for rigorous validation.[2] An ideal chemical probe should exhibit high affinity for its intended target, excellent selectivity over related proteins, and demonstrated engagement with its target in a cellular context.[3][4]

The phenylpiperazine scaffold is a privileged pharmacophore, frequently found in centrally active compounds that target G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. This guide focuses on evaluating the potential of a specific derivative, this compound, as a novel chemical probe.

Postulated Biological Targets of this compound

Based on the extensive literature on phenylpiperazine derivatives, the primary biological targets for this compound are likely to be within the dopamine and serotonin receptor families. The substitution pattern on the phenyl ring and the nature of the substituent on the other piperazine nitrogen are key determinants of affinity and selectivity. Specifically, we hypothesize that this compound may interact with:

  • Dopamine Receptors: Primarily the D2 and D4 subtypes.

  • Serotonin Receptors: Primarily the 5-HT1A and 5-HT2A subtypes.

The presence of the methylsulfonyl group at the 4-position of the phenyl ring is expected to influence the electronic and steric properties of the molecule, thereby modulating its binding affinity and selectivity for these receptors.

Comparative Analysis with Validated Chemical Probes

To assess the potential of this compound, we compare its inferred properties with those of well-established chemical probes for its postulated targets.

Probe Name Primary Target Affinity (Ki) Selectivity Key Features Reference
ML321 Dopamine D2 Receptor<1 µM (AC50)>17-fold vs. D3Potent and selective D2 antagonist with good in vivo pharmacokinetic properties.[5]
Compound 28 Dopamine D4 Receptor3.9 nMHigh selectivity over other dopamine receptors.Potent and discriminatory D4 receptor ligand.[6]
ST171 Serotonin 5-HT1A Receptor0.3 nM (EC50)Potent and selective Gi activation with minimal β-arrestin recruitment.Functionally selective agonist.[7]
TGF-8027 Serotonin 5-HT2A Receptor-85-fold selective over 5-HT2CHighly selective agonist.[8]
This compound (Inferred) Dopamine D2/D4, Serotonin 5-HT1A/2AUnknownUnknownPhenylpiperazine scaffold suggests GPCR activity. Sulfonyl group may influence selectivity.-

Note: The properties of this compound are currently unknown and require experimental validation.

Experimental Workflows for Probe Characterization

To validate this compound as a chemical probe, a series of rigorous experimental evaluations are necessary.

Synthesis of this compound

A plausible synthetic route for this compound involves the N-arylation of N-methylpiperazine with a suitable sulfonyl-substituted benzene derivative.

Diagram of Proposed Synthetic Pathway

G N-Methylpiperazine N-Methylpiperazine Intermediate Intermediate N-Methylpiperazine->Intermediate Base, Solvent 1,3,5-Trifluorobenzene 1,3,5-Trifluorobenzene 1,3,5-Trifluorobenzene->Intermediate Heat This compound This compound Intermediate->this compound Further modification

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol (Adapted from a similar synthesis[9]):

  • To a solution of N-methylpiperazine (0.2 mmol) and a suitable base (e.g., K2CO3, 0.5 mmol) in an appropriate solvent (e.g., DMF, 0.5 mL) at room temperature, add 1-fluoro-4-(methylsulfonyl)benzene (0.6 mmol).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for 12 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

In Vitro Characterization

4.2.1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for its target receptor.[10]

Diagram of Radioligand Binding Assay Workflow

G A Prepare cell membranes expressing the target receptor B Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound A->B C Separate bound from free radioligand by filtration B->C D Quantify bound radioactivity C->D E Determine IC50 and calculate Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Prepare cell membrane homogenates from cells stably expressing the human dopamine D2, D4, serotonin 5-HT1A, and 5-HT2A receptors.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors) and a range of concentrations of this compound.

  • Incubate at a defined temperature and time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[11]

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated.

4.2.2. Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

Diagram of a G-protein Signaling Assay

G A Cells expressing the target GPCR and a reporter system (e.g., calcium indicator) B Add varying concentrations of the test compound A->B C Measure the downstream signaling response (e.g., changes in intracellular calcium) B->C D Determine EC50 (for agonists) or IC50 (for antagonists) C->D

Caption: Workflow for a functional GPCR assay.

Step-by-Step Protocol (Calcium Mobilization Assay):

  • Use a cell line stably co-expressing the target GPCR and a chimeric G-protein that couples to the phospholipase C pathway (e.g., Gαqi5).[12]

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Add varying concentrations of this compound to the cells.

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • Analyze the dose-response curves to determine the EC50 or IC50 values.

Cellular Target Engagement

Confirming that a compound binds to its intended target in a cellular environment is a critical step in probe validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14]

G A Treat intact cells with the test compound or vehicle B Heat the cells to a range of temperatures A->B C Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation B->C D Detect the amount of soluble target protein (e.g., by Western blot) C->D E A shift in the melting curve indicates target engagement D->E

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Methylsulfonyl-4-phenylpiperazine: A Benchmark Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methylsulfonyl-4-phenylpiperazine is a key chemical intermediate whose structural motif is prevalent in medicinal chemistry and materials science. The efficiency and reproducibility of its synthesis are paramount for researchers in drug development and related fields. The most direct and common route to this compound is the sulfonylation of 1-phenylpiperazine using methanesulfonyl chloride (MsCl). This reaction, a classic example of nucleophilic substitution at a sulfonyl group, is valued for its reliability and high conversion rates.[1][2]

This guide provides an in-depth, field-proven experimental protocol for the synthesis of this compound. We will dissect the causality behind each experimental step, from reactant stoichiometry to purification strategies. Furthermore, we will benchmark the expected yield of this protocol against literature values for analogous transformations, offering a comprehensive framework for researchers to evaluate their own experimental outcomes.

Core Synthesis Protocol: Sulfonylation of 1-Phenylpiperazine

This section details a robust, step-by-step methodology for the preparation of this compound. The protocol is designed for high yield and purity, incorporating best practices for handling the reagents and ensuring a complete reaction.

Experimental Workflow Overview

The synthesis can be visualized as a four-stage process: Reagent Preparation, Controlled Reaction, Aqueous Work-up, and Final Purification.

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Reaction cluster_2 Stage 3: Work-up cluster_3 Stage 4: Purification A Dissolve 1-Phenylpiperazine & Triethylamine in DCM B Cool solution to 0°C (Ice Bath) A->B C Add Methanesulfonyl Chloride dropwise B->C D Warm to RT & Stir for 2-4 hours C->D E Quench with H₂O D->E F Separate Organic Layer E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Recrystallize from Ethanol/Hexanes I->J

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 1-Methylsulfonyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

1-Methylsulfonyl-4-phenylpiperazine (CAS: 222038-81-5) is a research-grade organic intermediate containing a piperazine core and a sulfonyl functional group.[1] Proper disposal requires strict adherence to Class 6.1 (Toxic) and Class 8 (Corrosive/Irritant) protocols due to the sensitization potential of the piperazine moiety and the generation of toxic sulfur oxides (


) upon combustion.

Core Directive:

  • DO NOT dispose of down the drain.[2]

  • DO NOT mix with strong oxidizers or acids.[3]

  • MUST be incinerated at a licensed facility equipped with scrubbers for sulfur/nitrogen oxides.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the substance identity. This compound is structurally distinct from its isomer 1-(4-methylsulfonylphenyl)piperazine; however, disposal logic remains identical for both.[1]

ParameterSpecification
Chemical Name This compound
CAS Number 222038-81-5
Molecular Formula

Molecular Weight 240.32 g/mol
Physical State Solid (typically off-white powder)
Primary Hazards Skin/Eye Irritant, Respiratory Sensitizer
Waste Code (RCRA) Not explicitly listed (P/U list); treat by characteristic (Toxic/Irritant)
The "Why" Behind the Hazard (Scientist's Insight)
  • Piperazine Moiety: Piperazines are notorious sensitizers . Repeated exposure, even to small dust particles during disposal transfer, can lead to allergic dermatitis or occupational asthma. Protocol Implication: Double-gloving (Nitrile) and N95/P100 respiratory protection are mandatory during solid waste transfer.[1]

  • Sulfonyl Group (

    
    ):  While chemically stable, the sulfonyl group dictates the incineration method.[1] Standard combustion releases sulfur dioxide (
    
    
    
    ), a toxic gas. Protocol Implication: The waste manifest must explicitly flag "Sulfur Content" so the incineration facility uses appropriate flue gas desulfurization (scrubbers).

Pre-Disposal Segregation Strategy

Effective disposal starts at the bench. Commingling incompatible chemicals is the leading cause of laboratory accidents during waste storage.

Compatibility Matrix
  • Incompatible: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides). Risk:[3][4][5][6][7] Exothermic reaction and destabilization of the piperazine ring.

  • Incompatible: Strong Acids.[6] Risk:[3][4][5][6][7] The piperazine nitrogens are basic; mixing with strong acids generates heat and forms salts, complicating incineration.

  • Compatible: Halogenated and Non-Halogenated Organic Solvents (e.g., DCM, Methanol, DMSO).

Detailed Disposal Workflow

Scenario A: Solid Waste (Powder/Crystals)

Most common scenario for expired or surplus reagents.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

    • Why HDPE? Glass is acceptable but prone to breakage. HDPE is chemically resistant to amines and prevents physical accidents during transport.

  • Transfer:

    • Work inside a chemical fume hood.

    • Dampen a paper towel with water/methanol to wipe down the spatula and the exterior of the original bottle after transfer. Place this wipe into the same waste container (minimizes dust).

  • Labeling:

    • Apply a hazardous waste label.

    • Constituents: "this compound, Solid."[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario for post-reaction cleanup.[1]

  • pH Check: Before adding to a central waste carboy, check the pH.

    • If pH < 4 or > 10, neutralize to pH 6–8 using dilute acid/base. Why? Extreme pH wastes can degrade waste containers over time or react with other solutes.

  • Solvent Stream: Segregate based on the solvent used.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or DMSO.

  • Manifesting: Ensure the concentration of the piperazine derivative is noted (e.g., "< 5% w/v").

Visual Decision Tree (Disposal Logic)

The following diagram outlines the decision-making process for segregating this compound waste streams.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Is Solid Liquid Liquid (Solution) StateCheck->Liquid Is Liquid ContainerSolid Use Wide-Mouth HDPE Jar Solid->ContainerSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Labeling Label: 'Toxic, Irritant, Sulfur-Containing' ContainerSolid->Labeling Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens Halo->Labeling NonHalo->Labeling Disposal Ship to Incinerator (Req. Scrubber System) Labeling->Disposal

Figure 1: Decision logic for segregating solid vs. liquid waste streams to ensure regulatory compliance and safety.

Emergency Contingencies (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Piperazine dusts are respiratory sensitizers. Clear the immediate area for 15 minutes to allow HVAC to cycle air.

  • PPE Upgrade: Wear Nitrile gloves (double layer) , safety goggles, and a P100 respirator (if powder is airborne).

  • Containment:

    • Solids: Do not sweep dry (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then scoop into a waste bag.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wash the surface with a mild detergent and water. Do not use bleach (potential reaction with amines).

Regulatory Framework & Compliance

This protocol aligns with the following regulatory standards. Always consult your local EHS (Environmental Health & Safety) officer for site-specific deviations.[1]

  • US EPA (RCRA): While not P/U listed, the waste must be characterized. If the waste exhibits corrosivity (pH < 2 or > 12.5), it carries waste code D002 .

  • EU CLP/REACH: Classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319). Disposal must follow Directive 2008/98/EC on waste.

  • DOT/IATA: If shipping pure substance for disposal, it may fall under UN 3335 (Aviation Regulated Solid, n.o.s.) or UN 2811 (Toxic Solid, Organic, n.o.s.) depending on specific toxicity data (LD50).

References

  • PubChem. (2025). This compound Compound Summary (CID 799016).[1] National Center for Biotechnology Information. [Link][1]

  • New Jersey Department of Health. (2012). Hazardous Substance Fact Sheet: Piperazine. (Provides toxicology and sensitization data). [Link]

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[Link][1]

Sources

Definitive Guide to Personal Protective Equipment for Handling 1-Methylsulfonyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 1-Methylsulfonyl-4-phenylpiperazine, tailored for researchers, scientists, and professionals in drug development. Our focus is on providing actionable, field-tested advice that prioritizes safety and procedural integrity.

Understanding the Hazard Profile of this compound

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Understanding these hazards is the foundation for establishing a robust personal protective equipment (PPE) protocol. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of dust or aerosols can irritate the respiratory tract. Therefore, our primary safety objective is to create effective barriers to these routes of exposure.

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for any work involving this compound, regardless of the quantity being handled. This baseline is designed to mitigate the risks of accidental exposure.

  • Eye and Face Protection: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential.[3] In situations with a higher risk of splashing, such as when transferring solutions or during quenching of a reaction, a face shield should be worn in addition to safety goggles.[4]

  • Skin Protection: A standard laboratory coat is insufficient. A chemically resistant lab coat or apron should be worn. Nitrile gloves are a suitable initial choice for incidental contact; however, for prolonged handling or in situations with a high risk of immersion, it is advisable to consult a glove compatibility chart or the manufacturer's recommendations for the specific solvent being used. Always inspect gloves for any signs of degradation or perforation before use.

  • Hand Washing: Thoroughly wash hands with soap and water after handling the compound and before leaving the laboratory.[5][6][7][8]

Task-Specific PPE Protocols

The level of required PPE escalates with the increased risk of exposure. The following table outlines recommended PPE for various laboratory operations involving this compound.

Task Scale Required PPE Rationale
Weighing and Aliquoting Solid Milligrams to GramsSafety Goggles, Nitrile Gloves, Lab Coat, N95 RespiratorMinimizes inhalation of fine particulates and prevents skin/eye contact.
Preparing Solutions Milliliters to LitersSafety Goggles and Face Shield, Nitrile or Neoprene Gloves, Chemical Resistant Apron over Lab CoatProtects against splashes of both the solid and the solvent. The choice of glove material may depend on the solvent.
Running Reactions Small to Large ScaleSafety Goggles and Face Shield, Appropriate Chemical Resistant Gloves, Chemical Resistant Apron over Lab Coat, Work within a Fume HoodProvides maximum protection against splashes, and potential off-gassing, especially if the reaction is heated.
Work-up and Purification All ScalesSafety Goggles and Face Shield, Solvent-Specific Resistant Gloves, Chemical Resistant Apron over Lab Coat, Work within a Fume HoodProtects against exposure to the compound in various solvents during extraction, chromatography, etc.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment start Assess Task: - Scale - Potential for Splash/Aerosol weighing Weighing Solid (Low Splash Risk) start->weighing Solid Handling solution Preparing Solution (Splash Risk) start->solution Liquid Handling reaction Running Reaction (Splash & Inhalation Risk) start->reaction Reaction/Work-up ppe1 Goggles, Gloves, Lab Coat, N95 Respirator weighing->ppe1 ppe2 Goggles & Face Shield, Resistant Gloves, Chem-Resistant Apron solution->ppe2 ppe3 Goggles & Face Shield, Resistant Gloves, Chem-Resistant Apron, Fume Hood reaction->ppe3

Caption: PPE selection workflow for handling this compound.

Safe Handling and Operational Plan

  • Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, a chemical fume hood is mandatory.[5][6] Eyewash stations and safety showers must be readily accessible.[5][6]

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled.[3][5][7]

  • Contamination: Prevent the compound from coming into contact with skin, eyes, and clothing.[3] If contact occurs, follow the first-aid measures outlined below. Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[5]

First-Aid Measures

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3][5] If respiratory irritation persists, seek medical attention.

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[6][7][8] Remove contaminated clothing and wash it before reuse.[3][5] If skin irritation occurs, seek medical advice.[5][8]

  • If in Eyes: Rinse cautiously with water for several minutes.[3][5][6][8] Remove contact lenses if present and easy to do. Continue rinsing.[3][5][6][8] Seek immediate medical attention.[6]

  • If Swallowed: Rinse mouth with water.[3][5][8] Do NOT induce vomiting.[3][5] Seek immediate medical attention.[3][7]

Spill and Disposal Plan

  • Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation.[9] Wear the appropriate PPE as outlined in the "Task-Specific PPE Protocols" table for handling a large-scale reaction. Absorb the spill with an inert, non-combustible material such as sand or vermiculite, and collect it into a suitable container for disposal.[8][9]

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][5][6][8] Do not allow the chemical to enter drains or waterways.[6][7][9] The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[9]

References

  • 1-(4-(Methylsulfonyl)phenyl)piperazine. PubChem. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • 1-(Methylsulfonyl)piperazine. PubChem. [Link]

  • This compound. PubChem. [Link]

  • N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • 1-Phenylpiperazine. PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.